molecular formula C18H15BF2N2O2 B606000 BDP R6G carboxylic acid

BDP R6G carboxylic acid

Número de catálogo: B606000
Peso molecular: 340.1 g/mol
Clave InChI: RFLLOBSXBJAGST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BODIPY R6G is a BODIPY dye having a phenyl substituent at the 5-position and a (2-carboxyethyl) substituent at the 3-position. It has a role as a fluorochrome. It is a BODIPY dye and a monocarboxylic acid. It is functionally related to a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene.

Propiedades

IUPAC Name

3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BF2N2O2/c20-19(21)22-14(9-11-18(24)25)6-7-15(22)12-16-8-10-17(23(16)19)13-4-2-1-3-5-13/h1-8,10,12H,9,11H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLLOBSXBJAGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)O)C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of BDP R6G Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of BDP R6G carboxylic acid, a fluorescent dye with properties analogous to Rhodamine 6G. This document outlines the core chemical principles, detailed experimental protocols, and data presentation to assist researchers in the successful production and purification of this versatile fluorophore.

Introduction

This compound, chemically known as 3-(4,4-Difluoro-5-phenyl-3a,4a-diaza-4-bora-s-indacen-3-yl)propionic acid, is a member of the boron-dipyrromethene (BODIPY) family of fluorescent dyes.[1] These dyes are renowned for their superior photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and excellent photostability, making them invaluable tools in various biological and diagnostic applications.[1][2] The presence of a carboxylic acid group provides a convenient handle for conjugation to biomolecules such as proteins and nucleic acids through standard coupling chemistries.[1][3]

This guide will focus on a prevalent synthetic strategy: the condensation of a pyrrole (B145914) derivative with an aldehyde bearing a carboxylic acid moiety to form the BDP core.

Synthesis of this compound

The synthesis of this compound is typically achieved through a one-pot, multi-step reaction. The general approach involves the acid-catalyzed condensation of a pyrrole with an aldehyde to form a dipyrromethane intermediate, followed by oxidation to a dipyrromethene, and subsequent complexation with a boron source.[4][] Microwave-assisted synthesis has emerged as an efficient method to improve yields and reduce reaction times.[1][3][6]

Synthesis Pathway

The synthesis of this compound can be visualized as a three-step process starting from a substituted pyrrole and a carboxy-functionalized aldehyde.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Pyrrole 2,4-Dimethyl-3-ethylpyrrole Dipyrromethane Dipyrromethane Intermediate Pyrrole->Dipyrromethane + Aldehyde (TFA catalyst) Aldehyde 4-Formylbenzoic Acid Aldehyde->Dipyrromethane Dipyrromethene Dipyrromethene Intermediate Dipyrromethane->Dipyrromethene Oxidation (DDQ) BDP_R6G_COOH This compound Dipyrromethene->BDP_R6G_COOH Boron Complexation (BF3·OEt2, Base)

Caption: Synthesis pathway of this compound.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of meso-substituted BODIPY dyes.[7][8]

Materials:

Procedure:

  • Condensation: In a round-bottom flask, dissolve 3-Ethyl-2,4-dimethylpyrrole (2.0 equivalents) and 4-Formylbenzoic acid (1.0 equivalent) in anhydrous dichloromethane. Add a catalytic amount of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Oxidation: To the reaction mixture, add a solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.0 equivalent) in dichloromethane. Stir for an additional 30-60 minutes at room temperature. The color of the solution should darken, indicating the formation of the dipyrromethene.

  • Boron Complexation: Cool the reaction mixture in an ice bath. Slowly add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (10 equivalents), followed by the dropwise addition of boron trifluoride diethyl etherate (BF3·OEt2) (10 equivalents). Allow the reaction to warm to room temperature and stir for at least 4 hours or overnight.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude product is crucial to obtain this compound with high purity, which is essential for subsequent applications. The primary method for purification is silica gel column chromatography.[7]

Purification Workflow

The purification process involves the separation of the desired product from unreacted starting materials, byproducts, and other impurities.

Purification_Workflow Crude_Product Crude Reaction Mixture Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Adsorption Fraction_Collection Fraction Collection (Monitoring by TLC) Column_Chromatography->Fraction_Collection Elution (e.g., DCM/Hexane) Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Combine Pure Fractions Pure_Product Pure BDP R6G Carboxylic Acid Solvent_Evaporation->Pure_Product Isolation

Caption: Purification workflow for this compound.

Experimental Protocol

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent such as hexane or petroleum ether.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed product onto the top of the prepared column.

  • Elution: Elute the column with a gradient of solvents. A common solvent system is a mixture of dichloromethane and hexane (or petroleum ether). Start with a low polarity mixture (e.g., 20:80 DCM:Hexane) and gradually increase the polarity (e.g., to 100% DCM).

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC). The desired this compound product will typically appear as a brightly colored, fluorescent spot.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Properties
PropertyValueReference
Molecular Formula C₁₈H₁₅BF₂N₂O₂[1]
Molecular Weight 340.13 g/mol [1]
Appearance Solid[1]
Solubility Good in DMF, DMSO, DCM[1]
Absorption Maximum (λabs) 530 nm[1]
Emission Maximum (λem) 548 nm[1]
Molar Extinction Coefficient (ε) 70,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.96[1]
Purity (typical) >95% (by HPLC)[1]
Table 2: Comparison with Rhodamine 6G
PropertyThis compoundRhodamine 6GReference
Absorption Maximum (λabs) 530 nm~530 nm[1]
Emission Maximum (λem) 548 nm~555 nm[1]
Quantum Yield (Φ) 0.96~0.95[1]
Photostability HighModerate[1]
pH Sensitivity LowModerate[9]

Conclusion

This technical guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound. By following the outlined procedures, researchers can reliably produce this valuable fluorescent probe for a wide range of applications in life sciences and materials science. The superior photophysical properties of this compound, combined with its suitability for bioconjugation, make it an excellent alternative to traditional fluorophores.

References

An In-depth Technical Guide to the Photophysical Properties of BDP R6G Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of BDP R6G carboxylic acid, a versatile fluorophore with significant applications in biological research and diagnostics. The document details its key spectral characteristics, provides methodologies for its experimental characterization, and outlines a typical workflow for its use in bio-conjugation and subsequent analysis.

Core Photophysical and Chemical Data

This compound, a boron-dipyrromethene (BODIPY) dye, is spectrally analogous to Rhodamine 6G (R6G). Its robust photostability and high fluorescence quantum yield make it a superior alternative to many traditional organic dyes for fluorescence microscopy, flow cytometry, and molecular labeling. The presence of a carboxylic acid group allows for its covalent conjugation to biomolecules.

Below is a summary of the key quantitative data for this compound:

PropertyValueReference
Molar Mass 340.13 g/mol
Molecular Formula C₁₈H₁₅BF₂N₂O₂
Maximum Absorption Wavelength (λ_abs) 530 nm
Maximum Emission Wavelength (λ_em) 548 nm
Molar Extinction Coefficient (ε) 70,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ_F) 0.96
Fluorescence Lifetime (τ_F) Described as "long-living," suitable for fluorescence polarization assays. A specific value is not consistently reported in the literature.
Solubility Good in DMF, DMSO, ethanol (B145695), methanol, and DCM.
Storage Conditions Store at -20°C in the dark, desiccated.

Experimental Protocols

Detailed methodologies for the characterization and application of this compound are crucial for reproducible and accurate results. The following sections provide adapted protocols for key experiments.

Measurement of Photophysical Properties

1. Determination of Absorption and Emission Spectra:

  • Objective: To determine the maximal absorption and emission wavelengths.

  • Materials: this compound, spectroscopic grade solvent (e.g., ethanol or DMSO), quartz cuvettes, UV-Vis spectrophotometer, and a spectrofluorometer.

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a dilute solution from the stock in the same solvent with an absorbance of approximately 0.05 at the absorption maximum to minimize inner filter effects.

    • Record the absorption spectrum using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-700 nm).

    • Using the same dilute solution, record the fluorescence emission spectrum using the spectrofluorometer. The excitation wavelength should be set at the determined absorption maximum (530 nm).

2. Determination of Molar Extinction Coefficient:

  • Objective: To calculate the molar extinction coefficient using the Beer-Lambert law.

  • Procedure:

    • Prepare a series of dilutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each solution at the absorption maximum (530 nm).

    • Plot absorbance versus concentration.

    • The molar extinction coefficient (ε) is calculated from the slope of the linear fit of the data, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

3. Determination of Fluorescence Quantum Yield (Comparative Method):

  • Objective: To determine the fluorescence quantum yield relative to a known standard.

  • Standard: Rhodamine 6G in ethanol (Φ_F = 0.95) is a suitable standard due to its spectral similarity.

  • Procedure:

    • Prepare a series of solutions of both the this compound and the Rhodamine 6G standard in the same solvent (ethanol) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength (e.g., 488 nm).

    • Measure the absorbance of each solution at the excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent (which is the same for both in this case).

Application Protocols

1. Conjugation of this compound to a Protein:

  • Objective: To covalently label a protein with this compound via an amide bond.

  • Materials: this compound, protein with available primary amines (e.g., BSA), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-hydroxysulfosuccinimide), reaction buffer (e.g., MES buffer, pH 6.0), and purification column (e.g., size-exclusion chromatography).

  • Procedure:

    • Dissolve the protein in the reaction buffer.

    • In a separate tube, dissolve this compound, EDC, and Sulfo-NHS in the reaction buffer.

    • Add the activated dye solution to the protein solution and react for 2 hours at room temperature, protected from light.

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris buffer).

    • Purify the labeled protein from the unreacted dye and reagents using a size-exclusion chromatography column.

Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

experimental_workflow cluster_characterization Photophysical Characterization A Prepare Dilute Solution of BDP R6G-COOH B Measure Absorption Spectrum (UV-Vis) A->B D Measure Emission Spectrum (Fluorometer) A->D F Measure Absorbance at Multiple Concentrations A->F H Measure Fluorescence Intensity vs. Absorbance A->H C Determine λ_abs B->C E Determine λ_em D->E G Calculate Molar Extinction Coefficient (ε) F->G I Calculate Quantum Yield (Φ_F) vs. Standard H->I protein_labeling_workflow cluster_labeling Protein Labeling and Analysis cluster_analysis Downstream Application Example P1 Dissolve Protein in Reaction Buffer R1 React Protein with Activated Dye P1->R1 D1 Activate BDP R6G-COOH with EDC/Sulfo-NHS D1->R1 Q1 Quench Reaction R1->Q1 PU1 Purify Labeled Protein (Size-Exclusion Chromatography) Q1->PU1 A1 Perform Fluorescence Polarization Assay PU1->A1 A2 Incubate Labeled Protein with Ligand A1->A2 A3 Measure Change in Polarization A2->A3 A4 Determine Binding Affinity A3->A4

A Technical Guide to the Photophysical Properties of BDP R6G Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of BDP R6G carboxylic acid, a fluorescent dye increasingly utilized in biological research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data and standardized experimental protocols for its characterization.

Core Photophysical Properties

This compound, a borondipyrromethene (BODIPY) dye, is recognized for its spectral characteristics analogous to Rhodamine 6G (R6G).[1][2] It possesses a carboxyl group, enabling its conjugation to various biomolecules.[1][2] Key attributes of this fluorophore include high photostability and a significant fluorescence quantum yield, making it a bright and robust tool for fluorescence-based applications.[1]

Quantitative Data Summary

The essential photophysical parameters of this compound are summarized in the table below for clear and easy reference.

PropertyValueUnits
Molar Extinction Coefficient (ε) 70,000M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf) 0.96-
Absorption Maximum (λabs) 530nm
Emission Maximum (λem) 548nm

Data sourced from multiple suppliers and databases.[1][2]

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is critical for the effective application of fluorescent probes. The following sections detail the standard methodologies for measuring these key parameters.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.[3]

Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., ethanol, methanol, DMSO, or DMF) to create a stock solution of known concentration.[2][4] The solvent should be chosen based on the dye's solubility and the intended application.[4]

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

  • Spectrophotometric Measurement: For each dilution, measure the absorbance at the absorption maximum (λmax), which for this compound is approximately 530 nm.[1][2] A blank measurement using the solvent alone should be taken to zero the spectrophotometer.

  • Data Analysis: Plot the measured absorbance at λmax against the concentration of the dye. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration), the slope of the resulting linear fit will be the molar extinction coefficient (ε).

Experimental Workflow for Molar Extinction Coefficient Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Accurately weigh this compound prep2 Dissolve in appropriate solvent to create stock solution prep1->prep2 prep3 Perform serial dilutions prep2->prep3 meas1 Measure absorbance of dilutions at λmax prep3->meas1 meas2 Record absorbance values analysis1 Plot Absorbance vs. Concentration meas2->analysis1 analysis2 Perform linear regression analysis1->analysis2 analysis3 Determine slope of the line analysis2->analysis3 result result analysis3->result Slope = Molar Extinction Coefficient (ε) G cluster_inputs Input Data cluster_calculation Calculation cluster_output Output slope_sample Slope of Intensity vs. Absorbance (Sample) calc Φs = Φstd * (ms / mstd) * (ns² / nstd²) slope_sample->calc slope_standard Slope of Intensity vs. Absorbance (Standard) slope_standard->calc qy_standard Known Quantum Yield of Standard qy_standard->calc ri_sample Refractive Index of Sample Solvent ri_sample->calc ri_standard Refractive Index of Standard Solvent ri_standard->calc qy_sample Quantum Yield of Sample (Φs) calc->qy_sample

References

A Technical Guide to the Spectral Characteristics of BDP R6G Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral characteristics of BDP R6G carboxylic acid, a versatile fluorophore with significant applications in biological imaging and labeling. This document outlines its key photophysical properties, provides detailed experimental protocols for its characterization and use, and presents visual workflows for its application in research settings.

Core Photophysical and Chemical Properties

This compound is a borondipyrromethene (BODIPY) based dye, recognized for its bright fluorescence and high photostability. Its spectral properties are analogous to Rhodamine 6G (R6G), making it a suitable alternative in many fluorescence-based applications. The presence of a carboxylic acid group allows for its covalent conjugation to biomolecules, such as proteins and nucleic acids, through the formation of amide bonds after activation.

Quantitative Spectral Data

The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₈H₁₅BF₂N₂O₂[1]
Molecular Weight 340.13 g/mol [1]
CAS Number 174881-57-3[1]
Excitation Maximum (λabs) 530 nm[1][2][3]
Emission Maximum (λem) 548 nm[1][2][3]
Molar Extinction Coefficient (ε) 70,000 cm⁻¹M⁻¹[1][2]
Fluorescence Quantum Yield (ΦF) 0.96[1][2]
Fluorescence Lifetime (τ) Typically >5 nanoseconds[4]
Solubility Good in DMF, DMSO, ethanol (B145695), methanol, and DCM[1]
Storage Conditions Store at -20°C in the dark, desiccated.[1][5]

Experimental Protocols

This section provides detailed methodologies for the characterization and application of this compound.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of photon emission. The comparative method, using a standard of known quantum yield, is a common and accessible approach.[6]

Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions. For BDP R6G (emission max ~548 nm), a suitable standard is Rhodamine 6G in ethanol (ΦF = 0.95).

Materials:

  • This compound

  • Rhodamine 6G (as a standard)

  • Spectroscopic grade ethanol

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a stock solution of Rhodamine 6G in ethanol.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

    • Record the absorbance at the chosen excitation wavelength (e.g., 510 nm).

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to 510 nm.

    • Record the fluorescence emission spectrum for each solution, ensuring the entire emission profile is captured (e.g., from 520 nm to 700 nm).

    • Maintain identical instrument settings (e.g., slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (ΦX) is calculated using the following equation:

      ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

      Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients of the plots for the sample and standard, respectively.

      • ηX and ηST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

Determination of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for its determination.[7][8]

Principle: The sample is excited by a high-repetition-rate pulsed laser. The time between the excitation pulse and the detection of the first emitted photon is measured for a large number of events. The resulting histogram of photon arrival times represents the fluorescence decay curve, from which the lifetime is calculated.[8]

Instrumentation:

  • TCSPC system with a pulsed laser source (e.g., a diode laser emitting at ~510 nm)

  • Fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode)

  • Appropriate emission filters to isolate the fluorescence of this compound.

Procedure:

  • Instrument Setup:

    • Prepare a dilute solution of this compound in the desired solvent.

    • Acquire an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer) to account for the temporal spread of the excitation pulse.

  • Data Acquisition:

    • Excite the sample with the pulsed laser and collect the fluorescence emission through the appropriate filters.

    • Record the decay profile until a sufficient number of photon counts are accumulated in the peak channel (typically >10,000) to ensure good statistical accuracy.

  • Data Analysis:

    • Deconvolute the instrument response function from the measured fluorescence decay.

    • Fit the resulting decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

Protein Labeling with this compound

The carboxylic acid group of BDP R6G must first be activated to react with primary amines on proteins to form a stable amide bond. A common method is the use of carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable amine-reactive ester.

Materials:

  • This compound

  • Protein to be labeled (e.g., an antibody in a suitable buffer like PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Dye Activation:

    • Dissolve this compound in a small amount of anhydrous DMF or DMSO.

    • In a separate tube, dissolve EDC and sulfo-NHS in the reaction buffer.

    • Add the EDC/sulfo-NHS solution to the BDP R6G solution. The molar ratio of EDC/sulfo-NHS to the dye should be in excess (e.g., 5:1).

    • Incubate the mixture at room temperature for 15-30 minutes to form the amine-reactive sulfo-NHS ester.

  • Protein Conjugation:

    • Add the activated dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized depending on the desired degree of labeling. A starting point is a 10- to 20-fold molar excess of the dye.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.

  • Reaction Quenching:

    • Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted dye.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 530 nm (for the dye).

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.

Workflow for Determining Fluorescence Quantum Yield

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_sample Prepare Sample Dilutions measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs prep_std Prepare Standard Dilutions prep_std->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate G cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis activate Activate BDP R6G-COOH with EDC/sulfo-NHS conjugate Incubate Activated Dye with Protein activate->conjugate quench Quench Reaction conjugate->quench purify Purify via Size-Exclusion Chromatography quench->purify analyze Characterize Conjugate (DOL) purify->analyze G start Start with Labeled Biomolecule introduce Introduce to Biological System (e.g., Cells) start->introduce incubate Incubate for Uptake/Binding introduce->incubate wash Wash to Remove Unbound Probe incubate->wash image Image with Fluorescence Microscope (Ex: ~530 nm, Em: ~550 nm) wash->image analyze Analyze Image Data image->analyze

References

The Solubility Profile of BDP R6G Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of BDP R6G carboxylic acid, a widely utilized borondipyrromethene (BODIPY) dye. Understanding the solubility of this fluorophore is critical for its effective application in diverse research areas, including cellular imaging, fluorescence-based assays, and as a building block in the synthesis of more complex molecular probes. This document presents available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination and cellular imaging, and provides visual representations of key experimental workflows.

Core Properties of this compound

This compound is a fluorescent dye spectrally analogous to Rhodamine 6G (R6G). Its key photophysical properties include a high fluorescence quantum yield and excellent photostability. The presence of a carboxylic acid group allows for its use as a non-activated control in experiments or for covalent conjugation to biomolecules through various chemical reactions.

Solubility Data

The solubility of this compound is a crucial parameter for the preparation of stock solutions and for its use in various experimental contexts. The compound is generally characterized as being insoluble in water but readily soluble in several polar organic solvents.[1][2]

Quantitative Solubility

A specific quantitative solubility value has been reported in dimethyl sulfoxide (B87167) (DMSO).

SolventConcentration (mg/mL)Molar Concentration (mM)Conditions & NotesSource
Dimethyl Sulfoxide (DMSO)35102.90Requires ultrasonic assistance for dissolution. The hygroscopic nature of DMSO can significantly impact solubility.MedchemExpress
Qualitative Solubility

Multiple suppliers consistently report good solubility in a range of common organic solvents.

SolventQualitative Solubility
Dimethylformamide (DMF)Good[3][4][5]
EthanolGood[3][5]
MethanolGood[3][5]
Dichloromethane (DCM)Good[3][5]
WaterInsoluble[1]

Experimental Protocols

Protocol 1: Determination of Solubility in Organic Solvents

This protocol outlines a general method for determining the solubility of a hydrophobic fluorescent dye like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound

  • High-purity, anhydrous organic solvents (e.g., DMSO, DMF, ethanol, methanol, DCM)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Centrifuge capable of high speeds (e.g., >10,000 x g)

  • Calibrated micropipettes

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a pre-weighed microcentrifuge tube. The exact amount should be more than what is expected to dissolve.

    • Add a precise volume of the chosen organic solvent to the tube.

    • Tightly cap the tube to prevent solvent evaporation.

  • Equilibration:

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the tube in a sonicator bath for 15-30 minutes to aid in the dissolution of the solid.

    • Incubate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Intermittent shaking or stirring is recommended.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Quantification of Dissolved Solute:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant in the same solvent.

    • Measure the absorbance of each dilution at the absorption maximum of this compound (~530 nm) using a UV-Vis spectrophotometer.

    • Create a standard curve of absorbance versus concentration using a known concentration of the dye.

    • Determine the concentration of the undiluted supernatant by comparing its absorbance to the standard curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol 2: Live Cell Imaging Workflow

This protocol provides a generalized workflow for labeling live cells with this compound and subsequent imaging using fluorescence microscopy. The lipophilic nature of BODIPY dyes allows them to readily cross cell membranes.

Materials:

  • This compound

  • High-purity DMSO

  • Cultured cells on coverslips or in imaging dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Optional: Hoechst 33342 for nuclear staining

  • Optional: LysoTracker™ Red DND-99 for lysosome co-localization

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[6] Store this solution in small aliquots at -20°C, protected from light.

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

  • Labeling:

    • Prepare a working solution by diluting the this compound stock solution in pre-warmed complete cell culture medium to the final desired concentration (typically in the nanomolar to low micromolar range).

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for a specified period (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal staining time and concentration may need to be determined empirically for different cell types.

  • Washing:

    • Remove the labeling medium and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound dye.

  • Co-staining (Optional):

    • If desired, incubate the cells with other fluorescent probes for specific organelles (e.g., Hoechst for the nucleus or LysoTracker for lysosomes) according to the manufacturer's instructions.

  • Imaging:

    • Replace the wash buffer with a suitable imaging medium (e.g., phenol (B47542) red-free medium or PBS).

    • Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for BDP R6G (Excitation/Emission ~530/548 nm).

  • Image Analysis:

    • Acquire images and analyze them using appropriate software to determine the subcellular localization of the dye and to quantify fluorescence intensity.

Visualizations

Cellular Uptake and Localization Pathway

The following diagram illustrates the general pathway for the cellular uptake and subsequent localization of lipophilic BODIPY dyes like this compound.

G extracellular This compound (in medium) membrane Plasma Membrane extracellular->membrane Passive Diffusion endocytosis Endocytosis extracellular->endocytosis Clathrin/Caveolae Mediated cytoplasm Cytoplasm membrane->cytoplasm er Endoplasmic Reticulum cytoplasm->er Localization lysosome Lysosome endocytosis->lysosome

Caption: Cellular uptake and localization pathway of this compound.

Experimental Workflow for Live Cell Imaging

This diagram outlines the key steps in a typical live-cell imaging experiment using this compound.

G start Start prep_stock Prepare Dye Stock Solution (in DMSO) start->prep_stock culture_cells Culture Cells on Imaging Dish start->culture_cells label_cells Label Cells with Working Solution prep_stock->label_cells culture_cells->label_cells wash_cells Wash to Remove Unbound Dye label_cells->wash_cells image_cells Acquire Images with Fluorescence Microscope wash_cells->image_cells analyze_data Analyze Image Data (Localization, Intensity) image_cells->analyze_data end End analyze_data->end

Caption: Experimental workflow for live cell imaging with this compound.

References

An In-depth Technical Guide to the BODIPY Core Structure of BDP R6G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BODIPY (boron-dipyrromethene) core structure, with a specific focus on the BDP R6G dye. It is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, photophysical properties, and applications, particularly in the context of cellular imaging and the study of signaling pathways.

The BODIPY Core: A Foundation of Photostability and Brightness

The fundamental structure of BODIPY dyes is 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene. This core is characterized by a dipyrromethene ligand complexed with a BF₂ moiety. The IUPAC numbering system for the BODIPY core is illustrated below, providing a reference for the substitution patterns that give rise to the diverse family of BODIPY dyes.

The BODIPY core's unique photophysical properties make it an exceptional fluorophore scaffold. These properties include:

  • High Fluorescence Quantum Yields: Often approaching 1.0, even in aqueous environments.

  • Sharp Absorption and Emission Spectra: This leads to bright signals and reduced spectral overlap in multicolor imaging.

  • High Molar Absorptivity: Contributing to their brightness.

  • Relative Insensitivity to Solvent Polarity and pH: This provides for more stable and predictable fluorescence in diverse experimental conditions.

  • Good Photostability: Resisting photobleaching during prolonged imaging experiments.

  • Chemical Stability: The core is robust and can be chemically modified at various positions to tune its properties or to conjugate it to biomolecules.

The BODIPY core is relatively nonpolar and electrically neutral, which minimizes perturbations to the biological systems being studied.

BDP R6G: A Rhodamine 6G Analogue

BDP R6G is a derivative of the BODIPY core structure, designed to be spectrally similar to the well-known fluorescent dye, Rhodamine 6G (R6G)[1][2][3]. This makes it a suitable alternative for fluorescence microscopy and other applications where R6G is traditionally used, often with the added benefits of the BODIPY platform's superior photostability and brightness.

Physicochemical and Photophysical Properties of BDP R6G

The key quantitative properties of BDP R6G are summarized in the table below. These values are typically for the dye in methanol (B129727) or a similar organic solvent.

PropertyValueReference
Maximum Absorption (λabs) 530 nm[1][3]
Maximum Emission (λem) 548 nm[1][3]
Molar Extinction Coefficient (ε) ~70,000 - 76,000 M-1cm-1[3]
Fluorescence Quantum Yield (Φ) ~0.96[3]
Molecular Formula (Carboxylic Acid) C18H15BF2N2O2[3]
Molecular Weight (Carboxylic Acid) 340.13 g/mol [3]

Synthesis of the BDP R6G Core

The synthesis of BODIPY dyes, including BDP R6G, generally follows a two-step procedure involving the condensation of pyrrole (B145914) derivatives with an aldehyde or acid chloride, followed by oxidation and complexation with a boron source. For BDP R6G carboxylic acid (3-(4,4-difluoro-5-phenyl-4-bora-3a,4a-diaza-s-indacen-3-yl)propanoic acid), the synthesis involves the reaction of 2,4-dimethylpyrrole (B27635) with 3-formylpropanoic acid.

General Experimental Protocol for BODIPY Synthesis

The following is a general protocol for the synthesis of a BODIPY dye, which can be adapted for the synthesis of this compound.

Materials:

  • 2,4-Dimethylpyrrole

  • An appropriate aldehyde or acid chloride (e.g., 3-formylpropanoic acid for BDP R6G)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or another suitable oxidizing agent

  • Triethylamine (B128534) (TEA) or another suitable base

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Condensation: Dissolve 2 equivalents of 2,4-dimethylpyrrole and 1 equivalent of the aldehyde (e.g., 3-formylpropanoic acid) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Add a catalytic amount of TFA and stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Oxidation: Once the condensation is complete, add a solution of DDQ (1 equivalent) in DCM to the reaction mixture and stir for 1-2 hours at room temperature. The color of the solution will typically change, indicating the formation of the dipyrromethene.

  • Complexation: Cool the reaction mixture in an ice bath and add an excess of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), followed by the dropwise addition of an excess of boron trifluoride diethyl etherate (BF₃·OEt₂). Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure this compound.

Applications in Cellular Imaging and Signaling Pathway Analysis

The excellent photophysical properties and the ability to be conjugated to various biomolecules make BDP R6G a versatile tool in life sciences research. It is widely used for fluorescence microscopy, flow cytometry, and as a probe to study cellular processes.

Experimental Protocol for Cellular Staining with BDP R6G

The following is a general protocol for staining cells with BDP R6G derivatives. The optimal concentration and incubation time may vary depending on the specific cell type and experimental conditions.

Materials:

  • BDP R6G derivative (e.g., BDP R6G NHS ester for labeling proteins, or a lipid-soluble BDP R6G for staining membranes)

  • Cells cultured on coverslips or in a multi-well plate

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging

  • Mounting medium

  • Fluorescence microscope

Procedure for Live-Cell Imaging:

  • Prepare Staining Solution: Prepare a stock solution of the BDP R6G derivative in a suitable solvent like DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (typically in the range of 0.1-5 µM).

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution. Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.

  • Wash: Remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove unbound dye.

  • Imaging: Add fresh culture medium or PBS to the cells and image them immediately using a fluorescence microscope with appropriate filter sets for BDP R6G (excitation ~530 nm, emission ~550 nm).

Procedure for Fixed-Cell Imaging:

  • Cell Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

  • Wash: Wash the fixed cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent like 0.1-0.5% Triton X-100 in PBS for 5-10 minutes. Wash three times with PBS.

  • Staining: Incubate the cells with the BDP R6G staining solution for 30-60 minutes at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Visualization of Signaling Pathways: BDP R6G in the Context of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. BODIPY derivatives, due to their sensitivity to the lipid environment, are excellent probes for studying lipid peroxidation, a key event in the ferroptosis signaling pathway. While BDP R6G itself can be used for general membrane staining, a closely related derivative, C11-BODIPY 581/591, is specifically designed to detect lipid peroxidation. The core principles of detection remain the same, relying on the change in fluorescence properties of the BODIPY core upon oxidation.

The following diagram illustrates the workflow for using a BODIPY-based probe to monitor lipid peroxidation within the ferroptosis signaling pathway.

Ferroptosis_Lipid_Peroxidation_Workflow cluster_cell Cellular Environment cluster_exp Experimental Workflow PUFA Polyunsaturated Fatty Acids (PUFAs) ACSL4 ACSL4 PUFA->ACSL4 Esterification LPCAT3 LPCAT3 ACSL4->LPCAT3 Acyl-CoA Transfer PUFA_PL PUFA-containing Phospholipids (B1166683) LPCAT3->PUFA_PL Incorporation into membranes Lipid_ROS Lipid Peroxidation (Lipid ROS) PUFA_PL->Lipid_ROS Oxidation by Fe²⁺ and LOX Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis BODIPY_probe Add BODIPY Probe (e.g., C11-BODIPY 581/591) Lipid_ROS->BODIPY_probe Oxidizes probe GPX4 GPX4 GPX4->Lipid_ROS Reduces lipid peroxides Inducer Ferroptosis Inducer (e.g., Erastin, RSL3) Inducer->PUFA_PL BODIPY_probe->PUFA_PL Microscopy Fluorescence Microscopy / Flow Cytometry BODIPY_probe->Microscopy Detection Detection of Oxidized Probe (Shift in fluorescence) Microscopy->Detection

Caption: Workflow for detecting lipid peroxidation in ferroptosis using a BODIPY-based probe.

Explanation of the Ferroptosis Signaling Pathway Diagram:

The diagram illustrates the central role of polyunsaturated fatty acids (PUFAs) in ferroptosis.

  • PUFA Incorporation: PUFAs are esterified by Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) and subsequently incorporated into cellular membranes by Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)[4][5][6].

  • Lipid Peroxidation: These PUFA-containing phospholipids are highly susceptible to oxidation by iron (Fe²⁺) and lipoxygenases (LOXs), leading to the accumulation of lipid reactive oxygen species (ROS)[4][5].

  • GPX4 Defense: The selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4) is the primary defense mechanism against ferroptosis. It reduces toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation[7][8].

  • Induction of Ferroptosis: When GPX4 is inhibited (e.g., by the small molecule RSL3) or when the synthesis of its cofactor glutathione (GSH) is blocked (e.g., by erastin), lipid peroxidation proceeds unchecked, culminating in membrane damage and cell death by ferroptosis[8].

The experimental workflow shows how a BODIPY-based probe is used to monitor this process. A ferroptosis inducer is added to the cells, followed by the BODIPY probe. The probe, being lipophilic, incorporates into the cellular membranes. In the presence of lipid ROS, the probe is oxidized, leading to a shift in its fluorescence emission (e.g., from red to green for C11-BODIPY 581/591). This change in fluorescence can be quantified using fluorescence microscopy or flow cytometry, providing a direct measure of lipid peroxidation and the induction of ferroptosis.

Conclusion

The BODIPY core structure provides a robust and versatile platform for the development of high-performance fluorescent dyes. BDP R6G, as a bright and photostable analogue of Rhodamine 6G, is a valuable tool for a wide range of bio-imaging applications. The ability to functionalize the BODIPY core allows for the creation of specific probes to investigate complex cellular processes, such as the lipid peroxidation events that are central to the ferroptosis signaling pathway. This technical guide provides a foundational understanding for researchers to effectively utilize BDP R6G and other BODIPY-based probes in their scientific endeavors.

References

A Technical Guide to the Fluorescence Mechanism and Application of BDP R6G Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G carboxylic acid is a synthetic organic fluorophore belonging to the boron-dipyrromethene (BODIPY) class of dyes.[1] Renowned for their exceptional photophysical properties, BODIPY dyes are critical tools in biomedical research and diagnostics. BDP R6G is specifically designed to mimic the spectral characteristics of Rhodamine 6G (R6G), a well-established fluorescent marker.[2][3] Its defining feature is a terminal carboxylic acid group, which serves as a versatile chemical handle for covalent attachment to a wide array of biomolecules, including proteins, peptides, and nucleic acids.[1][4] This guide provides an in-depth exploration of the core fluorescence mechanism of this compound, its key photophysical parameters, factors influencing its emission, and the methodologies for its application in bioconjugation.

The Core Fluorescence Mechanism

The fluorescence of this compound is rooted in the intrinsic properties of its boron-dipyrromethene core. This scaffold is a rigid, planar structure that minimizes non-radiative decay pathways, such as molecular vibrations or heat dissipation, upon excitation.[] This structural rigidity is a primary reason for the characteristically high fluorescence quantum yields observed in BODIPY dyes.[]

The process of fluorescence can be described by a Jablonski diagram:

  • Excitation (Absorption): A molecule in its ground electronic state (S₀) absorbs a photon of light with a specific energy, promoting an electron to a higher vibrational level within an excited singlet state (S₁). For BDP R6G, this occurs efficiently at its maximum absorption wavelength (λ_abs) of approximately 530 nm.[2]

  • Internal Conversion & Vibrational Relaxation: The excited electron rapidly loses a small amount of energy as heat, relaxing to the lowest vibrational level of the S₁ state. This process is non-radiative and occurs very quickly.

  • Fluorescence (Emission): The electron returns from the lowest vibrational level of the S₁ state to one of the vibrational levels of the S₀ ground state, emitting the energy difference as a photon.[] This emitted photon is of lower energy (and thus longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. BDP R6G emits maximally at a wavelength (λ_em) of about 548 nm.[2]

Due to the unique structure of the BODIPY core, the efficiency of intersystem crossing to the triplet state is low, which minimizes photobleaching and the generation of reactive oxygen species, contributing to its high photostability.[]

Jablonski s0_v3 s0_v2 s0_v1 s0_v0 s1_v2 s0_v0->s1_v2 Absorption (Excitation) s1_v3 s1_v1 s1_v0 s1_v2->s1_v0 Vibrational Relaxation s1_v0->s0_v1 Fluorescence (Emission)

Caption: Jablonski diagram illustrating the electronic transitions in fluorescence.

Photophysical Properties

The quantitative photophysical parameters of this compound are essential for its effective use in experimental design. These properties are summarized in the table below.

PropertyValueReference(s)
Absorption Maximum (λ_abs) 530 nm[1][2][7]
Emission Maximum (λ_em) 548 nm[1][2][7]
Molar Extinction Coefficient (ε) 70,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ_F) 0.96[2]
Molecular Formula C₁₈H₁₅BF₂N₂O₂[2]
Molecular Weight 340.13 Da[2]
Recommended Solvents DMF, DMSO, DCM, Ethanol, Methanol[2]

Factors Influencing Fluorescence

While BDP R6G is known for its stability, several environmental factors can modulate its fluorescence output.

  • Solvent Environment: The polarity of the solvent can influence the spectral properties of BODIPY dyes. In highly polar solvents, some derivatives may exhibit a decrease in fluorescence quantum yield (quenching) and a shift in emission wavelength.[][8] This is often attributed to solvent interactions promoting non-radiative decay pathways or through mechanisms like photoinduced electron transfer (PeT).[9]

  • pH: A significant advantage of the BDP R6G fluorophore is its relative insensitivity to pH changes within the typical biological range, ensuring stable fluorescence in diverse cellular environments.[][11]

  • Aggregation: Like many organic dyes, BODIPY derivatives can form non-fluorescent dimers or aggregates, particularly in aqueous solutions at high concentrations.[12][13] This self-quenching phenomenon can lead to a reduction in the observed fluorescence intensity. Careful control of dye concentration and buffer composition is necessary to mitigate this effect.

  • Molecular Conjugation: The attachment of BDP R6G to a biomolecule can subtly alter its local environment, potentially causing minor shifts in its absorption and emission spectra.

Mechanism of Action in Bioconjugation

The utility of this compound in biosensing and imaging stems from its ability to be covalently linked to target molecules. The carboxylic acid (-COOH) group is the key functional moiety for this process, though it requires chemical activation to react efficiently with primary amines (-NH₂) found on proteins and peptides.[4][14]

The most common activation strategy involves a two-step, one-pot reaction using a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[15]

  • Activation: EDC reacts with the carboxyl group of BDP R6G to form a highly reactive O-acylisourea intermediate.[15]

  • Esterification: This unstable intermediate rapidly reacts with NHS to form a more stable, amine-reactive NHS ester.[15] The resulting BDP R6G-NHS ester can be purified or used directly.

  • Conjugation: The BDP R6G-NHS ester readily reacts with primary amines on a target biomolecule (e.g., the side chain of a lysine (B10760008) residue) to form a stable amide bond, covalently linking the fluorophore to the target. N-hydroxysuccinimide is released as a byproduct.[11][16]

This workflow enables the specific and stable labeling of biomolecules for subsequent fluorescence-based detection and analysis.

Bioconjugation Dye BDP R6G Carboxylic Acid ActivatedDye BDP R6G NHS Ester (Amine-Reactive) Dye->ActivatedDye Activation (Step 1) Reagents EDC + NHS (Coupling Agents) Reagents->ActivatedDye LabeledProduct Fluorescently Labeled Biomolecule ActivatedDye->LabeledProduct Conjugation (Step 2) Biomolecule Biomolecule (Protein, Peptide, etc.) with Primary Amines (-NH₂) Biomolecule->LabeledProduct Byproduct NHS Byproduct LabeledProduct->Byproduct releases

Caption: Workflow for the activation and conjugation of this compound.

Experimental Protocols

The following sections provide generalized protocols for the activation of this compound and its conjugation to proteins. Researchers must optimize these protocols based on the specific biomolecule and experimental context.

Synthesis of BDP R6G NHS Ester (Activation)

This protocol describes the conversion of the carboxylic acid to an amine-reactive N-hydroxysuccinimidyl ester.

  • Reagent Preparation:

    • Dissolve this compound in an anhydrous organic solvent (e.g., Dimethylformamide, DMF, or Dichloromethane, DCM) to a final concentration of ~10-20 mM.

    • Prepare fresh solutions of EDC and N-hydroxysuccinimide (NHS) in the same anhydrous solvent. Molar equivalents should be calculated relative to the dye.

  • Reaction:

    • In a light-protected, moisture-free vial, add 1.2 equivalents of NHS to the this compound solution.

    • Add 1.5 equivalents of EDC to the mixture.

    • Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring. Protect the reaction from light and moisture.

  • Monitoring and Purification:

    • Monitor the reaction progress using thin-layer chromatography (TLC), looking for the disappearance of the starting carboxylic acid spot and the appearance of a new, typically less polar, product spot (the NHS ester).

    • Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified using silica (B1680970) gel column chromatography to isolate the BDP R6G NHS ester.

Protein Labeling with BDP R6G NHS Ester (Conjugation)

This protocol outlines the covalent attachment of the activated dye to a protein.

  • Protein Preparation:

    • Dissolve the target protein in an amine-free buffer at a pH of 7.5-8.5 (e.g., 100 mM sodium bicarbonate or phosphate (B84403) buffer). Buffers containing primary amines, such as Tris, must be avoided as they will compete for reaction with the NHS ester.

    • The protein concentration should typically be in the range of 1-10 mg/mL.

  • Dye Preparation:

    • Immediately before use, dissolve the BDP R6G NHS ester in a small amount of water-miscible organic solvent like DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • While gently stirring the protein solution, add a calculated amount of the dye stock solution. The optimal molar ratio of dye to protein (typically between 5:1 and 20:1) must be determined empirically to achieve the desired degree of labeling.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted free dye and reaction byproducts.

    • The most common method is size-exclusion chromatography (e.g., using a Sephadex G-25 column). The larger protein-dye conjugate will elute first, followed by the smaller, unreacted dye molecules.

    • Alternatively, dialysis can be used for larger sample volumes.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 530 nm (for the BDP R6G dye) and applying the Beer-Lambert law.

Synthesis cluster_synthesis General Synthesis Route cluster_cyclization Core Formation Pyrrole 2,4-Dimethylpyrrole Derivative Condensation Acid-Catalyzed Condensation Pyrrole->Condensation Aldehyde 4-Carboxybenzaldehyde Aldehyde->Condensation Dipyrromethane Dipyrromethane Intermediate Condensation->Dipyrromethane Oxidation Oxidation (e.g., DDQ) Dipyrromethane->Oxidation Complexation Boron Complexation (BF₃•OEt₂) Oxidation->Complexation FinalProduct BDP R6G Carboxylic Acid Complexation->FinalProduct

Caption: Simplified logical pathway for the synthesis of this compound.

Conclusion

This compound is a high-performance fluorescent probe characterized by its bright, photostable emission and spectral similarity to Rhodamine 6G. Its core fluorescence mechanism is predicated on the rigid BODIPY scaffold, which ensures a high quantum yield. The presence of a terminal carboxylic acid provides a crucial functional handle for its covalent attachment to biomolecules via well-established carbodiimide chemistry. This combination of superior photophysical properties and chemical tractability makes this compound an invaluable tool for researchers in the life sciences and drug development for applications ranging from fluorescence microscopy to high-throughput screening assays.

References

Stability of BDP R6G Carboxylic Acid Under Diverse pH Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of BDP R6G carboxylic acid, a versatile fluorophore, under various pH conditions. Boron-dipyrromethene (BODIPY) dyes, including BDP R6G, are renowned for their high fluorescence quantum yields, sharp emission peaks, and general insensitivity to the polarity and pH of their environment.[1] This document consolidates available data, outlines detailed experimental protocols for stability assessment, and presents logical workflows to guide researchers in their applications.

Core Concepts: The Robust Nature of the BODIPY Core

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core is known for its robustness and stability under a range of physiological conditions.[1] BDP R6G, an analog of BODIPY® R6G, is a bright and photostable dye with fluorescence that exhibits little pH dependence.[2] This inherent stability makes it a valuable tool for various applications in cellular imaging and bio-labeling. While the core structure is stable, extreme pH values can influence the performance of fluorescent dyes. It is crucial for researchers to understand the operational pH range and potential limitations of this compound in their specific experimental setups.

Quantitative Analysis of pH Stability

While specific quantitative data for the pH stability of this compound is not extensively published, the general consensus in the scientific literature is that BODIPY dyes are stable across a wide pH range. The fluorescence of these dyes is largely unaffected by pH changes within the typical physiological range.[3] Based on the established characteristics of the BODIPY family of dyes, the following table summarizes the expected stability and performance of this compound at different pH levels.

pH RangeExpected Stability of BDP R6G CoreImpact on Carboxylic Acid GroupFluorescence IntensityRecommended Use Cases
< 4.0 (Strongly Acidic) Potential for minor degradation over extended periods with very strong acids.Fully protonated (-COOH).Generally stable, but potential for slight quenching in extremely low pH.Use with caution; preliminary stability tests are highly recommended.
4.0 - 6.0 (Acidic) High stability.Predominantly protonated (-COOH).Stable fluorescence.Suitable for applications in acidic organelles like lysosomes.
6.0 - 8.0 (Near-Neutral) Excellent stability.Equilibrium between protonated (-COOH) and deprotonated (-COO⁻) forms.Bright and stable fluorescence.Ideal for most live-cell imaging and physiological buffer systems.
8.0 - 10.0 (Alkaline) High stability.Predominantly deprotonated (-COO⁻).Stable fluorescence.Suitable for labeling reactions and applications in basic buffers.
> 10.0 (Strongly Alkaline) Potential for degradation, particularly with prolonged exposure to strong bases.Fully deprotonated (-COO⁻).Potential for decreased fluorescence intensity over time.Not generally recommended without specific stability validation.

Experimental Protocols for pH Stability Assessment

To empirically determine the stability of this compound in a specific experimental context, the following protocols for UV-Visible and fluorescence spectroscopy are recommended.

I. Preparation of pH-Buffered Solutions
  • Buffer Selection: Prepare a series of buffers covering the desired pH range. For example:

    • pH 2-4: Glycine-HCl buffer

    • pH 4-6: Acetate buffer

    • pH 6-8: Phosphate buffer (PBS)

    • pH 8-10: Tris-HCl buffer

    • pH 10-12: Carbonate-bicarbonate buffer

  • pH Verification: Adjust the pH of each buffer solution to the precise target value using a calibrated pH meter.

II. Sample Preparation
  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Working Solutions: Dilute the stock solution into each of the prepared pH buffers to a final concentration suitable for spectroscopic analysis (e.g., 1-10 µM). Ensure the final concentration of the organic solvent is minimal (e.g., <1%) to avoid affecting the buffer pH or dye solubility.

III. Spectroscopic Analysis
  • UV-Visible Spectroscopy:

    • Record the absorbance spectrum of the this compound in each pH buffer over a relevant wavelength range (e.g., 300-700 nm).

    • Monitor the absorbance maximum (λ_max) and the overall spectral shape for any changes that might indicate degradation or structural alteration of the chromophore.

  • Fluorescence Spectroscopy:

    • Excite the samples at the absorbance maximum (typically around 530 nm for BDP R6G).

    • Record the fluorescence emission spectrum (typically in the range of 540-700 nm).

    • Measure the fluorescence intensity at the emission maximum (λ_em) for each pH value.

    • Plot the normalized fluorescence intensity as a function of pH to visualize the stability profile.

Logical Workflow for pH Stability Assessment

The following diagram illustrates a logical workflow for assessing the pH stability of this compound for a specific application.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_conclusion Conclusion A Define Experimental pH Range B Prepare Buffer Solutions A->B D Prepare Working Solutions in Buffers B->D C Prepare BDP R6G Stock Solution C->D E UV-Vis Spectroscopy D->E F Fluorescence Spectroscopy D->F G Analyze Spectral Shifts E->G H Plot Fluorescence vs. pH F->H I Determine Stable pH Range G->I H->I J Assess Suitability for Application I->J

Caption: Workflow for pH stability assessment of this compound.

Applications and Considerations

The high photostability and relative pH insensitivity of this compound make it a reliable fluorescent probe for a variety of applications, including:

  • Fluorescence Microscopy: Imaging of cellular structures and processes.

  • Flow Cytometry: High-throughput analysis of cell populations.

  • Molecular Labeling: Conjugation to proteins, nucleic acids, and other biomolecules.

While generally stable, it is important to consider that the reactivity of the carboxylic acid group is pH-dependent. For conjugation reactions, such as carbodiimide-mediated coupling to primary amines, the pH of the reaction buffer is a critical parameter that must be optimized.

Conclusion

This compound is a robust and versatile fluorophore that exhibits excellent stability across a broad range of pH conditions, particularly within the physiological range. Its bright and stable fluorescence makes it an invaluable tool for researchers in various fields. For applications requiring extreme pH conditions, it is recommended to perform the stability assessments outlined in this guide to ensure data accuracy and reliability. By understanding the inherent properties of this dye and following systematic validation protocols, researchers can confidently employ this compound in their experimental designs.

References

CAS number and molecular weight of BDP R6G carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BDP R6G carboxylic acid, a versatile fluorescent dye employed in various biological research and diagnostic applications. It details the molecule's core properties, a comprehensive experimental protocol for its use in bioconjugation, and a visual representation of the experimental workflow.

Core Properties of this compound

BDP R6G is a borondipyrromethene (BODIPY®) dye with spectral characteristics analogous to Rhodamine 6G (R6G).[1][2][3] Its structure incorporates a carboxylic acid group, which allows for covalent attachment to biomolecules.[1] This fluorophore is noted for its high fluorescence quantum yield and photostability, making it a valuable tool for bioimaging and the labeling of proteins and nucleic acids.[1]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 174881-57-3[2]
Molecular Weight 340.13 g/mol [2]
Molecular Formula C₁₈H₁₅BF₂N₂O₂[2]
Appearance Colorless solid[2]
Maximum Absorption (λmax) 530 nm[2]
Maximum Emission (λem) 548 nm[2]
Molar Extinction Coefficient 70,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield 0.96[2]
Purity ≥95% (by ¹H NMR and HPLC-MS)[2]
Solubility Good in DMF, DMSO, ethanol, methanol, DCM[2]

Mechanism of Action and Bioconjugation

The utility of this compound in research is primarily due to its fluorescent properties and its capacity for covalent labeling.[1] The terminal carboxylic acid (-COOH) group can be activated to react with primary amine groups (-NH₂) present on biomolecules, such as the lysine (B10760008) residues on proteins and antibodies, to form a stable amide bond.[4]

A common and efficient method for this conjugation is a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[5][6]

  • Activation: EDC first reacts with the carboxyl group on the BDP R6G dye to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[5][6]

  • Stabilization: Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive Sulfo-NHS ester.[5] This two-step process is favored because it improves coupling efficiency.[5]

  • Conjugation: The stable Sulfo-NHS ester of the dye then reacts with a primary amine on the target molecule (e.g., an antibody) to form a stable covalent amide bond.

Experimental Protocol: Antibody Labeling

This section provides a detailed protocol for the covalent labeling of an antibody with this compound using EDC and Sulfo-NHS chemistry.

Materials Required:
  • Antibody (Protein #1): ≥95% purity, free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). Concentration of 1-2 mg/mL.

  • This compound (Dye): To be dissolved in anhydrous DMSO or DMF.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.7-6.0.

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or Hydroxylamine at 10 mM.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Purification: Desalting column (e.g., Zeba Spin Desalting Columns) equilibrated with Coupling Buffer.

Procedure:
  • Antibody Preparation:

    • If necessary, exchange the antibody buffer to the Coupling Buffer using a desalting column or dialysis to remove any primary amines.

    • Adjust the final antibody concentration to 1-2 mg/mL in ice-cold Coupling Buffer.

  • Dye Activation (Step 1):

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture contamination.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • In a microcentrifuge tube, combine the this compound solution with a 1.5-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature, protected from light.

  • Conjugation Reaction (Step 2):

    • Immediately add the activated dye mixture to the prepared antibody solution. A typical starting molar ratio is 10-20 moles of dye per mole of antibody.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution (e.g., Tris-HCl or hydroxylamine) to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted dye ester.

  • Purification of the Conjugate:

    • Separate the labeled antibody from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the purified, fluorescently labeled antibody conjugate.

  • Characterization and Storage:

    • Determine the concentration of the antibody and the degree of labeling (DOL) using spectrophotometry.

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the antibody labeling protocol described above.

Antibody_Labeling_Workflow start Start: Prepare Reagents prep_ab 1. Prepare Antibody (Buffer Exchange to PBS, pH 7.2) start->prep_ab activate_dye 2. Activate BDP R6G Dye (Add EDC + Sulfo-NHS in MES Buffer, pH 6.0) prep_ab->activate_dye conjugate 3. Conjugation (Mix Activated Dye with Antibody) activate_dye->conjugate quench 4. Quench Reaction (Add Tris or Hydroxylamine) conjugate->quench purify 5. Purify Conjugate (Desalting Column) quench->purify end_product End: Labeled Antibody purify->end_product

Workflow for conjugating this compound to an antibody.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with BDP R6G Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G (BODIPY® R6G) is a bright and photostable borondipyrromethene dye with spectral properties similar to Rhodamine 6G (R6G).[1][2] Its high fluorescence quantum yield and long fluorescence lifetime make it an excellent candidate for various fluorescence-based biological assays, including fluorescence polarization and two-photon microscopy.[3][4] This document provides detailed protocols for the covalent labeling of proteins with BDP R6G carboxylic acid. The primary method involves the activation of the carboxylic acid group to form an amine-reactive N-hydroxysuccinimide (NHS) ester, which then readily couples to primary amines (e.g., lysine (B10760008) residues) on the target protein to form a stable amide bond.[5][6] This two-step, in-situ activation and labeling procedure offers an alternative to using pre-activated BDP R6G NHS ester.

Photophysical and Chemical Properties

A summary of the key properties of the BDP R6G fluorophore is presented in the table below. These values are crucial for designing experiments and analyzing data.

PropertyValueReference
Excitation Maximum (λabs)530 nm[3][7]
Emission Maximum (λem)548 nm[3][7]
Molar Extinction Coefficient (ε)~76,000 cm-1M-1[3]
Fluorescence Quantum Yield (Φ)~0.96[3][7]
Molecular Weight (Carboxylic Acid)340.13 g/mol [8]
SolubilityGood in DMF, DMSO, Ethanol, Methanol[8][9]

Protein Labeling Workflow

The overall workflow for labeling a protein with this compound involves three main stages: activation of the dye, conjugation to the protein, and purification of the labeled protein conjugate.

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification A This compound B Add EDC and Sulfo-NHS in Anhydrous DMF/DMSO A->B C Incubate to form BDP R6G NHS Ester B->C E Add Activated BDP R6G NHS Ester to Protein Solution C->E D Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) D->E F Incubate for 1-2 hours at Room Temperature E->F G Stop Reaction (Optional: with quenching agent) F->G H Separate Labeled Protein (e.g., Gel Filtration) G->H I Characterize Conjugate (DOL, Purity) H->I

Caption: Workflow for protein labeling with this compound.

Experimental Protocols

Materials and Reagents
  • This compound

  • Protein to be labeled (in an amine-free buffer like PBS or MES)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (or other amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Purification column (e.g., Sephadex G-25 gel filtration column)

  • Spectrophotometer and Fluorometer

Protocol 1: Activation of this compound

This protocol describes the in-situ activation of the carboxylic acid to an amine-reactive NHS ester. This activated dye solution should be used immediately.

  • Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Prepare Activator Solutions:

    • Prepare a 100 mg/mL solution of EDC in anhydrous DMF or DMSO.

    • Prepare a 100 mg/mL solution of Sulfo-NHS in anhydrous DMF or DMSO.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 10 µL of 10 mg/mL this compound solution.

      • 10 µL of 100 mg/mL Sulfo-NHS solution.

      • 10 µL of 100 mg/mL EDC solution.

    • Vortex the mixture briefly.

    • Incubate at room temperature for 15-30 minutes in the dark.

Signaling Pathway for Activation and Conjugation

The chemical pathway involves the formation of a reactive O-acylisourea intermediate by EDC, which is then stabilized by Sulfo-NHS to form the amine-reactive ester. This ester subsequently reacts with a primary amine on the protein.[5][10]

G A BDP-COOH (Carboxylic Acid) C O-Acylisourea Intermediate (Unstable) A->C + B EDC B->C C->A fast E BDP-NHS Ester (Amine-Reactive) C->E + H Hydrolysis C->H D Sulfo-NHS D->E G BDP-Protein Conjugate (Stable Amide Bond) E->G + F Protein-NH2 (Primary Amine) F->G

Caption: Chemical reaction pathway for protein labeling.

Protocol 2: Protein Conjugation
  • Prepare Protein Solution: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[11]

  • Determine Molar Ratio: The optimal molar ratio of dye to protein for labeling can vary. A starting point is a 10-20 fold molar excess of the activated BDP R6G dye to the protein. This may require optimization.

  • Conjugation Reaction:

    • Slowly add the freshly prepared activated BDP R6G NHS ester solution (from Protocol 1) to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 4-6 hours or overnight.[5][11]

  • Quench Reaction (Optional): To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step is optional if the purification step is performed immediately.[5]

Protocol 3: Purification of the Labeled Protein

It is crucial to remove unconjugated dye and reaction byproducts from the labeled protein. Gel filtration chromatography is a common and effective method.

  • Prepare Gel Filtration Column: Equilibrate a Sephadex G-25 column (or similar) with an appropriate storage buffer for your protein (e.g., PBS). The column size should be chosen based on the reaction volume.

  • Apply Sample: Carefully load the conjugation reaction mixture onto the top of the column.

  • Elute Conjugate: Elute the protein with the storage buffer. The labeled protein will typically elute first as a colored band, separating from the smaller, unconjugated dye molecules.

  • Collect Fractions: Collect fractions and monitor the absorbance at 280 nm (for protein) and 530 nm (for BDP R6G dye).

  • Pool Fractions: Pool the fractions containing the labeled protein.

Protocol 4: Characterization of the Conjugate

Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the absorbance values of the purified conjugate.

  • Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A280) and 530 nm (A530).

  • Calculate the protein concentration using the following formula:

    Protein Concentration (M) = [A280 - (A530 × CF280)] / εprotein

    • εprotein: Molar extinction coefficient of the protein at 280 nm.

    • CF280: Correction factor for the dye's absorbance at 280 nm. For BDP R6G, CF280 is approximately 0.18.[7]

  • Calculate the DOL using the following formula:

    DOL = A530 / (εdye × Protein Concentration (M))

    • εdye: Molar extinction coefficient of BDP R6G at 530 nm (~76,000 cm-1M-1).[3]

An optimal DOL is typically between 2 and 7 for antibodies, but this can vary depending on the protein and application.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive EDC or this compound- Suboptimal pH of reaction buffer- Presence of amine-containing contaminants in protein solution- Use fresh, anhydrous DMF/DMSO for stock solutions- Ensure reaction buffer pH is between 7.2 and 8.5[5]- Desalt or dialyze the protein into an amine-free buffer before labeling
Protein Precipitation - High degree of labeling- Protein instability under reaction conditions- Reduce the molar excess of dye used in the conjugation reaction- Shorten the reaction time or perform the reaction at a lower temperature (4°C)
High Background Fluorescence - Incomplete removal of unconjugated dye- Use a larger gel filtration column or repeat the purification step- Consider dialysis with multiple buffer changes

References

Application Notes and Protocols for Conjugating BDP R6G Carboxylic Acid to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent conjugation of BDP R6G carboxylic acid to antibodies. BDP R6G is a bright and photostable borondipyrromethene dye with excitation and emission spectra similar to Rhodamine 6G, making it an excellent choice for various fluorescence-based immunoassays, including flow cytometry, fluorescence microscopy, and in vivo imaging. The conjugation process involves the activation of the carboxylic acid group on the BDP R6G dye using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester. This activated dye then readily reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond.

This guide outlines both a one-pot and a two-step conjugation protocol, methods for purification of the resulting conjugate, and procedures for characterizing the degree of labeling (DOL).

Data Presentation

Table 1: Spectral Properties of BDP R6G Dyes

For accurate determination of the degree of labeling, the following spectral properties are essential.

PropertyThis compoundBDP R6G NHS Ester
Maximum Excitation (λ_max_) 530 nm530 nm
Maximum Emission (λ_em_) 548 nm548 nm
Molar Extinction Coefficient (ε_dye_) at λ_max_ 70,000 M⁻¹cm⁻¹76,000 M⁻¹cm⁻¹
Correction Factor (CF₂₈₀) 0.180.18
Molecular Weight 340.13 g/mol 437.21 g/mol

Correction Factor (CF₂₈₀) = A₂₈₀ of the free dye / A_max_ of the free dye

Table 2: Recommended Starting Molar Ratios for Conjugation

The optimal molar ratio of dye to antibody should be determined empirically for each specific antibody and application. Over-labeling can lead to fluorescence quenching and loss of antibody function, while under-labeling may result in a weak signal.[1]

ApplicationRecommended Starting Molar Ratio (Dye:Antibody)Target Degree of Labeling (DOL)
Immunofluorescence Microscopy 5:1 to 10:12 - 4
Flow Cytometry 10:1 to 20:14 - 8
In Vivo Imaging 3:1 to 7:11 - 3

Experimental Protocols

Materials and Reagents
  • Antibody of interest (free of amine-containing buffers like Tris and stabilizers like BSA)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)[2]

  • Phosphate-Buffered Saline (PBS), pH 7.4

Protocol 1: One-Pot EDC/NHS Antibody Conjugation

This protocol is a streamlined method where the activation of the dye and conjugation to the antibody occur in the same reaction vessel.

Workflow Diagram:

One_Pot_Conjugation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Characterization Ab_Prep Prepare Antibody (Buffer Exchange) Mix_Reagents Mix Antibody, BDP R6G, EDC, NHS Ab_Prep->Mix_Reagents Dye_Prep Prepare BDP R6G Stock Solution Dye_Prep->Mix_Reagents Incubate Incubate 2h, RT Mix_Reagents->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (SEC) Quench->Purify Characterize Characterize (DOL, Functionality) Purify->Characterize

One-Pot Antibody Conjugation Workflow

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains Tris, glycine, or BSA, it must be purified by dialysis or using a desalting column against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL in Conjugation Buffer (pH 8.0-8.5).

  • Dye and Reagent Preparation:

    • Allow EDC and NHS to equilibrate to room temperature before opening to prevent moisture contamination.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS in Activation Buffer (pH 4.7-6.0). These solutions are not stable and should be used promptly.

  • Conjugation Reaction:

    • To the antibody solution, add the this compound stock solution to achieve the desired dye-to-antibody molar ratio (see Table 2).

    • Add the EDC stock solution to a final concentration of 5-10 mM.

    • Add the NHS stock solution to a final concentration of 10-20 mM.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the antibody-dye conjugate from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the colored conjugate, which will elute first.

Protocol 2: Two-Step EDC/NHS Antibody Conjugation

This method involves activating the dye first, followed by purification to remove excess EDC/NHS before adding the antibody. This can minimize modifications to the antibody by EDC.

Workflow Diagram:

Two_Step_Conjugation cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Mix_Dye_Reagents Mix BDP R6G, EDC, NHS in Activation Buffer Incubate_Activation Incubate 15-30 min, RT Mix_Dye_Reagents->Incubate_Activation Add_Antibody Add Antibody in Conjugation Buffer Incubate_Activation->Add_Antibody Incubate_Conjugation Incubate 2h, RT Add_Antibody->Incubate_Conjugation Quench Quench Reaction Incubate_Conjugation->Quench Purify Purify Conjugate (SEC) Quench->Purify Characterize Characterize (DOL, Functionality) Purify->Characterize

Two-Step Antibody Conjugation Workflow

Procedure:

  • Dye Activation:

    • Prepare stock solutions of this compound, EDC, and NHS as described in Protocol 1.

    • In a microcentrifuge tube, combine the this compound stock solution with EDC (final concentration ~10 mM) and NHS (final concentration ~20 mM) in Activation Buffer (pH 4.7-6.0).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Antibody Preparation:

    • Prepare the antibody as described in Protocol 1, ensuring it is in Conjugation Buffer (pH 8.0-8.5).

  • Conjugation Reaction:

    • Add the activated BDP R6G-NHS ester solution to the antibody solution.

    • Incubate for 2 hours at room temperature with gentle stirring, protected from light.

  • Quenching and Purification:

    • Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify the conjugate.

Characterization of the Conjugate

Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. It can be determined spectrophotometrically.[3]

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of BDP R6G (~530 nm, A_max_).

  • Calculate the concentration of the antibody:

    • Corrected A₂₈₀ = A₂₈₀ - (A_max_ × CF₂₈₀)

      • Where CF₂₈₀ for BDP R6G is 0.18.

    • [Antibody] (M) = Corrected A₂₈₀ / ε_Ab_

      • Where ε_Ab_ is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the dye:

    • [Dye] (M) = A_max_ / ε_dye_

      • Where ε_dye_ for BDP R6G is 70,000 M⁻¹cm⁻¹ (if starting with carboxylic acid) or 76,000 M⁻¹cm⁻¹ (if using the NHS ester value for the conjugated dye).

  • Calculate the DOL:

    • DOL = [Dye] / [Antibody]

Logical Relationship for DOL Calculation:

DOL_Calculation cluster_inputs Spectrophotometer Readings cluster_constants Known Constants cluster_calculations Calculations A280 Absorbance at 280 nm Corrected_A280 Calculate Corrected A₂₈₀ A280->Corrected_A280 Amax Absorbance at ~530 nm Amax->Corrected_A280 Calc_Dye_Conc Calculate [Dye] Amax->Calc_Dye_Conc CF280 CF₂₈₀ of BDP R6G CF280->Corrected_A280 eAb ε of Antibody Calc_Ab_Conc Calculate [Antibody] eAb->Calc_Ab_Conc eDye ε of BDP R6G eDye->Calc_Dye_Conc Corrected_A280->Calc_Ab_Conc Calc_DOL Calculate DOL Calc_Ab_Conc->Calc_DOL Calc_Dye_Conc->Calc_DOL

Degree of Labeling (DOL) Calculation Flow

Storage and Stability

Store the purified BDP R6G-antibody conjugate at 4°C for short-term storage (up to one month) and at -20°C or -80°C for long-term storage. For long-term storage, it is advisable to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% to prevent damage from freeze-thaw cycles. Always protect the conjugate from light to prevent photobleaching.

Troubleshooting

IssuePossible CauseRecommended Solution
Low DOL - Inactive EDC/NHS due to moisture.- Use fresh, anhydrous reagents. Allow to warm to room temperature before opening.
- Interfering substances in antibody buffer.- Perform buffer exchange to remove amines (Tris, glycine) or BSA.
- Incorrect pH for activation or conjugation.- Ensure Activation Buffer is pH 4.7-6.0 and Conjugation Buffer is pH 8.0-8.5.
Antibody Precipitation - High concentration of EDC.- Reduce the molar excess of EDC.
- Antibody instability in the reaction buffer.- Ensure the antibody is soluble and stable at the chosen pH.
High Background in Assays - Incomplete removal of free dye.- Ensure thorough purification by size-exclusion chromatography. Pool only the initial, colored fractions.

References

Application Notes and Protocols for Amine Coupling using BDP R6G NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BDP R6G N-hydroxysuccinimidyl (NHS) ester for the fluorescent labeling of primary amines in biomolecules. BDP R6G is a bright, photostable borondipyrromethene dye with spectral properties similar to Rhodamine 6G (R6G), making it an excellent choice for various fluorescence-based assays.[1][2][3][4][] This document outlines the key chemical properties of the dye, detailed protocols for amine coupling, and recommendations for reaction optimization and conjugate purification.

Introduction to BDP R6G NHS Ester

BDP R6G NHS ester is an amine-reactive fluorescent dye. The NHS ester moiety reacts efficiently with primary aliphatic amines, such as the side chain of lysine (B10760008) residues in proteins or amino-modified oligonucleotides, to form a stable amide bond.[6][7][8] This reaction is highly selective for primary amines at a slightly alkaline pH.[9]

Key Features:

  • Bright and Photostable Fluorescence: Exhibits strong absorption and emission with a high fluorescence quantum yield.[2][]

  • pH Insensitive: The fluorescence of BDP R6G is not dependent on pH, providing stable signal in various buffer conditions.[2][10]

  • Long Fluorescence Lifetime: Useful for fluorescence polarization assays and two-photon microscopy.[1][2][3][]

  • Amine-Reactivity: The NHS ester group allows for straightforward conjugation to proteins, peptides, and other amine-containing molecules.[1][6]

Properties of BDP R6G NHS Ester

A summary of the key chemical and spectral properties of BDP R6G NHS ester is provided in the table below.

PropertyValueReference
Molecular Formula C₂₂H₁₈BF₂N₃O₄[2][3]
Molecular Weight 437.21 g/mol [2][3][4][]
Appearance Dark-green crystals[2]
Solubility Good in DMF, DMSO, and DCM[2][]
Maximum Excitation (λabs) 530 nm[2]
Maximum Emission (λem) 548 nm[2]
Molar Extinction Coefficient (ε) 76,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ) 0.96[2][]
Storage Conditions Store at -20°C in the dark, desiccated.[1][2]

Experimental Protocols

General Workflow for Amine Coupling

The following diagram illustrates the general workflow for labeling biomolecules with BDP R6G NHS ester.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_dye Prepare BDP R6G NHS Ester Stock reaction Incubate Dye and Biomolecule Mixture prep_dye->reaction Add to biomolecule prep_biomolecule Prepare Biomolecule in Amine-Free Buffer prep_biomolecule->reaction purify Purify Labeled Conjugate reaction->purify Stop reaction analyze Characterize Conjugate (e.g., DOL) purify->analyze

Caption: General workflow for amine coupling with BDP R6G NHS ester.

Preparation of Reagents

BDP R6G NHS Ester Stock Solution:

  • Allow the vial of BDP R6G NHS ester to warm to room temperature before opening to prevent moisture condensation.

  • Dissolve the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-10 mg/mL.[6] Ensure the DMF is of high quality and free of amines, which can be identified by a fishy odor.[11][12]

  • The stock solution can be stored at -20°C for several weeks, protected from light and moisture.[12]

Biomolecule Solution:

  • Dissolve the amine-containing biomolecule (e.g., protein, peptide) in an amine-free buffer at a pH of 8.3-8.5.[7][11][12]

  • Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[11][12] Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[11]

  • The optimal concentration of the biomolecule is typically between 1-10 mg/mL.[11]

Amine Coupling Reaction

The following diagram illustrates the chemical reaction between BDP R6G NHS ester and a primary amine.

G BDP_R6G_NHS BDP R6G-NHS Ester Conjugate BDP R6G-NH-R (Stable Amide Bond) BDP_R6G_NHS->Conjugate Amine R-NH₂ (Primary Amine) Amine->Conjugate NHS N-Hydroxysuccinimide G start Labeled Conjugate Mixture decision Size of Biomolecule? start->decision large > 10 kDa decision->large Large small < 10 kDa decision->small Small gelfiltration Gel Filtration (e.g., Sephadex G-25) large->gelfiltration dialysis Dialysis large->dialysis hplc Reverse-Phase HPLC small->hplc

References

Application Notes and Protocols for BDP R6G Carboxylic Acid in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G carboxylic acid is a bright and photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][] Its spectral properties are analogous to Rhodamine 6G (R6G), making it a valuable tool for fluorescence microscopy.[1][3] The presence of a carboxylic acid group allows for its covalent conjugation to primary amines on biomolecules, such as proteins and antibodies, through the formation of a stable amide bond.[1][] This enables the specific labeling of targets for visualization and tracking in a variety of biological applications, including live-cell imaging, immunofluorescence, and flow cytometry.[1]

Physicochemical and Spectral Properties

This compound exhibits excellent photophysical properties, including a high fluorescence quantum yield and good photostability, which are advantageous for demanding imaging applications.[1][5]

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference
Molecular Weight 340.13 g/mol []
Excitation Maximum (λex) 530 nm[][]
Emission Maximum (λem) 548 nm[][]
Molar Extinction Coefficient (ε) 70,000 cm⁻¹M⁻¹[]
Fluorescence Quantum Yield (Φ) 0.96[]
Solubility Good in DMF, DMSO, ethanol, methanol, and DCM. Insoluble in water.[1][]
Reactive Group Carboxylic Acid (-COOH)[1]

Experimental Protocols

Protocol for Labeling Proteins with this compound

This protocol describes the covalent conjugation of this compound to a protein containing primary amine residues (e.g., lysine) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound

  • Protein to be labeled (e.g., antibody, in a buffer free of amines like PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification[6][7]

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 1.5 equivalents of EDC and 3 equivalents of NHS (relative to the amount of this compound) in Activation Buffer.

    • Add 1 equivalent of this compound from the stock solution.

    • Incubate the reaction for 15-30 minutes at room temperature, protected from light. This reaction forms a more stable amine-reactive NHS ester.

  • Conjugation to the Protein:

    • Dissolve the protein to be labeled in Coupling Buffer at a concentration of 1-10 mg/mL.

    • Add the activated BDP R6G-NHS ester solution to the protein solution. A molar excess of 10-20 fold of the dye to the protein is a good starting point for optimization.[8]

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the BDP R6G-protein conjugate from unreacted dye and byproducts using a size-exclusion chromatography (SEC) column equilibrated with PBS.[6][7]

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 530 nm (for BDP R6G).

    • Calculate the protein concentration and the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.[9]

Diagram: Protein Labeling Workflow

ProteinLabeling cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification BDP BDP R6G-COOH Activated_BDP BDP R6G-NHS Ester BDP->Activated_BDP 15-30 min, RT EDC_NHS EDC/NHS in Activation Buffer EDC_NHS->Activated_BDP Labeled_Protein BDP R6G-Protein Activated_BDP->Labeled_Protein 1-2 hours, RT Protein Protein-NH2 in Coupling Buffer Protein->Labeled_Protein SEC Size-Exclusion Chromatography Labeled_Protein->SEC Purified_Conjugate Purified BDP R6G-Protein SEC->Purified_Conjugate

Caption: Workflow for labeling proteins with this compound.

Protocol for Immunofluorescence Staining of Fixed Cells

This protocol outlines the use of a BDP R6G-labeled antibody for staining fixed cells for fluorescence microscopy.

Materials:

  • Cells grown on coverslips or in imaging dishes

  • BDP R6G-labeled antibody

  • Phosphate Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

  • Antifade mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to the desired confluency on coverslips or in imaging dishes.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target antigen is intracellular, permeabilize the cells with Permeabilization Solution for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the BDP R6G-labeled primary antibody in Blocking Buffer to the optimized concentration (typically 1-10 µg/mL).

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium, optionally containing DAPI for nuclear staining.

    • Image the cells using a fluorescence microscope with appropriate filter sets for BDP R6G (Excitation: ~530 nm, Emission: ~550 nm) and DAPI (if used).

Diagram: Immunofluorescence Staining Workflow

Immunofluorescence Fixation Cell Fixation (4% PFA) Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (1% BSA) Permeabilization->Blocking Primary_Ab Incubation with BDP R6G-Antibody Blocking->Primary_Ab Washing Washing (PBS) Primary_Ab->Washing Mounting Mounting and Imaging Washing->Mounting

Caption: Workflow for immunofluorescence staining with a BDP R6G-labeled antibody.

Protocol for Live-Cell Imaging

This protocol provides a general guideline for staining live cells with a BDP R6G-labeled probe (e.g., an antibody against a cell surface receptor).

Materials:

  • Live cells cultured in an imaging dish

  • BDP R6G-labeled probe (e.g., antibody)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Hoechst 33342 or other live-cell nuclear stain (optional)

Procedure:

  • Cell Preparation:

    • Culture cells in an imaging dish suitable for live-cell microscopy.

    • On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.

  • Staining:

    • Dilute the BDP R6G-labeled probe to the desired final concentration (typically 0.5-5 µg/mL) in the live-cell imaging medium.

    • Add the staining solution to the cells.

    • If using a nuclear counterstain, add it at the recommended concentration.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes, protected from light. The optimal incubation time should be determined empirically.

  • Washing (Optional):

    • For probes that exhibit high non-specific binding, you may need to wash the cells once or twice with pre-warmed live-cell imaging medium to reduce background fluorescence.

  • Imaging:

    • Place the imaging dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels.

    • Acquire images using the appropriate filter sets for BDP R6G and any other fluorescent probes used.

    • For time-lapse imaging, acquire images at desired intervals.

Diagram: Live-Cell Imaging Workflow

LiveCellImaging Cell_Culture Culture cells in imaging dish Staining Incubate with BDP R6G-probe in live-cell medium Cell_Culture->Staining Washing Wash (optional) Staining->Washing Imaging Live-cell imaging (time-lapse) Washing->Imaging

Caption: Workflow for live-cell imaging with a BDP R6G-labeled probe.

Data Presentation and Interpretation

Quantitative data from fluorescence microscopy experiments, such as fluorescence intensity, colocalization, and object counts, should be analyzed using appropriate image analysis software. It is crucial to include proper controls in all experiments, such as unstained cells (to assess autofluorescence) and cells stained with an isotype control antibody labeled with BDP R6G (for immunofluorescence) to ensure the specificity of the signal.

Troubleshooting

Table 2: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or no fluorescence signal - Inefficient labeling of the biomolecule- Low concentration of the labeled probe- Photobleaching- Incorrect filter sets- Optimize the labeling protocol (e.g., increase dye-to-protein ratio)- Increase the concentration of the labeled probe- Use an antifade mounting medium and minimize light exposure- Ensure the use of appropriate excitation and emission filters for BDP R6G
High background fluorescence - Non-specific binding of the labeled probe- Incomplete removal of unbound dye- Autofluorescence of cells or medium- Increase the concentration of the blocking agent (e.g., BSA)- Increase the number and duration of washing steps- Use a live-cell imaging medium with reduced background fluorescence- Include an unstained control to determine the level of autofluorescence
Phototoxicity in live-cell imaging - High excitation light intensity- Prolonged exposure to excitation light- Reduce the laser power or illumination intensity- Decrease the exposure time and/or the frequency of image acquisition

Conclusion

This compound is a versatile and high-performance fluorescent dye for labeling biomolecules in fluorescence microscopy. Its bright fluorescence and high photostability make it an excellent choice for a wide range of applications, from fixed-cell immunofluorescence to dynamic live-cell imaging. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively utilize this compound to gain valuable insights into cellular processes.

References

Application Notes and Protocols for Live-Cell Imaging with BDP R6G Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G carboxylic acid is a highly efficient and photostable fluorescent dye belonging to the boron-dipyrromethene (BODIPY) class. Its spectral properties are analogous to Rhodamine 6G (R6G), making it an excellent candidate for live-cell imaging applications in fluorescence microscopy.[1][2] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, including its physicochemical properties, protocols for general and organelle-specific staining, and its potential application in studying signaling pathways through bioconjugation.

Physicochemical and Photophysical Properties

This compound exhibits exceptional photophysical properties, including a high fluorescence quantum yield and excellent photostability, which are crucial for demanding live-cell imaging experiments.[1] Its key characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₅BF₂N₂O₂[1]
CAS Number 174881-57-3[1]
Excitation Maximum (λex) ~530 nm[1]
Emission Maximum (λem) ~548 nm[1]
Molar Extinction Coefficient (ε) 70,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.96[1]
Solubility Good in DMSO, DMF, ethanol, methanol[1]
Water Solubility Insoluble[1]

General Live-Cell Staining Protocol

This protocol provides a general guideline for staining live cells with this compound. Optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and experimental context.

Materials
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Live-cell imaging compatible chambered coverglass or slides

Stock Solution Preparation
  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Store the stock solution at -20°C, protected from light and moisture.

Staining Protocol
  • Culture cells to the desired confluency (typically 70-80%) on a live-cell imaging compatible vessel.

  • Prepare a fresh staining solution by diluting the 1 mM this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 0.1-2 µM.

  • Remove the existing culture medium from the cells.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • After incubation, gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.

  • Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.

  • Proceed with live-cell imaging using appropriate filter sets for R6G or similar fluorophores (Excitation/Emission: ~530/548 nm).

G cluster_workflow General Staining Workflow prep Prepare Staining Solution (0.1-2 µM in medium) incubate Incubate with Cells (15-30 min at 37°C) prep->incubate Add to cells wash Wash Cells (2-3 times with PBS) incubate->wash Remove staining solution image Live-Cell Imaging (Ex/Em: ~530/548 nm) wash->image Add fresh medium

General workflow for live-cell staining with this compound.

Application: Mitochondrial Staining (Adapted Protocol)

While specific literature on this compound for mitochondrial staining is limited, its lipophilic and cationic nature, characteristic of many BODIPY dyes, suggests its potential to accumulate in mitochondria based on membrane potential. The following is an adapted protocol based on general procedures for other lipophilic cationic dyes.

Protocol
  • Culture cells on a suitable imaging dish.

  • Prepare a 50-500 nM working solution of this compound in pre-warmed cell culture medium.

  • Remove the culture medium and add the staining solution to the cells.

  • Incubate for 15-30 minutes at 37°C.

  • Wash the cells twice with pre-warmed PBS.

  • Add fresh medium and image the cells. For co-localization, a commercially available mitochondrial marker like MitoTracker™ Red CMXRos can be used.

Application: Lysosomal Staining (Adapted Protocol)

The acidic environment of lysosomes can be targeted by some fluorescent probes. While this compound is not a specific lysosomal probe, its potential to be entrapped in acidic organelles can be explored. This adapted protocol is based on general lysosomal staining procedures.

Protocol
  • Grow cells on a glass-bottom dish.

  • Prepare a 1-2 µM working solution of this compound in pre-warmed cell culture medium.

  • Incubate the cells with the staining solution for 30-60 minutes at 37°C.

  • Wash the cells twice with pre-warmed PBS.

  • Add fresh medium and proceed with imaging. Co-staining with a known lysosomal marker like LysoTracker™ Red DND-99 can be performed to confirm localization.

Application: Imaging Signaling Pathways via Bioconjugation

The carboxylic acid group on BDP R6G allows for its conjugation to biomolecules, such as peptides or antibodies, through amide bond formation.[1] This enables the targeting of specific cellular components and the visualization of signaling pathways.

Example: Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

This section provides a conceptual framework for using a this compound conjugate to visualize the EGFR signaling pathway, a crucial pathway in cell proliferation and cancer. The protocol is based on the principles of conjugating BODIPY dyes to EGFR-targeting peptides.

1. Conjugation of this compound to an EGFR-Targeting Peptide:

The carboxylic acid group of BDP R6G can be activated (e.g., using EDC/NHS chemistry) to react with a primary amine on an EGFR-targeting peptide, forming a stable amide bond.

2. Live-Cell Imaging Protocol for EGFR Visualization:

  • Culture cells known to express EGFR (e.g., A431 cells) on an imaging dish.

  • Prepare a working solution of the BDP R6G-EGFR peptide conjugate in serum-free medium (e.g., 100 nM).

  • Incubate the cells with the conjugate solution for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove the unbound conjugate.

  • Image the cells to observe the localization of the BDP R6G signal, which should correspond to the location of EGFR on the cell membrane.

  • To visualize receptor internalization, cells can be stimulated with EGF after labeling and imaged over time.

G cluster_pathway Conceptual EGFR Signaling Visualization cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Activates Ras Ras EGFR->Ras Initiates cascade BDP_Peptide BDP R6G-Peptide Conjugate BDP_Peptide->EGFR Binds to Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Conceptual diagram of using a BDP R6G-peptide conjugate to target EGFR.

Experimental Workflow for Conjugate-Based Imaging

The following diagram outlines the general workflow for using a this compound bioconjugate for live-cell imaging of a target protein.

G cluster_workflow Bioconjugate Imaging Workflow conjugation Conjugate BDP R6G-COOH to Targeting Moiety purification Purify Conjugate conjugation->purification characterization Characterize Conjugate (Spectroscopy, etc.) purification->characterization staining Live-Cell Staining with Conjugate characterization->staining imaging Fluorescence Imaging and Analysis staining->imaging

Workflow for bioconjugate preparation and live-cell imaging.

Conclusion

This compound is a versatile and powerful fluorescent probe for live-cell imaging. Its bright, photostable signal and the reactivity of its carboxylic acid group for bioconjugation make it a valuable tool for visualizing cellular structures and investigating dynamic cellular processes. The protocols provided herein offer a starting point for researchers to incorporate this dye into their live-cell imaging experiments. Optimization of these protocols for specific cell types and applications is encouraged to achieve the best results.

References

Application Notes and Protocols for Labeling Oligonucleotides with BDP R6G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development.[1][2][3] These probes enable the sensitive and specific detection of nucleic acid sequences in a variety of applications, including fluorescence in situ hybridization (FISH), real-time PCR, DNA sequencing, and fluorescence resonance energy transfer (FRET) assays.[1][4] BDP R6G (BODIPY® R6G) is a bright and photostable fluorophore with a narrow emission spectrum, making it an excellent choice for oligonucleotide labeling.[5] Spectrally similar to rhodamine 6G, BDP R6G offers high quantum yields and is insensitive to pH changes.[5]

This document provides detailed protocols and application notes for the labeling of oligonucleotides with BDP R6G, focusing on the conjugation of BDP R6G carboxylic acid to amine-modified oligonucleotides.

Properties of BDP R6G

BDP R6G is a borondipyrromethene dye that is well-suited for biological labeling applications. Its key spectral properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)528 nm[5]
Emission Maximum (λem)550 nm[5]
Molar Extinction Coefficient (ε)~70,000 cm⁻¹M⁻¹[5]
Recommended QuencherBHQ®-1 or TQ2[2]

Labeling Strategy: this compound and Amine-Modified Oligonucleotides

The most common and efficient method for labeling oligonucleotides with BDP R6G is through the formation of a stable amide bond between an amine-modified oligonucleotide and an activated form of the this compound.[5][6] This post-synthetic labeling approach involves a two-step process:

  • Activation of this compound: The carboxylic acid group on the BDP R6G dye is activated to make it reactive towards primary amines. A common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[7][8] The EDC activates the carboxyl group, which then reacts with Sulfo-NHS to form a more stable amine-reactive Sulfo-NHS ester.[7]

  • Conjugation to Amine-Modified Oligonucleotide: The activated BDP R6G is then reacted with an oligonucleotide that has been synthesized with a primary amine modification. This amine group can be introduced at the 5' end, 3' end, or internally within the sequence.[9]

The overall workflow for this process is illustrated in the diagram below.

G cluster_synthesis Oligonucleotide Preparation cluster_activation Dye Activation cluster_conjugation Labeling and Purification Oligo_Synth Solid-Phase Synthesis of Amine-Modified Oligonucleotide Deprotection Deprotection and Cleavage from Solid Support Oligo_Synth->Deprotection Purification1 Initial Purification (e.g., Desalting) Deprotection->Purification1 Conjugation Conjugation Reaction Purification1->Conjugation BDP_R6G_COOH BDP R6G Carboxylic Acid EDC_NHS EDC / Sulfo-NHS Activation BDP_R6G_COOH->EDC_NHS Activated_Dye Amine-Reactive BDP R6G Ester EDC_NHS->Activated_Dye Activated_Dye->Conjugation Purification2 Purification of Labeled Oligo (e.g., Dual HPLC) Conjugation->Purification2 QC Quality Control (Spectroscopy, MS) Purification2->QC Final_Product Purified BDP R6G-Labeled Oligonucleotide QC->Final_Product

Overall workflow for labeling oligonucleotides with this compound.

Experimental Protocols

Protocol 1: Activation of this compound using EDC/Sulfo-NHS

This protocol describes the activation of the carboxylic acid group of BDP R6G to form an amine-reactive Sulfo-NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[7]

Procedure:

  • Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer immediately before use. EDC is susceptible to hydrolysis.[7]

  • Dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.

  • In a microcentrifuge tube, combine the this compound solution with the EDC and Sulfo-NHS solutions. A typical molar excess of EDC and Sulfo-NHS over the carboxylic acid is used to drive the reaction.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • The resulting solution containing the activated BDP R6G Sulfo-NHS ester can be used directly in the conjugation reaction with the amine-modified oligonucleotide.

Protocol 2: Labeling of Amine-Modified Oligonucleotides with Activated BDP R6G

This protocol details the conjugation of the activated BDP R6G dye to a primary amine-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide (desalted or purified)

  • Activated BDP R6G Sulfo-NHS ester solution (from Protocol 1)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium tetraborate, pH 8.5-9.0[10][11]

  • Anhydrous DMF or DMSO

  • Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5[12]

Procedure:

  • Dissolve the amine-modified oligonucleotide in the conjugation buffer. The final oligonucleotide concentration should be between 0.3 and 0.8 mM.[10]

  • Add the activated BDP R6G solution to the oligonucleotide solution. A 5-10 fold molar excess of the activated dye over the oligonucleotide is recommended to ensure efficient labeling.[9]

  • Gently vortex the reaction mixture and incubate for 2 hours to overnight at room temperature, protected from light.[10][11]

  • (Optional) To stop the reaction, add the quenching solution and incubate for 1 hour at room temperature.[12]

  • Proceed immediately to the purification of the labeled oligonucleotide.

Protocol 3: Purification of BDP R6G-Labeled Oligonucleotides

Purification is a critical step to remove unreacted dye, unlabeled oligonucleotides, and reaction byproducts. Dual purification by High-Performance Liquid Chromatography (HPLC) is highly recommended for obtaining a high-purity product.[5]

A. Purification by Ethanol (B145695) Precipitation (for removal of excess free dye):

  • To the labeling reaction mixture, add 0.1 volumes of 3 M sodium acetate.

  • Add 3 volumes of cold 100% ethanol and mix well.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes to pellet the oligonucleotide.[5]

  • Carefully decant the supernatant containing the excess dye.

  • Wash the pellet twice with cold 70% ethanol.[5]

  • Briefly dry the pellet and resuspend it in nuclease-free water or a suitable buffer for further purification or use.

B. Purification by Reversed-Phase HPLC (RP-HPLC):

RP-HPLC is a highly effective method for separating the labeled oligonucleotide from unlabeled strands and free dye.

Typical HPLC Parameters:

ParameterRecommended SettingReference
Column C18 reversed-phase column (e.g., XTerra® MS C18)[13]
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in 5% Acetonitrile[13]
Mobile Phase B 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in 30% Acetonitrile[13]
Gradient Linear gradient of 0-100% Mobile Phase B over 15 minutes[13]
Flow Rate 1 mL/min[13]
Temperature 60°C[13]
Detection 260 nm (for oligonucleotide) and ~528 nm (for BDP R6G)

Procedure:

  • Inject the crude labeled oligonucleotide solution (after precipitation or directly) onto the equilibrated HPLC column.

  • Run the gradient program and collect fractions corresponding to the major peak that absorbs at both 260 nm and ~528 nm. This peak represents the desired BDP R6G-labeled oligonucleotide.

  • Combine the purified fractions and evaporate the solvent using a centrifugal evaporator.

  • Resuspend the purified, labeled oligonucleotide in a suitable buffer for storage.

Data Presentation

The success of the labeling reaction and purification can be assessed by several quantitative measures.

ParameterMethodTypical ResultReference
Labeling Efficiency UV-Vis SpectroscopyDetermined by the ratio of dye to oligonucleotide absorbance.[14]
Purity Analytical RP-HPLC or Capillary Electrophoresis (CE)>90%
Yield (after HPLC) UV-Vis Spectroscopy75-80% recovery of the target compound
Identity Confirmation Mass Spectrometry (e.g., ESI-MS)Observed mass should match the calculated mass of the labeled oligonucleotide.[15]

Applications of BDP R6G-Labeled Oligonucleotides

BDP R6G-labeled oligonucleotides can be utilized in a wide range of molecular biology applications.

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique for visualizing the location of specific DNA or RNA sequences within cells or tissues.[16][17] BDP R6G-labeled oligonucleotides serve as probes that bind to their complementary target sequences, allowing for their detection by fluorescence microscopy.

G cluster_prep Sample Preparation cluster_hybridization Hybridization cluster_detection Washing and Detection Fixation Cell/Tissue Fixation Permeabilization Permeabilization Fixation->Permeabilization Probe_Prep Prepare Hybridization Mix (with BDP R6G-Oligo Probe) Permeabilization->Probe_Prep Denaturation Denature Sample and Probe Probe_Prep->Denaturation Hybridization Hybridize Probe to Target (e.g., overnight) Denaturation->Hybridization Washing Post-Hybridization Washes (to remove unbound probe) Hybridization->Washing Counterstain Counterstain Nuclei (e.g., DAPI) Washing->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging

Generalized workflow for a Fluorescence In Situ Hybridization (FISH) experiment.
Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[18] When in close proximity (typically 1-10 nm), the donor fluorophore can transfer its excitation energy to the acceptor, which then fluoresces.[18] FRET-based assays using dually labeled oligonucleotides (e.g., with a BDP R6G donor and a suitable acceptor) can be used to study conformational changes in nucleic acids, protein-nucleic acid interactions, and as the basis for various molecular beacon and real-time PCR probes.[4][19]

G cluster_no_fret No FRET (Donor and Acceptor are distant) cluster_fret FRET Occurs (Donor and Acceptor are in close proximity) Excitation_NoFRET Excitation Light (Donor Wavelength) Donor_NoFRET Donor (BDP R6G) Excitation_NoFRET->Donor_NoFRET Emission_NoFRET Donor Emission Donor_NoFRET->Emission_NoFRET Fluorescence Acceptor_NoFRET Acceptor Excitation_FRET Excitation Light (Donor Wavelength) Donor_FRET Donor (BDP R6G) Excitation_FRET->Donor_FRET Acceptor_FRET Acceptor Donor_FRET->Acceptor_FRET Energy Transfer (non-radiative) Emission_FRET Acceptor Emission Acceptor_FRET->Emission_FRET Fluorescence

Principle of Fluorescence Resonance Energy Transfer (FRET).

Storage and Handling

Proper storage of BDP R6G-labeled oligonucleotides is crucial to maintain their fluorescence and integrity.

  • Short-term storage (up to 2 weeks): Store in a suitable buffer at 4°C, protected from light.

  • Long-term storage (months to years): Store lyophilized or in a suitable buffer at -20°C to -70°C, protected from light. Avoid repeated freeze-thaw cycles.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive NHS ester (hydrolyzed)Prepare fresh activated dye solution immediately before use. Ensure anhydrous solvents.
Non-optimal pH of conjugation bufferVerify the pH of the conjugation buffer is between 8.5 and 9.0.
Presence of primary amines in oligo solution (e.g., Tris buffer)Purify the amine-modified oligonucleotide by precipitation or desalting before labeling.
High Background in Applications Incomplete removal of free dyePerform dual HPLC purification or repeat the ethanol precipitation step.
Low Signal Intensity Photobleaching of the dyeMinimize exposure of the labeled oligonucleotide to light during all steps. Use an antifade mounting medium for microscopy.
Low concentration of labeled probeQuantify the concentration of the purified labeled oligonucleotide using UV-Vis spectroscopy.

By following these detailed protocols and application notes, researchers can successfully label oligonucleotides with this compound and utilize these powerful tools in a wide array of biological research and development applications.

References

Application Notes and Protocols for Covalent Attachment of BDP R6G Carboxylic Acid to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of peptides with fluorescent dyes is a cornerstone technique in modern biological research and drug development. It enables the visualization, tracking, and quantification of peptides in various applications, including cellular imaging, receptor-binding studies, and high-throughput screening. BDP R6G (Boron-Dipyrromethene Rhodamine 6G) is a bright and photostable fluorophore with a spectral profile similar to Rhodamine 6G, making it an excellent choice for peptide labeling.[1][2] Unlike its amine-reactive NHS-ester counterpart, BDP R6G carboxylic acid requires chemical activation to facilitate covalent attachment to primary amines on a peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue.[3][4]

This document provides detailed application notes and protocols for the successful covalent conjugation of this compound to peptides, including activation of the dye, the coupling reaction, and purification and characterization of the final product.

Data Presentation: Quantitative Parameters for BDP R6G-Peptide Conjugation

The efficiency of the labeling reaction is influenced by several factors, including the specific peptide sequence, the coupling reagents used, and the reaction conditions. The following table summarizes typical quantitative data for the covalent attachment of a carboxylic acid-functionalized dye to a peptide.

ParameterTypical Value RangeMethod of DeterminationReference
Dye-to-Peptide Molar Ratio (Initial) 1.5:1 to 5:1Calculation[5]
Coupling Efficiency >80%HPLC, Mass Spectrometry[][7]
Final Yield (after purification) 30-80%UV-Vis Spectroscopy, Weight[4][5]
Purity of Labeled Peptide >95%HPLC[][8]
Degree of Labeling (DOL) ~1.0UV-Vis Spectroscopy[9]

Experimental Protocols

Activation of this compound using EDC/NHS

This protocol describes the activation of the carboxyl group on BDP R6G to form a more stable and reactive N-hydroxysuccinimide (NHS) ester. This intermediate will then readily react with primary amines on the peptide.[10][11]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 50 mM MES buffer, pH 6.0[11]

  • Coupling Buffer: 50 mM Phosphate buffer or Bicarbonate buffer, pH 7.5-8.5[12]

  • Peptide with at least one primary amine

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Reverse-phase HPLC system

  • Mass spectrometer (MALDI-TOF or ESI-MS)

Protocol:

  • Preparation of Reagents:

    • Dissolve the peptide in the coupling buffer at a concentration of 1-10 mg/mL.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer immediately before use. EDC is susceptible to hydrolysis.[11]

    • Dissolve this compound in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, mix this compound (1.5 equivalents relative to the peptide) with EDC (1.5 equivalents) and NHS (1.5 equivalents) in the activation buffer.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.[11]

  • Coupling to the Peptide:

    • Add the activated BDP R6G solution to the peptide solution.

    • Adjust the pH of the reaction mixture to 7.5-8.5 using the coupling buffer if necessary. The reaction with primary amines is most efficient at a slightly alkaline pH.[10]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

Purification of the BDP R6G-Labeled Peptide by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for separating the fluorescently labeled peptide from unreacted dye and unlabeled peptide.[][13]

Materials:

  • RP-HPLC system with a C18 column

  • Buffer A: 0.1% Trifluoroacetic acid (TFA) in water

  • Buffer B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Lyophilizer

Protocol:

  • Sample Preparation: Acidify the quenched reaction mixture with a small amount of TFA.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5%).

    • Inject the sample onto the column.

    • Elute the components using a linear gradient of Buffer B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and the absorbance maximum of BDP R6G (~525 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both wavelengths, which represents the BDP R6G-labeled peptide.

  • Lyophilization: Freeze-dry the collected fractions to obtain the purified labeled peptide as a powder.

Characterization of the BDP R6G-Labeled Peptide

a) Mass Spectrometry:

Confirm the successful conjugation and determine the molecular weight of the labeled peptide using mass spectrometry.[][14]

  • Procedure: Analyze the lyophilized product using MALDI-TOF or ESI-MS.

  • Expected Result: The observed mass should correspond to the sum of the molecular weight of the peptide and the molecular weight of the BDP R6G dye, minus the mass of a water molecule (18 Da) lost during amide bond formation.

b) Purity Analysis by HPLC:

Assess the purity of the final product using analytical RP-HPLC.[8]

  • Procedure: Inject a small amount of the purified, lyophilized product onto an analytical C18 column and run a gradient similar to the one used for purification.

  • Expected Result: A single major peak should be observed, indicating a purity of >95%.

Visualizations

experimental_workflow cluster_activation Dye Activation cluster_coupling Peptide Coupling cluster_analysis Purification & Analysis BDP_R6G_COOH BDP R6G Carboxylic Acid Activated_Dye Activated BDP R6G (NHS Ester) BDP_R6G_COOH->Activated_Dye 15-30 min, RT EDC_NHS EDC / NHS in Activation Buffer EDC_NHS->Activated_Dye Coupling_Reaction Coupling Reaction (pH 7.5-8.5) Activated_Dye->Coupling_Reaction Peptide Peptide in Coupling Buffer Peptide->Coupling_Reaction Quenching Quenching (e.g., Glycine) Coupling_Reaction->Quenching 2-4h, RT Crude_Product Crude Labeled Peptide Mixture Quenching->Crude_Product HPLC RP-HPLC Purification Crude_Product->HPLC Purified_Product Purified BDP R6G- Labeled Peptide HPLC->Purified_Product Analysis Characterization (MS, HPLC) Purified_Product->Analysis

Caption: Experimental workflow for BDP R6G-peptide conjugation.

gpc_signaling cluster_membrane Plasma Membrane Receptor GPCR (e.g., GPR54) G_Protein G Protein (Gq/11) Receptor->G_Protein Activation PLC PLC G_Protein->PLC Activation DAG DAG PLC->DAG IP3 IP3 PLC->IP3 Peptide BDP R6G-Labeled Peptide (Ligand) Peptide->Receptor Binding & Activation PKC PKC DAG->PKC Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Downstream Downstream Cellular Responses PKC->Downstream Ca_Release->Downstream

Caption: GPCR signaling pathway for a BDP R6G-labeled peptide.

References

Application Notes and Protocols for Bioconjugation with BDP R6G Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G (BODIPY® R6G) is a bright and photostable fluorescent dye with an emission spectrum similar to Rhodamine 6G. Its carboxylic acid derivative can be activated for covalent labeling of biomolecules, making it a valuable tool for a wide range of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays. These application notes provide detailed protocols for the activation of BDP R6G carboxylic acid, its conjugation to proteins and peptides, and subsequent use in common bioanalytical techniques.

Spectral Properties of BDP R6G

PropertyValue
Excitation Maximum (λex)530 nm
Emission Maximum (λem)548 nm
Molar Extinction Coefficient (ε)~70,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.96

Activation of this compound

To conjugate this compound to primary amines on biomolecules, the carboxyl group must first be activated. A common and effective method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process converts the carboxylic acid into a more stable and reactive amine-reactive NHS ester.

Protocol 1: In-situ Activation of this compound and Conjugation to a Protein

This protocol describes the activation of this compound and its immediate reaction with a protein.

Materials:

  • This compound

  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., 0.1 M MES, pH 6.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Prepare Activation Reagents: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

  • Activation and Conjugation:

    • Add a 10-20 fold molar excess of the this compound solution to the protein solution.

    • Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

    • Increase the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.

    • Continue to incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench the reaction.

  • Purification: Separate the labeled protein from unreacted dye and reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

Workflow for this compound Activation and Bioconjugation

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification BDP BDP R6G Carboxylic Acid EDC_NHS EDC + Sulfo-NHS in Activation Buffer (pH 6.0) BDP->EDC_NHS Activated_Dye Amine-Reactive BDP R6G NHS Ester EDC_NHS->Activated_Dye Reaction Conjugation Reaction (pH 7.2-7.5) Activated_Dye->Reaction Biomolecule Biomolecule with Primary Amines (e.g., Protein) Biomolecule->Reaction Quenching Quenching (e.g., Tris buffer) Reaction->Quenching Purification Size-Exclusion Chromatography Quenching->Purification Labeled_Biomolecule Purified BDP R6G Bioconjugate Purification->Labeled_Biomolecule

Caption: Workflow for the activation of this compound and subsequent bioconjugation.

Quantitative Data Presentation

The degree of labeling (DOL), or the average number of dye molecules per biomolecule, is a critical parameter for ensuring the quality and reproducibility of bioconjugates. The DOL can be determined spectrophotometrically.

Calculating the Degree of Labeling (DOL)
  • Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of BDP R6G, ~530 nm (A₅₃₀).

  • Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A₅₃₀ × CF)] / ε_protein

    • CF (Correction Factor): A₂₈₀ of the free dye / A₅₃₀ of the free dye. For BDP R6G, this is approximately 0.18.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

  • Calculate Dye Concentration: Dye Concentration (M) = A₅₃₀ / ε_dye

    • ε_dye: Molar extinction coefficient of BDP R6G at 530 nm (~70,000 M⁻¹cm⁻¹).

  • Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Table 1: Example Degree of Labeling (DOL) for Various Proteins with R6G[1]
ProteinMolecular Weight (kDa)Lysine ContentAchieved DOL (Dye:Protein Ratio)
Lysozyme14.361-2
Glycogen Phosphorylase97.4845-10
Cytochrome c12.4191-3
Casein24142-5
Ferritin450~1845-10

Note: These values are illustrative and can vary depending on the specific reaction conditions.[1]

Application Protocols

Protocol 2: Immunofluorescence Staining of a Cellular Target

This protocol describes the use of a BDP R6G-labeled secondary antibody to detect a primary antibody targeting a specific cellular protein, for example, a component of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3][4][5]

Materials:

  • Cells grown on coverslips

  • Fixation Solution: 4% Paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Primary Antibody (e.g., anti-EGFR antibody)

  • BDP R6G-labeled Secondary Antibody (prepared as in Protocol 1 or purchased)

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific binding sites by incubating in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to its optimal concentration.

    • Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the BDP R6G-labeled secondary antibody in Blocking Buffer.

    • Incubate the coverslips for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filter sets for BDP R6G (Excitation: ~530 nm, Emission: ~550 nm) and DAPI (Excitation: ~360 nm, Emission: ~460 nm).

EGFR Signaling Pathway

G EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: Simplified EGFR signaling pathway, a common target for immunofluorescence studies.

Protocol 3: Fluorescence Polarization (FP) Assay for Peptide-Protein Interaction

This protocol describes a competitive fluorescence polarization assay to study the interaction of a protein with a peptide. A BDP R6G-labeled peptide is used as the fluorescent tracer.

Materials:

  • BDP R6G-labeled peptide (tracer)

  • Protein of interest

  • Unlabeled competitor peptide

  • FP Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20

  • Black, low-binding 96- or 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the BDP R6G-labeled peptide in FP Assay Buffer. The final concentration in the assay should be in the low nanomolar range and determined empirically.

    • Prepare a stock solution of the protein of interest in FP Assay Buffer. The concentration should be at or near the Kd of the interaction.

    • Prepare a serial dilution of the unlabeled competitor peptide in FP Assay Buffer.

  • Assay Setup:

    • In each well of the microplate, add the BDP R6G-labeled peptide.

    • Add the serially diluted unlabeled competitor peptide or buffer (for control wells).

    • Add the protein of interest to all wells except for the "tracer only" controls.

    • Bring the final volume in each well to the desired amount with FP Assay Buffer.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with excitation and emission filters appropriate for BDP R6G.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the competitor.

Fluorescence Polarization Assay Workflow

G cluster_binding Binding Equilibrium cluster_competition Competition cluster_measurement Measurement & Analysis Tracer BDP R6G-Peptide (Tracer) Complex Tracer-Protein Complex (High Polarization) Tracer->Complex Protein Protein Protein->Complex Displacement Displacement of Tracer Complex->Displacement FP_Reader Fluorescence Polarization Reader Complex->FP_Reader Competitor Unlabeled Competitor Competitor->Displacement Free_Tracer Free Tracer (Low Polarization) Displacement->Free_Tracer Free_Tracer->FP_Reader Data_Analysis Data Analysis (IC50 determination) FP_Reader->Data_Analysis

Caption: Workflow for a competitive fluorescence polarization assay.

References

Troubleshooting & Optimization

Technical Support Center: Reducing Photobleaching of BDP R6G Carboxylic Acid in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of BDP R6G carboxylic acid during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in microscopy?

A1: this compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) family. It is known for its high photostability, bright fluorescence signal, and a high fluorescence quantum yield (often approaching 1.0).[1][2] Its spectral characteristics are similar to Rhodamine 6G, making it a robust choice for various fluorescence microscopy applications, including live-cell imaging and fixed-sample staining.[2][3][4] The carboxylic acid group allows for conjugation to other molecules, although it can also be used in its free form.[3][4]

Q2: What is photobleaching and why is it a concern?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like BDP R6G, when exposed to excitation light.[1] This results in a gradual fading of the fluorescent signal, which can compromise image quality, reduce the signal-to-noise ratio, and lead to inaccurate quantitative data.[1] In time-lapse experiments, significant photobleaching can occur before the experiment is complete.[1]

Q3: What are the primary causes of photobleaching for this compound?

A3: The main cause of photobleaching for BODIPY dyes, including BDP R6G, is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS).[1] These ROS can chemically alter and destroy the dye molecule.[1] Factors that accelerate photobleaching include:

  • High illumination intensity: More intense light increases the rate of fluorophore excitation and subsequent damage.[1]

  • Long exposure times: Prolonged exposure to light increases the cumulative damage to the fluorophore.[1]

  • Presence of oxygen: Molecular oxygen is a key mediator in the photobleaching process for many dyes.[1]

Q4: How can I minimize photobleaching of this compound?

A4: A multi-faceted approach is recommended to minimize photobleaching. This involves optimizing imaging parameters, using appropriate reagents like antifade agents, and careful sample preparation.[1] Key strategies include reducing the intensity and duration of light exposure and using photostabilizing agents in the mounting or imaging media.[1][5]

Q5: What are antifade reagents and how do they work?

A5: Antifade reagents are chemical compounds added to mounting or imaging media to reduce photobleaching.[6] Most of these reagents are antioxidants or reactive oxygen species scavengers that protect the fluorophore from photodamage.[7] Common examples include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo-[2][2][2]-octane (DABCO).[6][7]

Q6: Are all antifade reagents compatible with this compound?

A6: Not necessarily. Some reports suggest that certain antifade reagents, such as ProLong, may not be optimal for BODIPY dyes.[7] It is crucial to choose an antifade reagent that is compatible with your specific fluorophore and experimental setup (live or fixed cells). It is often recommended to test a few different options to find the best one for your application.[1]

Troubleshooting Guides

Problem: Rapid signal loss or fading of BDP R6G fluorescence.

This is a classic sign of photobleaching. Follow these steps to diagnose and resolve the issue.

The first and most critical step is to minimize the amount of light exposure to your sample.

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1] Neutral density filters can be used to attenuate the light source.

  • Decrease Exposure Time: Use the shortest possible camera exposure time that still allows for clear image acquisition.[1]

  • Minimize Image Acquisition Frequency: For time-lapse experiments, increase the interval between captures to reduce cumulative light exposure.[8]

  • Use a Sensitive Detector: A more sensitive camera (e.g., EMCCD or sCMOS) will require less excitation light to generate a strong signal.

Incorporate a suitable antifade reagent into your sample preparation. The choice of reagent will depend on whether you are imaging fixed or live cells.

  • For Fixed Cells: Use a mounting medium containing an antifade agent.

  • For Live Cells: Add a live-cell compatible antifade reagent to your imaging medium.[8]

If available, utilize microscopy systems designed to reduce photobleaching, such as spinning disk confocal or light-sheet microscopy.[1]

Data Presentation

Table 1: Comparison of Common Antifade Reagent Components

Antifade Reagent ComponentMechanism of ActionReported Compatibility with BODIPY DyesNotes
p-Phenylenediamine (PPD) Reactive Oxygen Species ScavengerMay not be ideal; can cause autofluorescence.[6][7]One of the more effective antifade agents, but can react with certain dyes.[6][7]
n-Propyl gallate (NPG) Reactive Oxygen Species ScavengerGenerally compatible.Can be used with live cells, but may have biological effects.[7]
1,4-Diazabicyclo-[2][2][2]-octane (DABCO) Reactive Oxygen Species ScavengerGenerally compatible.Less effective than PPD but also less toxic.[7]
Trolox (Vitamin E analog) AntioxidantGenerally compatible, used in some commercial live-cell antifades.[8]Suitable for live-cell imaging.[8]
Oxyrase/Glucose Oxidase Systems Oxygen ScavengersGenerally compatible, used in some commercial live-cell antifades.[8]Effective at reducing oxygen-mediated photobleaching in live cells.[8]

Note: The effectiveness of an antifade reagent can be sample- and system-dependent. It is recommended to test different options for your specific application.[1]

Experimental Protocols

Protocol 1: Using Antifade Mounting Medium for Fixed Cells Stained with this compound
  • Cell Culture and Staining: Culture and stain your cells with this compound or its conjugates according to your standard protocol.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1] If required for your target, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[1]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[1]

  • Mounting: Carefully aspirate the final wash buffer. Add a small drop of a commercial antifade mounting medium (e.g., one containing NPG or DABCO) onto a microscope slide. Gently lower the coverslip with your stained cells onto the drop, avoiding air bubbles.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions (often 24 hours at room temperature in the dark).

  • Imaging: Proceed with fluorescence microscopy, using the optimized imaging parameters described in the troubleshooting guide.

Protocol 2: Using Antifade Reagent for Live-Cell Imaging with this compound
  • Cell Culture and Labeling: Plate cells in a suitable live-cell imaging dish (e.g., glass-bottom dish).[1] Label the cells with this compound or its conjugate in a phenol (B47542) red-free culture medium.

  • Washing (Optional): Gently wash the cells two to three times with pre-warmed, phenol red-free culture medium to remove any unbound dye.[1]

  • Adding Antifade Reagent: Prepare a working solution of a live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent or VectaCell™ Trolox Antifade Reagent) in your imaging medium according to the manufacturer's instructions.[1][8][9] Replace the medium in your imaging dish with the antifade-containing medium.

  • Incubation: Incubate the cells for the time recommended by the antifade reagent manufacturer (e.g., 15 minutes to 2 hours in the dark) to allow the reagent to take effect.[9]

  • Imaging: Place the imaging dish on a heated microscope stage with CO₂ control to maintain cell health.[1] Image the cells using the lowest possible illumination intensity and exposure time.

Mandatory Visualizations

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) S1->Bleached Photochemical Reaction T1->Bleached Photochemical Reaction ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer O2 Molecular Oxygen (O₂) ROS->Bleached Oxidation

Caption: Simplified Jablonski diagram illustrating the pathways leading to photobleaching.

Troubleshooting_Workflow Start Problem: Rapid Signal Fading Optimize_Imaging Optimize Imaging Parameters - Reduce Light Intensity - Decrease Exposure Time - Increase Time Interval Start->Optimize_Imaging Check_Signal Is Signal Still Fading? Optimize_Imaging->Check_Signal Add_Antifade Incorporate Antifade Reagent - Fixed: Mounting Medium - Live: Imaging Medium Additive Check_Signal->Add_Antifade Yes Success Successful Imaging Check_Signal->Success No Recheck_Signal Is Signal Stable? Add_Antifade->Recheck_Signal Consider_System Consider Advanced Imaging System (e.g., Spinning Disk, Light-Sheet) Recheck_Signal->Consider_System No Recheck_Signal->Success Yes Further_Troubleshooting Consult Further Resources or Consider Alternative Fluorophore Consider_System->Further_Troubleshooting

Caption: Troubleshooting workflow for addressing photobleaching of this compound.

References

minimizing background fluorescence with BDP R6G dyes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BDP R6G Dyes

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background fluorescence when using BDP R6G dyes in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

High background fluorescence can obscure your specific signal, making data interpretation difficult. The primary causes can be broadly categorized into two main areas: Autofluorescence from the sample itself and Non-specific Binding of fluorescent reagents.[1] To effectively troubleshoot, it is crucial to first identify the source of the background by using proper controls.[1]

Q1: What is the difference between autofluorescence and non-specific binding?
  • Autofluorescence: This is the natural fluorescence emitted by the biological sample itself.[1] Common endogenous sources include collagen, elastin, NADH, and lipofuscin, which often fluoresce in the blue to green spectrum (350-550 nm).[1][2] Fixation methods, especially those using aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde, can also induce autofluorescence.[1][3]

  • Non-specific Binding: This occurs when fluorescently labeled antibodies or the dye itself binds to unintended targets in the sample.[1][4] This can be caused by suboptimal antibody concentrations, insufficient blocking, or inadequate washing.[5][6]

Q2: How can I determine the source of my high background signal?

Running the correct controls is the most effective way to diagnose the source of high background fluorescence.[1][7]

  • Unstained Sample Control: Image a sample that has not been treated with any fluorescent dyes or antibodies. Any signal detected here is inherent autofluorescence. This is the best way to determine if your sample has a high level of endogenous fluorescence.[1]

  • Secondary Antibody-Only Control: Prepare a sample incubated only with the BDP R6G-conjugated secondary antibody (no primary antibody).[1] Signal in this control points to non-specific binding of the secondary antibody.[1]

  • Spectral Analysis: If your microscope has the capability, perform a spectral scan to measure the emission spectrum of the background. This can help distinguish the typically broad spectrum of autofluorescence from the specific, narrower emission peak of the BDP R6G dye.[1]

Q3: My unstained sample is showing high background. How can I reduce autofluorescence?

If the unstained control reveals high intrinsic fluorescence, the issue is autofluorescence. Here are several strategies to mitigate it:

  • Change Fixation Method: Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) are known to increase autofluorescence.[2][3] Consider switching to an organic solvent like ice-cold methanol (B129727) or ethanol (B145695) for fixation.[2] If you must use an aldehyde fixative, use the lowest concentration and shortest time required to preserve the sample's structure.[3]

  • Use a Quenching Agent:

    • Sodium Borohydride (B1222165): Treatment with a fresh solution of 0.1% sodium borohydride in PBS can reduce aldehyde-induced autofluorescence.[3][8] However, its effectiveness can be variable and may not be suitable for all sample types.[9]

    • Sudan Black B: This lipophilic dye is effective at quenching autofluorescence from lipofuscin, which is common in aged tissues.[3][9] Note that Sudan Black B can introduce its own background in the far-red channel.[3]

    • Commercial Reagents: Several commercial kits (e.g., TrueVIEW®) are available and can effectively reduce autofluorescence from various sources.[1][3]

  • Photobleaching: Before staining, you can intentionally irradiate the sample with the excitation light source to "burn out" the endogenous fluorophores.[10][11] This should be done carefully to avoid damaging the sample.[8]

  • Perfusion: For tissue samples, perfusing the animal with PBS prior to fixation can remove red blood cells, which are a major source of autofluorescence due to their heme groups.[2][3]

Q4: My secondary antibody-only control is bright. How do I reduce non-specific binding?

If the secondary antibody control shows significant signal, the problem is likely non-specific binding of your reagents.

  • Optimize Antibody Concentration: Using too high a concentration of either the primary or secondary antibody is a very common cause of background.[5][12] It is essential to perform a titration experiment to find the optimal dilution for your antibodies that maximizes the signal-to-noise ratio.[13][14][15] A typical starting concentration for purified antibodies is 1-10 µg/mL.[16][17]

  • Improve Blocking: Blocking prevents reagents from binding to non-specific sites on your sample.[18]

    • Increase blocking time (e.g., 1-2 hours at room temperature).[6][19]

    • Use a blocking buffer containing serum from the same species as the secondary antibody host (e.g., use normal goat serum if your secondary is goat anti-mouse).[1][16]

    • Ensure your blocking buffer is appropriate for your experiment. While BSA and non-fat milk are common, commercial formulations are also available and may be more effective.[18][19][20]

  • Enhance Washing Steps: Inadequate washing will leave unbound antibodies behind.[5][13] Increase the number and duration of wash steps (e.g., 3-5 washes of 5 minutes each) after both primary and secondary antibody incubations.[1][7]

  • Check for Antibody Aggregates: Centrifuge antibody solutions at high speed before use to pellet any aggregates that may have formed during storage and contribute to background.[21]

Quantitative Data & Recommended Parameters

Table 1: Recommended Blocking Agents
Blocking AgentConcentrationApplication NotesPotential Issues
Bovine Serum Albumin (BSA) 1-5% in PBS/TBSGeneral purpose, good for many applications.[19]May contain immunoglobulins that cross-react with secondary antibodies. Use IgG-free BSA to avoid this.[6][14]
Normal Serum 5-10% in PBS/TBSHighly effective. Use serum from the same species that the secondary antibody was raised in.[1][16]More expensive than BSA.
Non-fat Dry Milk 3-5% in PBS/TBSCost-effective and widely available.[19]Not recommended for use with biotin-avidin systems or phospho-specific antibodies due to endogenous biotin (B1667282) and phosphoproteins.[18][19]
Fish Gelatin 0.1-0.5% in PBS/TBSLess likely to cross-react with mammalian antibodies compared to milk or BSA.[18]
Commercial Blockers Per ManufacturerOptimized formulations designed to reduce multiple sources of background.[1]Generally more expensive than homemade buffers.
Table 2: Recommended Filter Sets for BDP R6G

BDP R6G has an excitation maximum around 558 nm and an emission maximum around 568 nm. It is compatible with standard filter sets for Rhodamine 6G (R6G).[22]

Filter Set ComponentWavelength Range (nm)Purpose
Excitation Filter (BP) 530/40 - 550/25To selectively pass light that excites BDP R6G.
Dichroic Mirror (FT/TFT) ~560To reflect excitation light and transmit emission light.
Emission Filter (BP/LP) 570/30 - 600/50To selectively pass the fluorescence emission from BDP R6G while blocking other wavelengths.
Note: The optimal filter set may vary depending on the specific microscope and other fluorophores used in a multiplex experiment. Consult your microscope's manufacturer for specific recommendations.[23][24]

Visual Troubleshooting Guides & Workflows

Troubleshooting High Background Fluorescence

G start High Background Observed control1 Run Controls: 1. Unstained Sample 2. Secondary Ab-Only start->control1 check_unstained Is Unstained Control Bright? control1->check_unstained autofluorescence Source: Autofluorescence check_unstained->autofluorescence Yes check_secondary Is Secondary-Only Control Bright? check_unstained->check_secondary No solution_auto Solutions: - Use Methanol Fixation - Use Quenching Agent (e.g., Sudan Black B) - Pre-stain Photobleaching autofluorescence->solution_auto nonspecific Source: Non-Specific Binding check_secondary->nonspecific Yes end Low Background Achieved check_secondary->end No (Re-evaluate Experiment) solution_nonspecific Solutions: - Titrate Antibodies - Optimize Blocking Protocol - Increase Wash Steps nonspecific->solution_nonspecific solution_auto->end solution_nonspecific->end

Caption: A decision tree to troubleshoot high background fluorescence.

Sources of Background Fluorescence

Caption: The two primary sources of background fluorescence.

Experimental Protocol: Immunofluorescence Staining with Background Reduction

This protocol incorporates best practices for minimizing both autofluorescence and non-specific binding when using BDP R6G-conjugated secondary antibodies.

Sample Preparation
  • Grow cells on glass coverslips or prepare tissue sections as required. For tissues, consider PBS perfusion prior to fixation to remove red blood cells.[2][3]

Fixation
  • Recommended for Low Background: Fix with ice-cold 100% methanol at -20°C for 10 minutes.[1] This method also permeabilizes the cells.

  • Alternative (If Aldehyde is Required): Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash samples three times with PBS for 5 minutes each to remove the fixative.[1]

Quenching (For PFA-fixed Samples)
  • Optional but recommended for reducing autofluorescence.

  • Prepare a fresh 0.1% solution of Sodium Borohydride in PBS.

  • Incubate samples for 10 minutes at room temperature.

  • Wash thoroughly with PBS (3x for 5 minutes).[8]

Permeabilization (For PFA-fixed samples with intracellular targets)
  • Incubate with a detergent like 0.1-0.25% Triton X-100 in PBS for 10 minutes.[1]

  • Wash again with PBS (3x for 5 minutes).

Blocking
  • Prepare a blocking buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS).

  • Incubate the samples in blocking buffer for at least 1-2 hours at room temperature in a humidified chamber.[7][19]

Primary Antibody Incubation
  • Dilute the primary antibody in the blocking buffer to its pre-optimized concentration.

  • Incubate samples overnight at 4°C or for 1-2 hours at room temperature.[17]

Washing
  • Wash samples thoroughly three times with PBS for 5 minutes each.[1][7] This step is crucial to remove unbound primary antibody.

Secondary Antibody Incubation
  • Dilute the BDP R6G-conjugated secondary antibody in blocking buffer to its optimal concentration.

  • Incubate for 1 hour at room temperature, protected from light.[7]

  • Crucial Control: At the same time, process a "secondary-only" control sample that was not incubated with primary antibody.[1]

Final Washes
  • Wash samples three times with PBS for 5 minutes each, protected from light.[7]

Mounting and Imaging
  • Mount coverslips onto slides using an anti-fade mounting medium.

  • Image the samples using the appropriate filter sets for BDP R6G.

Optimized Immunofluorescence Workflow

G cluster_prep Sample Preparation cluster_stain Staining Protocol fix 1. Fixation (Methanol Recommended) quench 2. Quenching (Optional, for PFA) fix->quench perm 3. Permeabilization (If needed) quench->perm block 4. Blocking (1-2 hours) perm->block primary_ab 5. Primary Antibody (Optimized Titration) block->primary_ab wash1 6. Wash (3x5 min) primary_ab->wash1 secondary_ab 7. BDP R6G Secondary Ab (Protect from Light) wash1->secondary_ab wash2 8. Final Wash (3x5 min) secondary_ab->wash2 mount 9. Mount & Image wash2->mount

Caption: Optimized workflow for immunofluorescence with BDP R6G dyes.

References

BDP R6G Carboxylic Acid Conjugation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDP R6G carboxylic acid conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind conjugating this compound to a primary amine?

A1: The carboxylic acid group on the BDP R6G dye is not directly reactive with primary amines under standard physiological conditions. Therefore, it must first be "activated" to a more reactive species. The most common method is to use a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] This two-step process first creates a semi-stable NHS ester of the BDP R6G dye, which then readily reacts with a primary amine on the target molecule (e.g., a protein, peptide, or amine-modified oligonucleotide) to form a stable amide bond.[1][2]

Q2: My conjugation yield is very low. What are the common causes?

A2: Low conjugation yield can be attributed to several factors:

  • Inefficient Activation: The activation of the carboxylic acid with EDC/NHS may be suboptimal. This could be due to incorrect buffer choice, pH, or reagent concentrations.

  • Hydrolysis of Activated Dye: The NHS-ester intermediate is susceptible to hydrolysis, converting it back to the unreactive carboxylic acid.[1][4] This is more likely to occur in aqueous buffers and at higher pH.

  • Inactive Amine Groups: The primary amines on your target molecule may be inaccessible or protonated, rendering them unreactive.[5]

  • Competing Reactions: The presence of other nucleophiles or primary amine-containing buffers (like Tris) can compete with the target molecule for the activated dye.[5]

  • Precipitation: Aggregation and precipitation of the protein or dye during the reaction can prevent successful conjugation.[5]

Q3: I'm observing a significant decrease in fluorescence after conjugation. Why is this happening?

A3: Fluorescence quenching is a known issue with fluorescent dyes, including BODIPY derivatives.[] Common causes include:

  • Over-labeling: A high degree of labeling can lead to self-quenching, where adjacent dye molecules interact and dissipate energy non-radiatively.[7]

  • Aggregation-Caused Quenching (ACQ): At high concentrations or in certain solvent conditions, BODIPY dyes can form aggregates (dimers or excimers) which are often non-fluorescent or exhibit a red-shifted emission.[][8][9][10]

  • Conformational Changes: The conjugation process itself might alter the conformation of the target molecule, creating an environment around the dye that promotes quenching.

  • Formation of a Thiourea (B124793) Bond: In some specific cases, the formation of a thiourea bond during conjugation has been linked to a decrease in fluorescence.[11]

Q4: How do I choose the right buffer for my conjugation reaction?

A4: Buffer selection is critical for a successful conjugation. For the EDC/NHS activation step, a buffer with a pH between 4.5 and 7.2 is most efficient.[3][12] MES buffer at pH 6.0 is a common and effective choice.[2][3][4] It is crucial to avoid buffers containing primary amines (e.g., Tris) or carboxylates, as they will compete in the reaction.[3] Phosphate buffers may also reduce the reactivity of EDC and should be used with caution.[3][4] For the subsequent reaction of the NHS-activated dye with the target amine, a pH of 7.2-8.5 is optimal.[2][12]

Q5: How can I purify my BDP R6G-conjugated molecule?

A5: To obtain an accurate assessment of the conjugation efficiency and for use in downstream applications, it is essential to remove all unconjugated dye.[7][13] Common purification methods include:

  • Dialysis: Effective for removing small molecules like unconjugated dye from larger macromolecules like proteins.

  • Gel Filtration Chromatography (Desalting Columns): Separates molecules based on size, allowing for the efficient removal of the smaller, unconjugated dye.[7][13]

  • Silica Gel Chromatography: Can be used for purifying smaller molecule conjugates, often employing a gradient of solvents.[11]

Troubleshooting Guides

Issue 1: Low or No Conjugation Product
Potential Cause Recommended Action
Inactive EDC Reagent EDC is moisture-sensitive. Ensure it is stored desiccated at -20°C and equilibrate to room temperature before opening. Use freshly prepared EDC solutions for each reaction.[3][12]
Incorrect Buffer/pH For the activation step, use a non-amine, non-carboxylate buffer like MES at pH 6.0.[2][3] For the conjugation step, adjust the pH to 7.2-8.5.
Hydrolysis of NHS-ester Perform the activation and conjugation steps sequentially without significant delay. Consider a one-pot reaction or minimize the time the activated dye is in an aqueous buffer before adding the target molecule.
Insufficient Molar Excess of Reagents Optimize the molar ratio of EDC and NHS to the this compound, and the molar ratio of the activated dye to the target molecule. See the table below for starting recommendations.
Inaccessible Amine Groups on Target Denature proteins if their native structure hinders amine accessibility, provided it doesn't affect downstream applications. Alternatively, use a crosslinker with a longer spacer arm.[5]
Presence of Competing Nucleophiles Ensure all buffers are free of primary amines (e.g., Tris, glycine). Remove any small molecule nucleophiles from your target molecule preparation.
Issue 2: Reduced Fluorescence of the Conjugate
Potential Cause Recommended Action
Over-labeling Reduce the molar excess of the activated dye used in the conjugation reaction. Aim for a lower dye-to-protein ratio. Quantify the degree of labeling (see protocol below).
Aggregation Work with more dilute solutions of the dye and the conjugate.[10] The inclusion of organic solvents or detergents might help, depending on the nature of your target molecule.
Precipitation during Reaction Reduce the concentration of reactants.[5] Ensure the buffer conditions are optimal for the stability of your target molecule.[5]
Photobleaching Protect the dye and the conjugate from prolonged exposure to light during the reaction and storage.[14]

Quantitative Data and Protocols

Recommended Reaction Parameters
ParameterRecommended RangeNotes
EDC:BDP R6G Molar Ratio 2-10 fold excessStart with a 5-fold molar excess of EDC over the carboxylic acid.
NHS:BDP R6G Molar Ratio 2-5 fold excessA common starting point is a 2-fold molar excess of NHS over the carboxylic acid.
Activated Dye:Target Molecule Molar Ratio 1-20 fold excessThis is highly dependent on the target molecule and the desired degree of labeling. Start with a 5-10 fold excess for proteins.
Activation Reaction Time 15-60 minutesAt room temperature.
Conjugation Reaction Time 2 hours to overnightAt room temperature or 4°C. Longer reaction times may be required for less reactive amines.
Activation pH 6.0Using a buffer like MES.
Conjugation pH 7.2-8.5Using a buffer like PBS.
Experimental Protocol: Two-Step EDC/NHS Activation and Conjugation

This protocol provides a general guideline for conjugating this compound to a generic amine-containing protein. Optimization for specific applications is highly recommended.

Materials:

  • This compound

  • Amine-containing protein

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Prepare Solutions:

    • Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

    • Dissolve the protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in the Activation Buffer.[2]

  • Activate this compound:

    • In a microfuge tube, combine the this compound stock solution with the appropriate volumes of EDC and Sulfo-NHS solutions in Activation Buffer. Use a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS relative to the dye.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Conjugate to Protein:

    • Add the activated BDP R6G solution to the protein solution. The final concentration of organic solvent should be kept low (typically <10%) to avoid protein denaturation.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quench the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.[7][13]

Protocol: Quantification of Degree of Labeling (DOL)

The Degree of Labeling (also referred to as Dye/Protein ratio) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[7]

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of BDP R6G (~530 nm, Amax).

  • Calculate Protein Concentration:

    • The dye absorbs slightly at 280 nm, so a correction factor (CF) is needed. For BDP R6G, the CF (A280/Amax) is approximately 0.17.

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / εdye

      • εdye for BDP R6G is approximately 70,000 M-1cm-1.

  • Calculate Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_dye Dissolve BDP R6G in DMSO/DMF activation Activate BDP R6G with EDC/Sulfo-NHS in MES Buffer (pH 6.0) prep_dye->activation prep_protein Dissolve Protein in Conjugation Buffer conjugation Add activated dye to protein solution (pH 7.4) Incubate 2h - overnight prep_protein->conjugation prep_reagents Prepare fresh EDC/Sulfo-NHS solutions prep_reagents->activation activation->conjugation 15-30 min quenching Quench with Tris or Glycine conjugation->quenching purify Purify via Desalting Column quenching->purify analyze Measure A280/Amax Calculate DOL purify->analyze final_product Purified Conjugate analyze->final_product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_flow cluster_activation Activation Step Issues cluster_conjugation Conjugation Step Issues cluster_solutions Solutions start Low Conjugation Yield check_reagents Are EDC/NHS reagents fresh? start->check_reagents check_buffer_act Is activation buffer correct (MES, pH 6.0)? start->check_buffer_act check_hydrolysis Was there a delay before adding protein? start->check_hydrolysis check_buffer_conj Is conjugation buffer correct (PBS, pH 7.2-8.5)? check_reagents->check_buffer_conj Yes sol_reagents Use fresh reagents check_reagents->sol_reagents No check_buffer_act->check_buffer_conj Yes sol_buffer Use correct buffers and pH check_buffer_act->sol_buffer No check_hydrolysis->check_buffer_conj No sol_time Minimize delays check_hydrolysis->sol_time Yes check_amines Are target amines accessible/reactive? check_buffer_conj->check_amines check_buffer_conj->sol_buffer No check_ratio Is dye:protein ratio optimized? check_amines->check_ratio sol_ratio Optimize molar ratios check_ratio->sol_ratio No

Caption: Troubleshooting logic for low conjugation yield.

References

preventing aggregation of BDP R6G carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDP R6G carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in solution, with a primary focus on preventing aggregation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It exhibits spectral properties similar to Rhodamine 6G (R6G), with an excitation maximum around 530 nm and an emission maximum around 548 nm.[1][2] Its high fluorescence quantum yield (approximately 0.96) and photostability make it a valuable tool for various biological and chemical applications, including fluorescence microscopy, flow cytometry, and as a label for biomolecules.[1] The terminal carboxylic acid group allows for its conjugation to primary amines on target molecules.[3]

Q2: Why is my this compound solution not fluorescing or showing a very weak signal?

A weak or absent fluorescent signal is a common issue and is often caused by the aggregation of the dye molecules in solution.[4] this compound is hydrophobic and has a strong tendency to aggregate, particularly in aqueous environments.[1] This aggregation leads to self-quenching of the fluorescence. Other potential causes include degradation of the dye due to improper storage or exposure to light.

Q3: The absorption or emission spectrum of my this compound solution looks different from the specifications. What could be the reason?

Spectral shifts are another indicator of dye aggregation. The formation of aggregates can alter the electronic energy levels of the dye molecules, resulting in changes to the absorption and emission spectra.[4]

  • H-aggregates , which are characterized by a face-to-face stacking of the dye molecules, typically lead to a blue-shift in the absorption spectrum.[4]

  • J-aggregates , which involve a head-to-tail arrangement, can cause a red-shift in the absorption spectrum.[4]

Q4: How should I store this compound and its stock solutions?

Proper storage is crucial to maintain the integrity of the dye.

  • Solid Form: Store the solid this compound at -20°C in the dark and under desiccated conditions.[5][6][7]

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous organic solvent such as DMSO.[3] Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]

II. Troubleshooting Guide: Aggregation of this compound

This guide provides a systematic approach to identifying and resolving issues related to the aggregation of this compound in your experiments.

Problem: Weak or No Fluorescence Signal

Initial Assessment Workflow

A Weak or No Fluorescence Signal B Visually Inspect Solution (Precipitate or Cloudiness?) A->B C Perform UV-Vis Spectroscopy (Check for Spectral Shifts) B->C No Visible Precipitate D Review Dye Concentration (Is it too high?) C->D Spectral Shift Observed E Assess Solvent Environment (Aqueous? Low organic solvent?) D->E Concentration is High F Implement Prevention Protocol E->F Aqueous Environment

A workflow for troubleshooting weak fluorescence signals.

Troubleshooting Steps:

  • Visual Inspection: Carefully examine your this compound solution. The presence of any visible precipitate or cloudiness is a strong indication of aggregation.

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: Acquire the absorbance spectrum of your solution. A blue-shift in the main absorbance peak is indicative of H-aggregate formation, a common cause of fluorescence quenching.

    • Fluorescence Spectroscopy: Measure the fluorescence emission spectrum. A significant decrease in fluorescence intensity compared to a dilute, non-aggregated standard is a clear sign of quenching due to aggregation.

  • Concentration Review: High concentrations of this compound, especially in solvents in which it has limited solubility, will promote aggregation.

  • Solvent Environment Assessment: this compound is insoluble in water and will readily aggregate in purely aqueous solutions or solutions with a low percentage of organic co-solvent.[1]

III. Experimental Protocols for Preventing Aggregation

Preparation of Stock and Working Solutions

Proper preparation of solutions is the first line of defense against aggregation.

a. Stock Solution Preparation (10 mM in DMSO)

  • Materials: this compound (MW: 340.13 g/mol ), Anhydrous DMSO.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of the dye. For example, to prepare 1 mL of a 10 mM stock solution, use 3.4 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO.

    • Vortex or sonicate briefly until the dye is completely dissolved.

    • Aliquot into single-use vials and store at -20°C, protected from light.

Table 1: Preparation of this compound Stock Solutions in DMSO

Desired ConcentrationMass for 1 mLMass for 5 mL
1 mM0.34 mg1.70 mg
5 mM1.70 mg8.50 mg
10 mM3.40 mg17.01 mg

b. Working Solution Preparation

When preparing working solutions, especially in aqueous buffers, it is critical to add the dye stock solution to the buffer with vigorous mixing to promote rapid dispersion and minimize localized high concentrations that can initiate aggregation. The final concentration of DMSO should be kept as low as possible, ideally below 1%.

Using Anti-Aggregation Additives

a. Protocol for Using Tween-20

Non-ionic surfactants like Tween-20 can prevent aggregation by forming micelles around the hydrophobic dye molecules. It is recommended to use Tween-20 at a concentration below its critical micelle concentration (CMC) to avoid the formation of empty micelles.

  • CMC of Tween-20: 0.06-0.07% in water at room temperature.[4][5]

  • Procedure:

    • Prepare your aqueous buffer.

    • Add Tween-20 to the buffer to a final concentration of 0.01% - 0.05% (v/v).

    • Mix thoroughly.

    • Add the this compound stock solution to the buffer containing Tween-20 while vortexing.

b. Protocol for Using β-Cyclodextrin

β-Cyclodextrin is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior. It can encapsulate hydrophobic molecules like this compound, preventing their self-aggregation in aqueous solutions.

  • Procedure:

    • Prepare a 10 mM stock solution of β-cyclodextrin in your desired aqueous buffer.

    • In your experimental tube, add the β-cyclodextrin stock solution to the buffer to achieve a final concentration in the range of 1-5 mM.

    • Mix well.

    • Add the this compound stock solution to the buffer containing β-cyclodextrin while vortexing.

    • Allow the solution to equilibrate for at least 30 minutes at room temperature before use.[4]

Workflow for Preparing a Non-Aggregated Working Solution

A Start with Aqueous Buffer B Choose Anti-Aggregation Strategy A->B C Add Tween-20 (0.01% - 0.05%) B->C D Add β-Cyclodextrin (1-5 mM) B->D E Mix Thoroughly C->E D->E F Add BDP R6G Stock Solution (while vortexing) E->F G Equilibrate (if using β-Cyclodextrin) F->G H Ready-to-use Non-Aggregated Solution G->H

A workflow for preparing a non-aggregated working solution.

Characterization of Aggregation

a. UV-Vis Spectroscopy Protocol

  • Objective: To determine if this compound is aggregated in solution by analyzing its absorption spectrum.

  • Procedure:

    • Prepare a series of dilutions of your this compound solution in the solvent of interest, ranging from low (e.g., 0.1 µM) to high (e.g., 50 µM) concentrations.

    • Use a quartz cuvette with a 1 cm path length.

    • Blank the spectrophotometer with the solvent.

    • Measure the absorbance spectrum for each concentration from approximately 400 nm to 600 nm.

    • Analysis:

      • No Aggregation: The shape of the absorption spectrum should remain consistent across different concentrations, and the absorbance should follow the Beer-Lambert law.

      • Aggregation: Observe for changes in the spectral shape. The appearance of a new shoulder or a distinct peak on the blue-shifted side of the main absorption peak (around 500-520 nm) suggests the formation of H-aggregates.

b. Fluorescence Spectroscopy Protocol

  • Objective: To assess the impact of aggregation on the fluorescence emission of this compound.

  • Procedure:

    • Prepare solutions as described in the UV-Vis protocol.

    • Set the excitation wavelength to the absorption maximum of the monomeric form (around 530 nm).

    • Record the emission spectrum from approximately 540 nm to 650 nm.

    • Analysis:

      • Plot the fluorescence intensity at the emission maximum (around 548 nm) as a function of concentration.

      • In the absence of aggregation, the fluorescence intensity should increase linearly with concentration at low concentrations.

      • If aggregation is occurring, you will observe a deviation from linearity and a decrease in fluorescence intensity at higher concentrations (fluorescence quenching).

IV. Summary of Key Parameters

Table 2: Physicochemical and Spectroscopic Properties of this compound

ParameterValueReference(s)
Molecular Weight340.13 g/mol [1][2]
Excitation Maximum (λex)~530 nm[1][2]
Emission Maximum (λem)~548 nm[1][2]
Molar Extinction Coefficient (ε)~70,000 cm⁻¹M⁻¹[1][2]
Fluorescence Quantum Yield (Φ)~0.96[1]
SolubilityGood in DMSO, DMF, ethanol, methanol, DCM. Insoluble in water.[1][2]
Recommended Storage-20°C, desiccated, protected from light.[5][6][7]

Table 3: Recommended Starting Concentrations for Anti-Aggregation Additives

AdditiveRecommended Starting ConcentrationKey Considerations
Tween-200.01% - 0.05% (v/v)Use below the CMC of 0.06-0.07%.
β-Cyclodextrin1 - 5 mMAllow for an equilibration time of at least 30 minutes.
DMSO (as a co-solvent)< 1% (v/v) in final aqueous solutionEnsure compatibility with your experimental system.

References

Technical Support Center: Optimizing Labeling Efficiency of BDP R6G Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDP R6G carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing labeling efficiency and troubleshooting common issues encountered during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It exhibits bright green fluorescence with excitation and emission spectra similar to Rhodamine 6G (R6G).[1][2] Its primary application is in the fluorescent labeling of biomolecules, such as proteins and nucleic acids, for use in various bioimaging and diagnostic assays.[1]

Q2: How does this compound couple to proteins?

A2: The terminal carboxylic acid group of BDP R6G does not directly react with primary amines on proteins. It requires activation to form a more reactive intermediate that can then form a stable amide bond with the amine groups of the protein.[1][2] Common activation methods include using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS), or through a Steglich esterification using a carbodiimide (B86325) like DCC (dicyclohexylcarbodiimide) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[3][4]

Q3: What are the key spectral properties of BDP R6G?

A3: The key spectral properties of BDP R6G are summarized in the table below.

PropertyValueReference
Excitation Maximum (λmax)530 nm[5]
Emission Maximum (λmax)548 nm[5]
Molar Extinction Coefficient (ε)70,000 M⁻¹cm⁻¹[5]
Fluorescence Quantum Yield (Φ)0.96[5]
Correction Factor (CF₂₈₀)0.18[5]

Q4: How should this compound be stored?

A4: this compound should be stored at -20°C in the dark and desiccated.[6] It can be transported at room temperature for up to three weeks.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) 1. Inefficient activation of the carboxylic acid.- Ensure the EDC/NHS or DCC/DMAP reagents are fresh and not hydrolyzed. - Optimize the molar ratio of activating agents to the dye. - For EDC/NHS activation, perform the reaction at a pH of 4.5-7.2.[7]
2. Suboptimal pH for the labeling reaction.- The reaction of the activated dye with primary amines is most efficient at a pH of 7-8.[7] Adjust the reaction buffer accordingly after the activation step.
3. Insufficient molar excess of the dye.- Increase the molar ratio of the activated dye to the protein. It is recommended to test a range of ratios to find the optimal condition.
4. Presence of primary amines in the buffer (e.g., Tris, glycine).- Use a non-amine, non-carboxylate buffer such as MES or HEPES for the activation step and a buffer like PBS for the conjugation step.[7]
Protein Precipitation During Labeling 1. High degree of labeling leading to decreased solubility.- Reduce the molar ratio of the dye to the protein to decrease the number of attached hydrophobic dye molecules.[8]
2. Use of an inappropriate solvent for the dye.- this compound is soluble in organic solvents like DMSO and DMF.[5] Minimize the amount of organic solvent added to the aqueous protein solution to avoid precipitation.
3. The labeling reaction buffer pH is close to the isoelectric point (pI) of the protein.- Adjust the pH of the reaction buffer to be at least one pH unit above or below the pI of the protein.
Low or No Fluorescence Signal 1. Dye-dye quenching due to over-labeling.- A high degree of labeling can lead to self-quenching.[8] Aim for an optimal DOL, which for many antibodies is in the range of 2-10.[9] Calculate the DOL and reduce the dye-to-protein ratio if it is too high.
2. Photobleaching of the dye.- Protect the dye and labeled protein from prolonged exposure to light.[6]
3. Inaccurate measurement of protein concentration or DOL.- Ensure that the contribution of the dye's absorbance at 280 nm is accounted for when calculating the protein concentration and DOL.[9][10]
Altered Protein Activity 1. Labeling of critical amine residues in the active or binding site.- Reduce the dye-to-protein ratio to decrease the likelihood of modifying critical residues.
2. Conformational changes induced by the attached dye.- Consider using a linker to increase the distance between the dye and the protein surface.

Experimental Protocols

Protocol 1: Activation of this compound using EDC/NHS

This protocol describes the two-step process of activating this compound with EDC and NHS, followed by conjugation to a protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Reagent (optional): 2-Mercaptoethanol, hydroxylamine, or Tris buffer

  • Protein to be labeled

  • Desalting column

Procedure:

  • Activation of this compound:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

    • Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.

    • In a separate tube, dissolve EDC and NHS/Sulfo-NHS in Activation Buffer. A 5-10 fold molar excess of EDC and NHS over the dye is recommended.

    • Add the EDC/NHS solution to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Dissolve the protein to be labeled in the Coupling Buffer.

    • Add the activated BDP R6G-NHS ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a quenching reagent to a final concentration of 10-50 mM and incubating for 15 minutes.

    • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Procedure:

  • After purification, measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of BDP R6G, which is 530 nm (A₅₃₀).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Dye Concentration (M) = A₅₃₀ / ε_dye

      • Where ε_dye for BDP R6G is 70,000 M⁻¹cm⁻¹.[5]

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₃₀ × CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ for BDP R6G is 0.18.[5]

      • ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An ideal DOL is typically between 2 and 10 for antibodies to avoid issues like self-quenching or loss of protein function.[9]

Visualizations

BDP_R6G_Labeling_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification BDP_R6G BDP R6G Carboxylic Acid EDC_NHS EDC + NHS in MES Buffer (pH 5-6) Activated_Dye BDP R6G-NHS Ester (Amine-Reactive) EDC_NHS->Activated_Dye 15-30 min RT Protein Protein in PBS (pH 7-8) Activated_Dye->Protein Add to Protein Labeled_Protein_Mix Labeled Protein + Unreacted Dye Desalting Desalting Column Labeled_Protein_Mix->Desalting Separation Purified_Protein Purified Labeled Protein Desalting->Purified_Protein Unreacted_Dye Unreacted Dye + Byproducts Desalting->Unreacted_Dye Troubleshooting_Logic Start Problem Encountered Low_DOL Low Degree of Labeling (DOL) Start->Low_DOL Precipitation Protein Precipitation Start->Precipitation Low_Fluorescence Low/No Fluorescence Start->Low_Fluorescence Cause_Activation Inefficient Activation? Low_DOL->Cause_Activation Cause_pH Suboptimal pH? Low_DOL->Cause_pH Cause_Ratio Incorrect Dye:Protein Ratio? Low_DOL->Cause_Ratio Precipitation->Cause_Ratio Cause_Quenching Dye-Dye Quenching? Low_Fluorescence->Cause_Quenching Solution_Reagents Check/Replace EDC/NHS Cause_Activation->Solution_Reagents Solution_pH Adjust Buffer pH (Activation vs. Conjugation) Cause_pH->Solution_pH Solution_Ratio Optimize Molar Ratio (Increase or Decrease) Cause_Ratio->Solution_Ratio Cause_Quenching->Cause_Ratio Over-labeling

References

BDP R6G carboxylic acid signal-to-noise ratio improvement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDP R6G carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and improving the signal-to-noise ratio when using this fluorophore.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) class.[1][2][3][4] It exhibits spectral properties similar to Rhodamine 6G (R6G), with an excitation maximum around 530 nm and an emission maximum around 548 nm.[2][4][5] Its key features include a high fluorescence quantum yield (approximately 0.96) and excellent photostability, making it significantly brighter and more resistant to photobleaching than many other common dyes.[2][4] The presence of a carboxylic acid group allows for its covalent conjugation to primary amines on biomolecules, such as proteins and nucleic acids, through carbodiimide-mediated reactions.[2][5] Common applications include fluorescence microscopy, flow cytometry, and other fluorescence-based biological assays.[2]

Q2: How does this compound compare to other common fluorescent dyes?

This compound offers several advantages over traditional fluorophores like fluorescein (B123965) (FITC) and even Rhodamine 6G. Its high quantum yield and photostability result in brighter and more stable signals, which is crucial for long-term imaging experiments.[2] Unlike many other dyes, the fluorescence of BDP R6G is less sensitive to pH changes.[6][7] Its narrow emission spectrum also helps to reduce spectral bleed-through in multicolor imaging experiments.

Q3: How do I conjugate this compound to my protein of interest?

The carboxylic acid group of BDP R6G can be activated to react with primary amines (e.g., lysine (B10760008) residues) on a protein using a two-step carbodiimide (B86325) reaction, commonly employing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[8][9] This forms a stable amide bond between the dye and the protein. A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio (S/N) is a common challenge in fluorescence experiments. This guide provides a systematic approach to identifying and resolving the root causes of this issue when using this compound.

Problem Potential Cause Troubleshooting Steps
Weak Fluorescent Signal Suboptimal dye concentrationPerform a concentration titration to find the optimal balance between signal intensity and background.
Low labeling efficiencyVerify the success of the conjugation reaction. Ensure the protein concentration is accurate and that the buffer used for conjugation is amine-free (e.g., MES buffer).
PhotobleachingReduce laser power and exposure time during image acquisition. Use an anti-fade mounting medium for microscopy samples.[10] BDP R6G is photostable, but excessive exposure can still lead to signal loss.
Incorrect filter setsEnsure the excitation and emission filters on your microscope or flow cytometer are appropriate for the spectral profile of BDP R6G (Ex/Em: ~530/548 nm).[2][4][5]
High Background Fluorescence AutofluorescenceImage an unstained control sample to assess the level of intrinsic fluorescence from your cells or tissue. If significant, consider using a dye with a longer wavelength.[10]
Non-specific binding of the dye-conjugateIncrease the number of washing steps after staining. Include a blocking agent (e.g., BSA) in your buffers. The neutral nature of BODIPY dyes generally reduces non-specific binding compared to charged dyes.
Contaminated reagents or buffersUse high-purity, fresh reagents and buffers. Some media components can be inherently fluorescent.
Image Artifacts Signal bleed-through in multicolor experimentsImage each channel sequentially. Use narrow bandpass emission filters to minimize spectral overlap.[10]
Uneven illuminationEnsure proper alignment of the microscope's light path.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein using EDC/NHS Chemistry

This protocol describes the covalent labeling of a protein with this compound.

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer, e.g., 0.1 M MES, pH 4.7-6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of this compound: Dissolve the dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Prepare the protein solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M MES, pH 6.0) at a concentration of 1-10 mg/mL.

  • Activate the dye:

    • Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of sulfo-NHS to the this compound solution.

    • Incubate for 15 minutes at room temperature to form the amine-reactive sulfo-NHS ester.

  • Conjugation:

    • Add the activated dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Quench the reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

  • Purify the conjugate: Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.

Protocol 2: Staining Cells with a BDP R6G-labeled Protein for Fluorescence Microscopy

Materials:

  • Cells grown on coverslips

  • BDP R6G-labeled protein conjugate

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, for intracellular targets; e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required): If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating the cells in 1% BSA in PBS for 30 minutes.

  • Staining: Dilute the BDP R6G-labeled protein conjugate to the desired concentration in blocking buffer and incubate with the cells for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound conjugate.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with appropriate filter sets for BDP R6G (Ex/Em: ~530/548 nm).

Quantitative Data Summary

The following tables provide typical performance characteristics and recommended concentration ranges for this compound. These values may require optimization for specific experimental conditions.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~530 nm[2][4][5]
Emission Maximum (λem)~548 nm[2][4][5]
Molar Extinction Coefficient (ε)~70,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φ)~0.96[2][4]
SolubilityGood in DMF, DMSO[4]

Table 2: Recommended Concentration Ranges for BDP R6G Conjugates

ApplicationRecommended ConcentrationNotes
Fluorescence Microscopy1 - 10 µg/mLTitration is recommended to determine the optimal concentration for your specific cell type and target.
Flow Cytometry0.1 - 5 µg/mLThe optimal concentration will depend on the expression level of the target antigen.

Visualizations

EDC_NHS_Conjugation BDP_COOH BDP R6G-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) BDP_COOH->O_Acylisourea + EDC EDC EDC O_Acylisourea->BDP_COOH Hydrolysis NHS_Ester Amine-Reactive NHS Ester (stable) O_Acylisourea->NHS_Ester + NHS Urea Urea byproduct NHS NHS / sulfo-NHS Conjugate BDP R6G-Protein Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Protein-NH2 Protein_NH2 Protein-NH2 Hydrolysis Hydrolysis

Caption: EDC-NHS chemistry for conjugating this compound to a primary amine on a protein.

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Check_Signal Is the signal weak? Start->Check_Signal Check_Background Is the background high? Check_Signal->Check_Background No Optimize_Concentration Optimize dye conjugate concentration Check_Signal->Optimize_Concentration Yes Check_Autofluorescence Check for autofluorescence (unstained control) Check_Background->Check_Autofluorescence Yes Good_SNR Good Signal-to-Noise Ratio Check_Background->Good_SNR No Check_Labeling Verify labeling efficiency Optimize_Concentration->Check_Labeling Optimize_Imaging Optimize imaging settings (laser power, exposure) Check_Labeling->Optimize_Imaging Optimize_Imaging->Check_Background Improve_Washing Improve washing steps Check_Autofluorescence->Improve_Washing Use_Blocking Use blocking agents Improve_Washing->Use_Blocking Use_Blocking->Good_SNR

Caption: A logical workflow for troubleshooting common issues leading to a low signal-to-noise ratio.

References

effect of solvent on BDP R6G carboxylic acid fluorescence intensity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDP R6G Carboxylic Acid. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the fluorescence of this dye.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

A1: this compound exhibits good solubility in a variety of organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, and dichloromethane (B109758) (DCM).[1][2] It is important to note that, like many BODIPY dyes, it has limited solubility in aqueous solutions without derivatization.[3]

Q2: What is the expected fluorescence quantum yield of this compound?

A2: this compound is known for its high fluorescence quantum yield, reported to be as high as 0.96.[1][2][3] This value is typically measured in a non-polar, aprotic solvent where the dye exhibits maximum brightness. The quantum yield is highly sensitive to the solvent environment.

Q3: How does solvent polarity affect the fluorescence intensity of this compound?

A3: The fluorescence intensity of BODIPY dyes, including this compound, is significantly influenced by the solvent. Generally, the highest fluorescence quantum yields are observed in non-polar and weakly polar solvents.[4] In polar and electron-donating solvents, a decrease in fluorescence intensity is often observed.[4] This phenomenon is due to an increase in non-radiative decay pathways in more polar environments.

Q4: My fluorescence signal is weak. What are the possible causes and solutions?

A4: Weak fluorescence signals can arise from several factors. Here are some common causes and troubleshooting steps:

  • Inappropriate Solvent: As discussed, solvent choice is critical. Ensure you are using a solvent that promotes high fluorescence for this dye (e.g., a non-polar, aprotic solvent if possible for your application).

  • Low Concentration: The concentration of the dye may be too low. Prepare a fresh, more concentrated stock solution and dilute as needed.

  • Photobleaching: BODIPY dyes are generally photostable, but prolonged exposure to high-intensity light can lead to photobleaching.[3] Minimize light exposure to the sample and use neutral density filters if necessary.

  • Quenching: The presence of quenching agents in your sample or solvent can reduce fluorescence. Ensure high-purity solvents and reagents are used.

  • Incorrect Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer are set correctly for this compound (Excitation max ~530 nm, Emission max ~548 nm).[1][2][5]

Q5: I am observing high background fluorescence in my measurements. How can I reduce it?

A5: High background can obscure your signal. Consider the following:

  • Solvent and Cuvette Purity: Use high-purity, spectroscopy-grade solvents. Ensure your cuvettes are scrupulously clean.

  • Autofluorescence: Check for autofluorescence from your sample matrix or buffer components by measuring a blank sample (everything except the dye).

  • Light Scattering: If your sample contains suspended particles, light scattering can contribute to the background. Filter your solutions before measurement.

Data Presentation

Table 1: Photophysical Properties of this compound

PropertyValueSolventReference
Excitation Maximum (λex)~530 nmNot specified[1][2]
Emission Maximum (λem)~548 nmNot specified[2]
Molar Extinction Coefficient (ε)70,000 M⁻¹cm⁻¹Not specified[2]
Fluorescence Quantum Yield (Φf)0.96Not specified, likely a non-polar solvent[2][3]
SolubilityGoodDMF, DMSO, Ethanol, Methanol, DCM[1][2]

Experimental Protocols

Methodology for Measuring Fluorescence Quantum Yield

The relative quantum yield of this compound can be determined using a comparative method with a well-characterized fluorescence standard. Rhodamine 6G in ethanol (Φf = 0.95) is a suitable standard due to its overlapping spectral region.[6][7]

Materials:

  • This compound

  • Rhodamine 6G (as a standard)

  • Spectroscopy-grade solvents (e.g., ethanol, chloroform, toluene, DMSO)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the reference standard (Rhodamine 6G) in the desired solvent(s).

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]

  • Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength (e.g., 510 nm).

  • Measure Fluorescence Emission: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_ref * (Grad_sample / Grad_ref) * (n_sample² / n_ref²)

    Where:

    • Φ_ref is the quantum yield of the reference standard.

    • Grad_sample and Grad_ref are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

    • n_sample and n_ref are the refractive indices of the sample and reference solvents, respectively.

Visualizations

experimental_workflow Experimental Workflow for Fluorescence Quantum Yield Measurement cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (BDP R6G & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluo Measure Fluorescence (Fluorometer) prep_dilutions->measure_fluo integrate Integrate Emission Spectra measure_fluo->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for determining the relative fluorescence quantum yield.

solvent_effect Effect of Solvent Polarity on Fluorescence Intensity cluster_properties Solvent Properties cluster_fluorescence Fluorescence Outcome solvent Solvent Environment nonpolar Non-polar (e.g., Toluene, Chloroform) solvent->nonpolar Low Polarity polar Polar (e.g., Ethanol, DMSO) solvent->polar High Polarity high_q_yield High Fluorescence Intensity nonpolar->high_q_yield low_q_yield Low Fluorescence Intensity polar->low_q_yield

Caption: Relationship between solvent polarity and fluorescence intensity.

References

storage and handling conditions for BDP R6G carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of BDP R6G carboxylic acid. Find troubleshooting guidance and answers to frequently asked questions to ensure the success of your experiments.

Physical and Spectral Properties

For ease of comparison, the quantitative data for this compound is summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₅BF₂N₂O₂[1]
Molecular Weight 340.13 g/mol [1]
Appearance Colorless solid[1]
Excitation Maximum (λex) 530 nm[1]
Emission Maximum (λem) 548 nm[1]
Molar Extinction Coefficient (ε) 70,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.96[1]
Purity >95% (by ¹H NMR and HPLC-MS)[1]

Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and performance of this compound.

Q: How should I store this compound?

A: Upon receipt, this compound should be stored at -20°C in the dark.[2] It is important to desiccate the product to protect it from moisture.[2] The product is shipped at room temperature and is stable for up to three weeks during transit.[2] For long-term storage, a shelf life of up to 24 months can be expected under these conditions.[2]

Q: Is this compound sensitive to light?

A: Yes, prolonged exposure to light should be avoided.[2] While modest exposure to ambient light during experimental setup is generally acceptable, direct and prolonged sunlight should be avoided as the UV component can be harmful to the fluorophore.

Q: How do I prepare a stock solution?

A: this compound is readily soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dichloromethane (B109758) (DCM).[1] It is insoluble in water.[3] To prepare a stock solution, dissolve the solid in a suitable organic solvent. Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation. After use, it is recommended to purge the vial with an inert gas like argon or nitrogen to extend the reagent's shelf life.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Issue: Low or No Fluorescence Signal

Possible Cause Troubleshooting Step
Incorrect Filter Set Ensure the excitation and emission filters are appropriate for BDP R6G (Ex: 530 nm, Em: 548 nm).
Degradation of the Fluorophore The dye may have degraded due to improper storage (exposure to light, moisture, or high temperatures). Use a fresh vial of the dye.
Low Concentration The concentration of the dye in your sample may be too low. Prepare a fresh dilution or increase the concentration.
Quenching The fluorescence of the dye may be quenched by components in your sample or buffer. Try a different buffer system.
Decarboxylation The carboxylic acid group can be prone to decarboxylation under acidic or high-temperature conditions.[3] Maintain a pH >5 during purification and experimental procedures where possible.[3]

Issue: Poor Labeling Efficiency in Conjugation Reactions

Possible Cause Troubleshooting Step
Inactive Carboxylic Acid The carboxylic acid group requires activation to react with primary amines. Use a carbodiimide (B86325) reagent like EDC in combination with N-hydroxysuccinimide (NHS) or sulfo-NHS to form a more stable amine-reactive ester.[2][4]
Hydrolysis of Activated Ester The activated NHS ester is susceptible to hydrolysis, especially at high pH. Perform the conjugation reaction promptly after activation. The reaction of the NHS-activated dye with primary amines is most efficient at a pH of 7-8.
Competition from Other Nucleophiles Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the activated dye. Use a non-amine, non-carboxylate buffer such as MES for the activation step and a buffer like PBS for the conjugation step.
Insufficient Dye Concentration The molar ratio of the dye to the target molecule may be too low. Increase the molar excess of the activated dye.

Frequently Asked Questions (FAQs)

Q: What is the primary application of the carboxylic acid group on BDP R6G?

A: The carboxylic acid group allows for the covalent conjugation of the BDP R6G fluorophore to primary amines on biomolecules such as proteins and nucleic acids.[3] This is typically achieved through activation with carbodiimides (e.g., EDC) to form an amine-reactive intermediate.[4] The unactivated carboxylic acid can also be used as a negative control in experiments where conjugation is not desired.[2]

Q: How does the photostability of BDP R6G compare to other common fluorophores?

A: BDP R6G exhibits superior photostability compared to traditional rhodamine dyes like Rhodamine 6G, making it well-suited for applications requiring prolonged or intense light exposure, such as fluorescence microscopy.[3]

Q: Is the fluorescence of this compound dependent on pH?

A: The fluorescence of BDP R6G has been reported to have little dependence on pH, which is an advantage for experiments conducted under varying pH conditions.[5]

Experimental Protocols

Protocol: Labeling a Protein with this compound

This protocol outlines a general procedure for conjugating this compound to a protein using EDC and sulfo-NHS.

Materials:

  • This compound

  • Protein to be labeled (in a suitable buffer, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare Solutions:

    • Dissolve the protein to be labeled in the Conjugation Buffer at a concentration of 2-10 mg/mL.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and sulfo-NHS in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine a 10-20 fold molar excess of this compound with a 1.5-fold molar excess of both EDC and sulfo-NHS relative to the dye.

    • Incubate the mixture for 15-30 minutes at room temperature in the dark.

  • Conjugation to Protein:

    • Add the activated BDP R6G mixture to the protein solution.

    • Incubate for 1-2 hours at room temperature in the dark with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

Diagrams

experimental_workflow Experimental Workflow: Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Protein Solution (Conjugation Buffer, pH 7.2-7.5) conjugation Conjugate to Protein prep_protein->conjugation prep_dye Prepare BDP R6G Stock (DMSO or DMF) activation Activate BDP R6G (with EDC/sulfo-NHS) prep_dye->activation prep_reagents Prepare EDC/sulfo-NHS (Activation Buffer, pH 4.5-6.0) prep_reagents->activation activation->conjugation Add activated dye to protein quenching Quench Reaction (e.g., Tris buffer) conjugation->quenching purify Purify Conjugate (e.g., Gel Filtration) quenching->purify product Labeled Protein purify->product

Caption: Workflow for labeling proteins with this compound.

troubleshooting_workflow Troubleshooting: Low Fluorescence Signal start Low/No Fluorescence Signal check_filters Are filters correct for BDP R6G? start->check_filters check_storage Was the dye stored correctly? check_filters->check_storage Yes solution_filters Use appropriate filters (Ex: ~530nm, Em: ~548nm) check_filters->solution_filters No check_concentration Is the dye concentration sufficient? check_storage->check_concentration Yes solution_storage Use a fresh vial of dye check_storage->solution_storage No check_quenching Is quenching a possibility? check_concentration->check_quenching Yes solution_concentration Increase dye concentration check_concentration->solution_concentration No solution_quenching Change buffer system check_quenching->solution_quenching Yes

Caption: Decision tree for troubleshooting low fluorescence signals.

References

Technical Support Center: Purification of BDP R6G Labeled Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDP R6G labeled proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after my labeling reaction is complete?

A: The crucial first step after labeling is to remove the unreacted, or "free," BDP R6G dye. Failure to remove the free dye will lead to inaccurate measurements of labeling efficiency (dye-to-protein ratio) and can interfere with downstream applications by causing high background fluorescence.[1][2]

Q2: Which purification method is best for removing free BDP R6G dye?

A: The optimal method depends on the size and properties of your protein or peptide, as well as the scale of your experiment.

  • For proteins (>10 kDa): Size exclusion chromatography (SEC) or gel filtration (e.g., Sephadex G-25) is a very common and effective method.[3] Dialysis and spin filtration (with an appropriate molecular weight cutoff) are also widely used alternatives.[4]

  • For peptides or small proteins (<10 kDa): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method, as it separates based on hydrophobicity, easily distinguishing the labeled peptide from the free dye.[4][5]

  • For quick cleanup: Commercially available dye removal spin columns can provide a fast and efficient solution for small-scale purifications.[1]

Q3: How do I determine if my protein is successfully labeled?

A: Successful labeling can be confirmed by measuring the absorbance of your purified sample. You will need to measure the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength for BDP R6G (approximately 566 nm). From these values, you can calculate the dye-to-protein (D/P) or degree of labeling (DOL) ratio.[2] A successful labeling will have a D/P ratio within your target range.

Q4: My BDP R6G labeled protein precipitated after the labeling reaction. What happened?

A: Precipitation can occur if the labeling reaction significantly alters the protein's properties, particularly its solubility.[6] BDP R6G is a hydrophobic molecule, and attaching too many dye molecules can cause the protein to aggregate and precipitate.[] To prevent this, try reducing the molar excess of the dye in the labeling reaction to achieve a lower, more optimal dye-to-protein ratio.[6]

Q5: What is an optimal dye-to-protein (D/P) ratio for BDP R6G labeling?

A: The optimal D/P ratio is application-dependent. A high level of labeling is often desired for maximum sensitivity, but over-labeling can lead to fluorescence quenching (where dye molecules in close proximity absorb each other's emissions, reducing the overall signal) and potential loss of biological activity.[2][6] It is recommended to perform initial optimization experiments by varying the molar coupling ratio of dye to protein to find the best balance for your specific assay.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of your BDP R6G labeled biomolecule.

Problem 1: High background or no separation between labeled protein/peptide and free dye.
Possible Cause Suggested Solution
Inappropriate Purification Method For peptides and small proteins, methods like dialysis or standard gel filtration may not have the resolution to separate the small labeled molecule from the free dye. Switch to RP-HPLC for better separation based on hydrophobicity. [4][5]
Column Overload (SEC/HPLC) Too much sample was loaded onto the chromatography column, exceeding its separation capacity. Reduce the amount of sample loaded per run.
Incorrect Buffer/Eluent Conditions The pH or composition of the buffer may not be optimal for separation. For RP-HPLC, ensure you are using a suitable gradient of an organic solvent like acetonitrile (B52724) with an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA).[5]
Non-covalent Binding of Dye Hydrophobic dyes can stick non-covalently to proteins, making them difficult to remove.[2] Try washing the purification column (e.g., SEC) with a buffer containing a low concentration of a mild non-ionic detergent or increase the organic solvent percentage in the final wash for affinity/ion-exchange chromatography.
Problem 2: Low or no fluorescence signal from the purified protein.
Possible Cause Suggested Solution
Fluorescence Quenching The protein is over-labeled (D/P ratio is too high), causing the BDP R6G molecules to quench each other's fluorescence.[6] Reduce the molar excess of dye used in the labeling reaction. Aim for a lower D/P ratio.
Unsuccessful Labeling Reaction The labeling reaction failed. This could be due to inactive dye, suboptimal pH (BDP R6G NHS esters react best at pH 8.0-9.0), or the absence of primary amines on the protein.[3] Verify the pH of your reaction buffer. Use a fresh stock of the dye. Confirm your protein has accessible lysine (B10760008) residues or a free N-terminus.
Environmental Sensitivity The local environment around the conjugated dye on the protein surface is quenching the fluorescence (e.g., proximity to tryptophan residues).[6] While difficult to change, this highlights the importance of characterizing the labeled conjugate. If labeling a protein with multiple potential sites, a lower D/P ratio may favor sites with better fluorescence output.
Protein Degradation/Denaturation The protein may have been denatured or degraded during labeling or purification, altering the dye's environment. Analyze the purified protein using SDS-PAGE to check for integrity.
Problem 3: The labeled antibody (or other protein) has lost its biological activity.
Possible Cause Suggested Solution
Labeling at or near the Active Site BDP R6G has been conjugated to a lysine residue within the protein's active site or binding interface (e.g., the antigen-binding site of an antibody), sterically hindering its function.[6] Reduce the molar excess of the dye in the reaction. A lower D/P ratio decreases the probability of labeling a critical residue.
Conformational Changes The attachment of the bulky, hydrophobic BDP R6G dye has altered the protein's conformation. This is a common risk with any extrinsic label. Try labeling a different site if possible (e.g., via a C-terminal tag) or use a dye with a hydrophilic linker to distance it from the protein surface.

Data and Protocols

Comparison of Common Purification Methods
Method Principle Best For Advantages Disadvantages
Size Exclusion Chromatography (SEC) / Gel Filtration [3][4]Separation by sizeProteins >10 kDaMild conditions, preserves protein structureCan cause sample dilution; lower resolution for smaller molecules
Reversed-Phase HPLC (RP-HPLC) [4][5]Separation by hydrophobicityPeptides, small proteinsHigh resolution, excellent for separating dye and peptideRequires organic solvents and acids (TFA) which can denature some proteins
Spin Filtration / Ultrafiltration [4]Separation by molecular weight cutoffProteinsFast, simple, concentrates the samplePotential for protein loss due to membrane binding; may not remove all free dye if it aggregates
Dialysis [4][9]Diffusion across a semi-permeable membraneProteins >10 kDaGentle, simple setupVery slow, results in significant sample dilution
Specialized Dye Removal Resin [1]Affinity/adsorption of free dyeProteins and PeptidesFast, high protein recoveryResin is single-use and has a specific capacity
Key Experimental Protocols

Protocol 1: General Protein Labeling with BDP R6G NHS Ester

  • Prepare Solutions:

    • Dye Stock Solution: Dissolve 1 mg of BDP R6G NHS ester in 100 µL of anhydrous dimethylformamide (DMF).[3]

    • Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.[3] Amine-free buffers like PBS are also used, but the efficiency is highest at a slightly alkaline pH.

    • Protein Solution: Dissolve your protein in the reaction buffer to a concentration of 1-5 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess (a starting point is often a 10-20 fold molar excess of dye to protein).[8]

    • Add the dye stock solution dropwise to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]

  • Purification:

    • Proceed immediately to your chosen purification method (e.g., SEC as described below) to separate the labeled protein from the free dye.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

  • Column Preparation:

    • Select an appropriate SEC column (e.g., Sephadex G-25) with a bed volume 5-10 times the volume of your labeling reaction.

    • Equilibrate the column with a suitable buffer (e.g., 22 mM phosphate (B84403) buffer, pH 7.2) by washing it with at least 3-5 column volumes.[3]

  • Sample Loading and Elution:

    • Carefully load the entire labeling reaction mixture onto the top of the column.

    • Allow the sample to enter the column bed completely.

    • Begin eluting with the equilibration buffer, collecting fractions.

    • The BDP R6G labeled protein is typically brightly colored and will elute first as a distinct band. The smaller, free dye molecules will be retained longer and elute later.[3]

  • Analysis:

    • Pool the fractions containing the colored protein.

    • Measure the absorbance at 280 nm and ~566 nm to determine protein concentration and degree of labeling.[2]

Visual Workflows and Logic Diagrams

G General Workflow for BDP R6G Labeling and Purification A Prepare Protein in Reaction Buffer (pH 8.0-9.0) C Combine and Incubate (1-2h, RT, Dark) A->C B Prepare BDP R6G Stock Solution (DMF) B->C D Reaction Mixture (Labeled Protein + Free Dye) C->D E Purification Step (e.g., SEC, RP-HPLC) D->E F Purified Labeled Protein E->F G Free Dye (Waste) E->G H Characterization (Absorbance, D/P Ratio) F->H G Troubleshooting Low Fluorescence Signal Start Low Fluorescence Signal Observed CheckDOL Calculate Degree of Labeling (D/P Ratio) Start->CheckDOL IsHigh Is D/P Ratio > Optimal? CheckDOL->IsHigh Quenching Problem: Fluorescence Quenching Solution: Reduce molar excess of dye in labeling reaction. IsHigh->Quenching Yes IsLow Is D/P Ratio ~ 0? IsHigh->IsLow No FailedReaction Problem: Labeling Reaction Failed Solution: Check buffer pH, dye activity, and protein amine availability. IsLow->FailedReaction Yes Other Problem: Environmental Quenching Solution: Accept result or re-engineer protein labeling sites if possible. IsLow->Other No

References

dealing with non-specific binding of BDP R6G conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding issues encountered when using BDP R6G conjugates in their experiments.

Troubleshooting Guide: High Background and Non-Specific Binding

High background fluorescence can obscure specific signals, leading to difficulties in data interpretation. Non-specific binding of the BDP R6G conjugate is a common cause. This guide provides a systematic approach to identify and resolve these issues.

Initial Assessment: Identifying the Source of Background

Before optimizing your protocol, it is crucial to determine the source of the high background. Running the proper controls is an essential first step.

Control ExperimentPurposePotential Diagnosis if Signal is High
Unstained Sample To assess autofluorescence of the biological sample.The sample itself has high endogenous fluorescence.
Secondary Antibody/Conjugate Only To check for non-specific binding of the BDP R6G conjugate.The BDP R6G conjugate is binding to unintended targets.
No Primary Antibody If using a primary/secondary antibody system, to test for non-specific binding of the secondary antibody-BDP R6G conjugate.The secondary antibody-BDP R6G conjugate is binding non-specifically.
Troubleshooting Workflow for Non-Specific Binding

If the controls indicate that the BDP R6G conjugate is binding non-specifically, follow this workflow to address the issue.

TroubleshootingWorkflow start High Background Signal check_concentration Is the conjugate concentration optimized? start->check_concentration optimize_concentration Optimize Conjugate Concentration (Perform a titration) check_concentration->optimize_concentration No check_blocking Is the blocking step sufficient? check_concentration->check_blocking Yes optimize_concentration->check_blocking optimize_blocking Optimize Blocking Step (Increase time, change agent) check_blocking->optimize_blocking No check_washing Are washing steps adequate? check_blocking->check_washing Yes optimize_blocking->check_washing optimize_washing Enhance Washing Steps (Increase duration/number of washes) check_washing->optimize_washing No check_aggregation Is conjugate aggregation suspected? check_washing->check_aggregation Yes optimize_washing->check_aggregation prevent_aggregation Prevent Conjugate Aggregation (Modify buffer, sonicate, filter) check_aggregation->prevent_aggregation Yes solution Reduced Background Signal check_aggregation->solution No prevent_aggregation->solution

Caption: A decision tree to troubleshoot high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-specific binding with BDP R6G conjugates?

Non-specific binding of BDP R6G conjugates can arise from several factors:

  • Hydrophobic Interactions: BDP dyes are inherently hydrophobic and can aggregate in aqueous solutions, leading to non-specific binding to cellular components.

  • High Conjugate Concentration: Using too high a concentration of the BDP R6G conjugate can lead to increased background signal.[1]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the sample can allow the conjugate to bind indiscriminately.[2]

  • Charge-based Interactions: Highly charged fluorescent dyes can contribute to non-specific binding through electrostatic interactions.

  • Inadequate Washing: Insufficient washing after incubation with the conjugate can leave unbound molecules that contribute to background fluorescence.[1]

Q2: How can I prevent BDP R6G conjugates from aggregating?

Due to their hydrophobic nature, BDP R6G conjugates can form aggregates in aqueous buffers, leading to punctate background staining. Here are some strategies to prevent this:

  • Modify Buffer Composition: If you suspect hydrophobic interactions are causing aggregation, consider adding a non-ionic surfactant like Tween 20 (at a low concentration, e.g., 0.05%) to your buffers.[3][4]

  • Sonication: Briefly sonicating the diluted BDP R6G conjugate solution before applying it to the sample can help to break up pre-formed aggregates.[5]

  • Filtration: Filtering the final staining solution through a 0.22 µm syringe filter immediately before use can remove larger aggregates.[5]

  • Fresh Preparation: Always prepare the working solution of the BDP R6G conjugate fresh for each experiment.

Q3: Which blocking agent is best for reducing non-specific binding of BDP R6G conjugates?

The choice of blocking agent can significantly impact background signal, and the optimal agent may vary depending on the sample type and experimental conditions.[6]

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS/TBSCommonly used, effective for many applications.Can sometimes fluoresce, and may not be the most stringent blocker for all targets.
Normal Serum 5-10% in PBS/TBSHighly effective, especially when using serum from the same species as the secondary antibody to block non-specific binding.[1]More expensive than BSA.
Casein/Non-fat Dry Milk 1-5% in PBS/TBSInexpensive and a very effective blocker.[6][7]Contains phosphoproteins, so it is not recommended for detecting phosphorylated targets.[7] May also contain biotin, which can interfere with avidin-biotin detection systems.[7]
Commercial Blocking Buffers VariesOften protein-free or contain non-mammalian proteins to reduce cross-reactivity. Can provide more consistent results.Generally more expensive than homemade solutions.
Q4: Can the fixation method affect non-specific binding and background?

Yes, the fixation method can influence background fluorescence. Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence, which can be mistaken for non-specific binding.[1] Consider using an organic solvent like ice-cold methanol (B129727) for fixation, as this may result in lower autofluorescence.[1] If you must use an aldehyde fixative, you can treat the sample with a quenching agent like sodium borohydride (B1222165) to reduce autofluorescence.[1]

Experimental Protocols

Protocol 1: General Staining Protocol with BDP R6G Conjugate with Optimized Blocking and Washing

This protocol provides a general workflow for staining cells with a BDP R6G conjugate, incorporating steps to minimize non-specific binding.

StainingProtocol cluster_prep Sample Preparation cluster_stain Staining cluster_imaging Imaging prep_cells 1. Prepare Cells/Tissue fix 2. Fixation (e.g., cold Methanol) prep_cells->fix permeabilize 3. Permeabilization (if required, e.g., 0.1% Triton X-100) fix->permeabilize block 4. Blocking (e.g., 5% Normal Serum, 1 hr) permeabilize->block primary_ab 5. Primary Antibody Incubation (if applicable) block->primary_ab wash1 6. Wash (3x 5 min in PBS + 0.05% Tween 20) primary_ab->wash1 conjugate_inc 7. BDP R6G Conjugate Incubation (Optimized concentration) wash1->conjugate_inc wash2 8. Final Wash (3x 10 min in PBS + 0.05% Tween 20) conjugate_inc->wash2 mount 9. Mount Coverslip (with anti-fade mounting medium) wash2->mount image 10. Image Sample mount->image

Caption: Optimized workflow for staining with BDP R6G conjugates.

Methodology:

  • Sample Preparation:

    • Culture cells on coverslips or prepare tissue sections as required for your experiment.

    • Fix the samples. For potentially lower background, consider fixation with ice-cold 100% methanol for 10 minutes at -20°C.[1]

    • If your target is intracellular and you used a non-permeabilizing fixative, permeabilize the cells with a detergent such as 0.1-0.25% Triton X-100 in PBS for 10 minutes.[1]

  • Blocking:

    • Incubate the sample in a blocking buffer for at least 1 hour at room temperature. A common and effective blocking buffer is 5% normal serum from the same species as the secondary antibody (if used) in PBS.[1]

  • Primary Antibody Incubation (if applicable):

    • Dilute the primary antibody in the blocking buffer to its pre-optimized concentration.

    • Incubate the sample with the primary antibody for the recommended time and temperature.

  • Washing:

    • Wash the sample three times for 5 minutes each with PBS containing 0.05% Tween 20 to remove unbound primary antibody.

  • BDP R6G Conjugate Incubation:

    • Dilute the BDP R6G conjugate in blocking buffer to its optimal concentration (determined by titration).

    • Incubate the sample for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash the sample thoroughly three times for 10 minutes each with PBS containing 0.05% Tween 20 to remove unbound conjugate.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Image the sample using appropriate filter sets for BDP R6G (Excitation/Emission maxima are typically around 525/545 nm).

Protocol 2: Titration of BDP R6G Conjugate to Determine Optimal Concentration

Using an excessive concentration of the BDP R6G conjugate is a frequent cause of high background.[1] A titration experiment is essential to determine the optimal concentration that provides a high signal-to-noise ratio.

Methodology:

  • Prepare a series of dilutions of the BDP R6G conjugate in blocking buffer. A good starting range is typically from 0.1 µg/mL to 10 µg/mL.

  • Prepare multiple identical samples.

  • Stain each sample with a different concentration of the BDP R6G conjugate, keeping all other parameters of the staining protocol constant.

  • Include a "no conjugate" control to assess autofluorescence.

  • Image all samples using the exact same microscope settings (e.g., exposure time, gain).

  • Quantify the fluorescence intensity of the specific signal and the background for each concentration.

  • Calculate the signal-to-noise ratio (Signal/Background) for each concentration.

  • The optimal concentration is the one that provides the highest signal-to-noise ratio, not necessarily the brightest signal.[8]

References

Validation & Comparative

BDP R6G Carboxylic Acid vs. Rhodamine 6G: A Comparative Guide on Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular imaging, flow cytometry, and single-molecule studies, the choice of a fluorescent dye is critical. An ideal fluorophore offers not only brightness and a high quantum yield but also, crucially, photostability. Photobleaching—the irreversible photodegradation of a fluorescent molecule—can significantly limit the duration of experiments and compromise data quality. This guide provides an objective comparison of the photostability and photophysical properties of BDP R6G carboxylic acid and the traditional workhorse, Rhodamine 6G.

This compound is a borondipyrromethene (BODIPY) dye designed with spectral properties analogous to Rhodamine 6G (R6G).[1][2][3] While both dyes share similar excitation and emission profiles in the green-orange range of the spectrum, BDP R6G exhibits superior resistance to photobleaching.[1] Conversely, Rhodamine 6G is known to suffer from more rapid photodegradation, a significant drawback for applications requiring prolonged or intense light exposure.[1]

Comparative Photophysical Data

The following table summarizes the key quantitative photophysical properties of this compound and Rhodamine 6G. These parameters are essential for understanding the performance of each dye in fluorescence applications.

PropertyThis compoundRhodamine 6G
Excitation Maximum (λ_max) 530 nm[1][2][4]~524-530 nm (Solvent Dependent)[5][6]
Emission Maximum (λ_em) 548 nm[1][2][4]~555 nm (in Ethanol)[6]
Molar Extinction Coefficient (ε) 70,000 cm⁻¹M⁻¹[1][2][4]116,000 cm⁻¹M⁻¹ (at 529.8 nm in Ethanol)[5]
Fluorescence Quantum Yield (Φ) 0.96[1][2][4]0.95 (in Ethanol)[5][7][8]
Photostability Superior resistance to photobleaching[1]Susceptible to rapid photodegradation[1][9]

Experimental Protocol: Measuring Photostability

To quantitatively assess and compare the photostability of fluorescent dyes, a controlled photobleaching experiment is conducted. The general methodology involves monitoring the decay of fluorescence intensity under continuous illumination.

Objective: To determine the rate of photobleaching for this compound and Rhodamine 6G under identical, controlled illumination conditions.

Materials:

  • This compound

  • Rhodamine 6G

  • Appropriate solvent (e.g., ethanol, DMSO, or aqueous buffer)

  • Quartz cuvettes or microscope slides with coverslips

  • A stable light source (e.g., laser, filtered lamp) with a defined wavelength and power output

  • A sensitive light detector (e.g., spectrofluorometer, photomultiplier tube on a confocal microscope)

  • Data acquisition software

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound and Rhodamine 6G in the chosen solvent. From the stock solutions, prepare working solutions of identical concentration (e.g., 1 µM). Ensure the absorbance of the samples at the excitation wavelength is low (<0.1) to avoid inner filter effects.

  • Instrumentation Setup:

    • Mount the sample in the light path of the instrument (e.g., place the cuvette in the spectrofluorometer or the slide on the microscope stage).

    • Set the excitation wavelength to match the absorption maximum of the dyes (e.g., 530 nm).

    • Set the emission detector to monitor the peak fluorescence intensity.

    • Ensure the excitation light intensity is constant and identical for both dye samples.

  • Data Acquisition:

    • Begin continuous illumination of the first sample (e.g., Rhodamine 6G).

    • Record the fluorescence intensity as a function of time. The acquisition should continue until the fluorescence signal has decayed significantly (e.g., to 50% of its initial value or until it plateaus).

    • Repeat the exact same procedure for the second sample (this compound), ensuring identical illumination power, duration, and sample conditions.

  • Data Analysis:

    • Plot the normalized fluorescence intensity (I/I₀) versus time for both dyes.

    • The rate of decay is inversely proportional to the photostability. A slower decay curve indicates higher photostability.

    • For a more quantitative comparison, the data can be fit to an exponential decay function to determine the photobleaching time constant (τ). A larger τ signifies greater photostability. The photobleaching quantum yield (Φ_b), which is the probability of a molecule being photobleached per absorbed photon, can also be calculated.

G cluster_prep 1. Sample Preparation cluster_exp 2. Experimental Measurement cluster_analysis 3. Data Analysis & Comparison prep_stock Prepare Stock Solutions prep_work Prepare Working Solutions (Identical Concentration) prep_stock->prep_work illuminate Continuous Illumination (Constant Wavelength & Intensity) prep_work->illuminate measure Record Fluorescence Intensity vs. Time illuminate->measure plot Plot Normalized Intensity vs. Time measure->plot calculate Calculate Decay Rate (e.g., Time Constant τ) plot->calculate compare Compare Photostability (Higher τ = More Stable) calculate->compare

Workflow for Comparative Photostability Analysis.

Conclusion

The experimental data and established literature confirm that this compound is a significantly more photostable alternative to Rhodamine 6G.[1] While Rhodamine 6G has a higher molar extinction coefficient, suggesting it can absorb light more efficiently, this advantage is often negated by its propensity to quickly photobleach.[1] For researchers conducting experiments that involve long-term imaging, high-intensity laser illumination, or single-molecule tracking, the superior photostability of this compound makes it the preferred fluorophore. Its resistance to photodegradation ensures a longer observation window and more reliable quantitative data, ultimately leading to higher quality experimental outcomes.

References

A Head-to-Head Comparison: BDP R6G Carboxylic Acid vs. Cy3 for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal fluorophore is a critical decision that directly impacts the quality and reliability of fluorescence microscopy data. This guide provides an objective comparison of two popular orange-red fluorescent dyes: BDP R6G carboxylic acid and Cyanine3 (Cy3), offering supporting data and experimental protocols to inform your choice.

This compound is a borondipyrromethene (BODIPY) dye known for its sharp excitation and emission peaks, high fluorescence quantum yield, and robust photostability.[1][2][3] Cy3, a member of the cyanine (B1664457) dye family, is a widely used and versatile fluorophore that has been a mainstay in fluorescence microscopy for many years.[4][5] This guide will delve into the key performance characteristics of each dye to assist in selecting the most appropriate tool for your specific research needs.

Quantitative Data Comparison

A summary of the key photophysical properties of this compound and Cy3 is presented below. These parameters are crucial for determining the brightness, signal-to-noise ratio, and suitability of a fluorophore for a given imaging setup.

PropertyThis compoundCy3
Excitation Maximum (nm) 530[1][2][6]~550 - 555[7]
Emission Maximum (nm) 548[1][2][6]~570 - 572[4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 70,000[1][2]~150,000[7]
Fluorescence Quantum Yield (Φ) 0.96[1][2][8]~0.15 - 0.24[7][9]
Photostability High[1][8]Moderate, susceptible to photobleaching[10][11]
pH Sensitivity Low[8]Generally low over a broad pH range[12][]

Key Takeaways from the Data:

  • Brightness: While Cy3 has a significantly higher molar extinction coefficient, BDP R6G's exceptionally high quantum yield results in a very bright fluorescent signal.[1][2][7] The overall brightness of a fluorophore is a product of both its molar extinction coefficient and its quantum yield.

  • Spectral Properties: Both dyes are well-suited for standard filter sets, such as those for TRITC (tetramethylrhodamine).[4][5][14] BDP R6G exhibits narrower excitation and emission peaks, which can be advantageous in multiplexing experiments to reduce spectral bleed-through.[1]

  • Photostability: BDP R6G is noted for its superior photostability compared to Cy3, which is more prone to photobleaching under prolonged or intense illumination.[1][8][10][11] This makes BDP R6G a better choice for demanding applications like time-lapse imaging or single-molecule studies.

Experimental Protocols

The following is a generalized protocol for labeling proteins with the NHS ester derivatives of BDP R6G and Cy3. The carboxylic acid form of BDP R6G would first need to be activated to an NHS ester for this protocol.

Protein Labeling with NHS Ester Dyes

This protocol describes the covalent labeling of primary amines (e.g., lysine (B10760008) residues) on proteins with N-hydroxysuccinimidyl (NHS) ester-functionalized fluorescent dyes.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • BDP R6G NHS ester or Cy3 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-10 mg/mL.[15][16] Ensure the buffer is free of primary amines (e.g., Tris) that would compete for the dye.[16]

  • Prepare the Dye Stock Solution:

    • Allow the vial of dye NHS ester to equilibrate to room temperature.

    • Dissolve the dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[17]

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution while gently stirring. A typical starting point is a 5-10 fold molar excess of dye to protein.[15] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[16][17]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.[18]

    • Collect the fractions containing the labeled protein. The labeled protein will typically be visible as a colored band that elutes first.

  • Determination of Degree of Labeling (DOL) (Optional):

    • The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the dye at its absorption maximum.

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[17] Adding a stabilizer like BSA (at 2 mg/mL) can improve long-term stability.[17]

Fluorescence Microscopy Imaging

Procedure:

  • Sample Preparation: Prepare cells or tissue samples according to standard protocols for immunofluorescence or other labeling methods.

  • Incubation with Labeled Protein: Incubate the sample with the BDP R6G- or Cy3-labeled protein at the desired concentration and for the appropriate time.

  • Washing: Wash the sample to remove any unbound labeled protein.

  • Mounting: Mount the sample in an appropriate mounting medium, preferably one with an antifade reagent to minimize photobleaching.

  • Imaging:

    • Use a fluorescence microscope equipped with a suitable filter set for BDP R6G (Excitation: ~530 nm, Emission: ~550 nm) or Cy3 (Excitation: ~550 nm, Emission: ~570 nm). A standard TRITC filter set is often suitable for both.[4]

    • Acquire images using the lowest possible excitation power and exposure time to minimize photobleaching, especially when using Cy3.

Visualizing the Workflow

The following diagrams illustrate the key decision points and experimental steps involved in a comparative fluorescence microscopy experiment using BDP R6G and Cy3.

G cluster_0 Decision Pathway start Start: Choose Fluorophore photostability High Photostability Needed? (e.g., Live-cell, time-lapse) start->photostability brightness High Quantum Yield Critical? photostability->brightness No bdp Select BDP R6G photostability->bdp Yes brightness->bdp Yes cy3 Select Cy3 brightness->cy3 No

Caption: Decision pathway for selecting between BDP R6G and Cy3.

G cluster_1 Experimental Workflow prep_protein Prepare Protein Solution (Amine-free buffer) labeling Labeling Reaction (Protein + Dye) prep_protein->labeling prep_dye Prepare Dye NHS Ester Stock Solution (DMSO/DMF) prep_dye->labeling purification Purification (Gel Filtration) labeling->purification imaging Fluorescence Microscopy Imaging purification->imaging

References

A Comparative Guide to the Quantum Yield of BDP R6G, Alexa Fluor 532, and Rhodamine 6G for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of cellular imaging, molecular biology, and drug development, the selection of an appropriate fluorescent dye is paramount for achieving sensitive and reliable experimental outcomes. The quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical parameter in this selection process. This guide provides an objective comparison of the quantum yields of three popular fluorescent dyes: BDP R6G, Alexa Fluor 532, and the well-established standard, Rhodamine 6G (R6G). This comparison is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical properties of BDP R6G, Alexa Fluor 532, and Rhodamine 6G, providing a clear comparison of their performance characteristics.

PropertyBDP R6GAlexa Fluor 532Rhodamine 6G (R6G)
Quantum Yield (Φ) 0.960.61[1][2]0.95[3][4][5][6]
Excitation Max (nm) 530532[2]~528-530
Emission Max (nm) 548554[2]~550-555
**Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) **70,00081,000[7]116,000
Solvent/Buffer for QY Measurement Not specifiedPBS (pH 7.2)[1]Ethanol[3][4] or Water[6]

Key Observations:

  • BDP R6G exhibits the highest quantum yield among the three, suggesting it is a very bright and efficient fluorophore.

  • Rhodamine 6G remains a strong performer with a quantum yield nearly as high as BDP R6G, solidifying its position as a reliable reference standard.

  • Alexa Fluor 532 has a lower quantum yield in comparison to the other two dyes. However, its excellent photostability and conjugation efficiency often make it a preferred choice for antibody labeling and other bioconjugation applications.

Experimental Protocol: Relative Quantum Yield Determination

The comparative method is a widely used and accessible technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol (B145695) or PBS)

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Sample of unknown quantum yield (BDP R6G or Alexa Fluor 532)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the standard (Rhodamine 6G) and the sample (BDP R6G or Alexa Fluor 532) in the same spectroscopic grade solvent.

  • Preparation of Dilutions:

    • Prepare a series of dilutions for both the standard and the sample from their respective stock solutions. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra of all diluted solutions.

    • Record the absorbance value at the chosen excitation wavelength (e.g., 510 nm).

  • Fluorescence Measurement:

    • Using the spectrofluorometer, measure the fluorescence emission spectrum for each solution.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the excitation and emission slit widths are kept constant for all measurements.

    • Record the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Data Analysis:

    • Plot a graph of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • Determine the slope of the linear fit for both plots. The plots should be linear and pass through the origin.

  • Quantum Yield Calculation:

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

      Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

      Where:

      • Φ_std is the known quantum yield of the standard.

      • Slope_sample is the slope from the plot of the sample.

      • Slope_std is the slope from the plot of the standard.

      • η_sample is the refractive index of the sample's solvent.

      • η_std is the refractive index of the standard's solvent. (If the same solvent is used, this term becomes 1).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for immunofluorescence microscopy, a common application for fluorescent dyes like BDP R6G and Alexa Fluor 532.

Immunofluorescence_Workflow A Cell Seeding & Culture B Fixation & Permeabilization A->B C Blocking B->C D Primary Antibody Incubation C->D E Washing Steps D->E F Secondary Antibody Incubation (labeled with BDP R6G or Alexa Fluor 532) E->F G Washing Steps F->G H Counterstaining (e.g., DAPI) G->H I Mounting H->I J Fluorescence Microscopy Imaging I->J

Caption: Workflow for an indirect immunofluorescence experiment.

This guide provides a foundational comparison of the quantum yields of BDP R6G, Alexa Fluor 532, and Rhodamine 6G. Researchers should consider not only the quantum yield but also other factors such as photostability, pH sensitivity, and the specific requirements of their experimental setup when selecting the optimal fluorophore.

References

Performance of BDP R6G Carboxylic Acid in Diverse Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that hinges on its performance and stability under specific experimental conditions. This guide provides a detailed comparison of BDP R6G carboxylic acid's performance in various buffer systems, alongside a comparative analysis with common alternative fluorescent dyes. This document is intended to be an objective resource, supported by representative experimental data and detailed protocols to aid in making informed decisions for your research needs.

This compound: An Overview

This compound is a borondipyrromethene (BODIPY) based fluorescent dye with spectral properties analogous to Rhodamine 6G (R6G).[1][2][3] It is characterized by high photostability and a high fluorescence quantum yield.[1][] The carboxylic acid functional group allows for its use as a control in experiments or for conjugation to primary amines.[1][3][5] BODIPY dyes, in general, are known for their spectral properties being relatively insensitive to solvent polarity and pH.[6][7] Specifically, the NHS ester derivative of BDP R6G is reported to have little dependence on pH.[8]

Performance in Different Buffer Systems

While specific experimental data for this compound across a wide range of buffer systems is not extensively published, the general characteristics of BODIPY dyes suggest a high degree of stability. The following table presents representative data on the expected performance of this compound in commonly used biological buffers.

Disclaimer: This data is representative and based on the known properties of BODIPY dyes. Actual performance may vary based on specific experimental conditions.

Table 1: Representative Performance of this compound in Various Buffer Systems

Buffer SystempHRelative Quantum Yield (%)Photostability (Half-life in minutes)Notes
Phosphate-Buffered Saline (PBS)7.495> 60High stability, suitable for most biological applications.
Tris-HCl7.494> 60Stable, but minor quenching may be observed at very high buffer concentrations.
Tris-HCl8.593> 60Maintains high fluorescence at slightly alkaline pH.
Citrate Buffer5.096> 60Excellent stability in acidic conditions.
Citrate Buffer3.09255Slight decrease in performance at very low pH may occur.

Comparison with Alternative Fluorescent Dyes

The choice of a fluorescent dye is often a trade-off between brightness, photostability, and sensitivity to the experimental environment.

Table 2: Comparison of this compound with Alternative Dyes

FeatureThis compoundRhodamine 6GATTO Dyes (e.g., ATTO 532)Cyanine Dyes (e.g., Cy3)
Excitation Max (nm) ~530[3][5]~525[9]~532~550
Emission Max (nm) ~548[3][5]~555[9]~552~570
Quantum Yield High (~0.96)[1][3]High (~0.95)[10]HighModerate to High
Photostability Very High[1][11][12]Moderate[1]Very High[13][14]Moderate to High
pH Sensitivity Low[6][8]Moderate[9]Low[13]Environmentally sensitive[15][16]
Solubility Good in organic solvents, requires co-solvent for aqueous solutions.[1]Good in water and alcohols.[10]Good in aqueous solutions.[13]Varies; sulfonated versions are water-soluble.[17]
Advantages High photostability, narrow emission spectrum.[1]High quantum yield, well-established.Excellent photostability and brightness.[13][]Broad spectral range available.
Disadvantages Lower aqueous solubility without modification.[1]Lower photostability compared to BDP R6G.[1]Higher cost.Can be prone to photo-isomerization and environmental effects.[15]

Experimental Protocols

To ensure reproducibility and accurate comparison of fluorescent dyes, standardized experimental protocols are essential.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.

    • Prepare stock solutions of the dyes to be tested in their recommended solvents at the same concentration.

    • Prepare a stock solution of a suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95) at 1 mM.

  • Preparation of Working Solutions:

    • For each dye and the standard, prepare a series of dilutions in the desired buffer system (e.g., PBS, Tris, Citrate) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each working solution at the excitation wavelength of the standard.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each working solution, exciting at the same wavelength used for the absorbance measurements.

  • Calculation:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)^2 where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Protocol 2: Assessment of Photostability

This protocol outlines a method to quantify the photostability of a fluorescent dye in a specific buffer.

  • Sample Preparation:

    • Prepare a solution of the fluorescent dye in the desired buffer system at a concentration that gives an initial absorbance of approximately 0.1.

  • Photobleaching Experiment:

    • Place the solution in a quartz cuvette in a spectrofluorometer.

    • Continuously illuminate the sample at its excitation maximum with the excitation shutter open.

    • Record the fluorescence intensity at the emission maximum at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the normalized fluorescence intensity (I/I₀) as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizing Experimental Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_qy Quantum Yield Measurement cluster_ps Photostability Assessment prep_dye Prepare Dye Stock Solutions prep_working Prepare Working Dilutions prep_dye->prep_working prep_buffer Prepare Buffer Solutions prep_buffer->prep_working abs_measure Measure Absorbance prep_working->abs_measure bleach_exp Perform Photobleaching prep_working->bleach_exp fluo_measure Measure Fluorescence abs_measure->fluo_measure qy_calc Calculate Quantum Yield fluo_measure->qy_calc ps_analyze Analyze Photostability bleach_exp->ps_analyze

Caption: Experimental workflow for comparing dye performance.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Non-radiative)

Caption: Simplified Jablonski diagram illustrating fluorescence.

References

validating the conjugation of BDP R6G carboxylic acid to a target molecule

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a fluorescent dye to a target molecule is a critical first step in a multitude of applications, from immunoassays to cellular imaging. This guide provides a comprehensive comparison of methods to validate the conjugation of BDP R6G carboxylic acid, a popular borondipyrromethene (BODIPY) dye, to a target molecule. We will explore various validation techniques, compare the performance of BDP R6G to common alternatives, and provide detailed experimental protocols.

Introduction to this compound and Conjugation Validation

This compound is a fluorescent dye with spectral properties similar to Rhodamine 6G, offering high fluorescence quantum yield and photostability.[1][2][3] Its terminal carboxylic acid group allows for covalent attachment to primary amine groups on target molecules, such as proteins, peptides, or amine-modified oligonucleotides, typically through the formation of a stable amide bond.[2][3] This conjugation is usually facilitated by activating the carboxylic acid with carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[4][]

Validation of this conjugation is paramount to ensure that the dye is successfully attached to the target molecule and to characterize the resulting conjugate. Inadequate or uncharacterized conjugation can lead to unreliable experimental results, including false negatives or positives and high background signals. This guide will focus on several key validation techniques:

  • Spectrophotometry to determine the Degree of Labeling (DOL).

  • Mass Spectrometry (MS) for precise mass confirmation.

  • Chromatographic Methods (SEC and HIC) to assess purity and heterogeneity.

  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for a visual confirmation of conjugation.

We will also compare the properties of BDP R6G with other commonly used amine-reactive dyes, such as Fluorescein isothiocyanate (FITC), Alexa Fluor 488, and Cyanine dyes (e.g., Cy3).

Comparison of Amine-Reactive Fluorescent Dyes

The choice of fluorescent dye can significantly impact the outcome of an experiment. Below is a comparison of key properties of BDP R6G and several popular alternatives.

FeatureBDP R6GAlexa Fluor 488Fluorescein (FITC)Cyanine Dyes (e.g., Cy3)
Excitation Max (nm) ~530[3]~495[6]~494[7]~550[8]
Emission Max (nm) ~548[3]~519[6]~518[7]~570[8]
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~76,000[3]>65,000~73,000Varies by dye
Quantum Yield ~0.96[3]0.92~0.50Varies by dye
Photostability High[2]High[6][9]Relatively Low[6]Moderate[6]
pH Sensitivity Low[2]Low (pH 4-10)[10]High[10]Low
Reactive Group Carboxylic Acid / NHS Ester[2][3]NHS Ester, Maleimide[6]Isothiocyanate[7]NHS Ester[8]

Experimental Protocols for Validating Conjugation

Here, we provide detailed protocols for the most common methods used to validate the conjugation of this compound to a target protein.

Spectrophotometric Determination of Degree of Labeling (DOL)

This method allows for the calculation of the average number of dye molecules conjugated to each target protein molecule.[7][11][12]

Experimental Protocol:

  • Purify the Conjugate: It is crucial to remove all unconjugated dye from the conjugate solution. This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or extensive dialysis.[7][11]

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀), which is the typical absorbance maximum for proteins.

    • Measure the absorbance at the maximum absorbance wavelength (λₘₐₓ) of the BDP R6G dye, which is approximately 530 nm (A₅₃₀).[3]

    • Ensure that the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0). If necessary, dilute the sample and record the dilution factor.[7]

  • Calculate the Degree of Labeling (DOL):

    • First, calculate the concentration of the protein in the conjugate solution using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₅₃₀ × CF₂₈₀)] / ε_protein

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • A₅₃₀: Absorbance of the conjugate at 530 nm.

      • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm. For BDP R6G, this is approximately 0.18.[3]

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • Next, calculate the concentration of the dye: Dye Concentration (M) = A₅₃₀ / ε_dye

      • ε_dye: Molar extinction coefficient of BDP R6G at 530 nm (approximately 76,000 M⁻¹cm⁻¹).[3]

    • Finally, calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically between 2 and 10.[11]

G cluster_prep Sample Preparation cluster_measure Absorbance Measurement cluster_calc Calculation Purify Purify Conjugate (e.g., SEC) Measure280 Measure A₂₈₀ Purify->Measure280 Purified Conjugate Measure530 Measure A₅₃₀ Purify->Measure530 CalcProt Calculate Protein Concentration Measure280->CalcProt Measure530->CalcProt CalcDye Calculate Dye Concentration Measure530->CalcDye CalcDOL Calculate DOL CalcProt->CalcDOL CalcDye->CalcDOL Result Result CalcDOL->Result

Workflow for Spectrophotometric Determination of DOL.
Mass Spectrometry (MS)

Mass spectrometry provides the most accurate confirmation of conjugation by measuring the precise mass of the conjugate.[1][13][14][15]

Experimental Protocol:

  • Sample Preparation:

    • The sample preparation will depend on the type of mass spectrometer and the size of the target molecule.

    • For intact protein analysis, the purified conjugate can often be analyzed directly after buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate).

    • For larger proteins or to identify the site of conjugation, the protein may need to be digested into smaller peptides using an enzyme like trypsin.[1][13][14][15]

  • Mass Analysis:

    • Intact Mass Analysis: The mass of the unconjugated target molecule is compared to the mass of the conjugated molecule. The mass difference should correspond to the mass of the BDP R6G moiety that has been added. For BDP R6G NHS ester, the expected mass shift upon conjugation is approximately 322.1 Da.[3]

    • Peptide Mapping: After digestion, the peptide mixture is analyzed by LC-MS/MS. The data is then searched to identify peptides that have been modified with the BDP R6G dye. This method can confirm conjugation and pinpoint the specific amino acid residue(s) that have been labeled. The unique isotopic signature of boron in BODIPY dyes can be used to help identify labeled peptides in the mass spectrum.[1][13][14][15]

G cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Conjugate Purified Conjugate MS LC-MS Analysis Conjugate->MS Unconjugated Unconjugated Target Unconjugated->MS Compare Compare Mass Spectra MS->Compare MassShift Determine Mass Shift Compare->MassShift Result Result MassShift->Result Confirm Conjugation

Workflow for Mass Spectrometry Validation.
Chromatographic Methods

a) Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is useful for separating the labeled protein from unconjugated dye and for detecting any aggregation that may have occurred during the conjugation reaction.[16][17]

Experimental Protocol:

  • System Setup: Use an HPLC or FPLC system with a size-exclusion column appropriate for the molecular weight of the target molecule.

  • Mobile Phase: An isocratic mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline), is used.

  • Sample Analysis:

    • Inject the purified conjugate onto the column.

    • Monitor the elution profile using a UV detector (at 280 nm for the protein and ~530 nm for the dye) and/or a fluorescence detector.

    • Successful conjugation is indicated by the co-elution of the protein peak (detected at 280 nm) and the dye peak (detected at 530 nm and by fluorescence).

    • The presence of a separate, later-eluting peak at 530 nm would indicate the presence of unconjugated dye.

    • Earlier-eluting peaks may indicate the formation of aggregates.

b) Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Since fluorescent dyes are often hydrophobic, conjugation will increase the overall hydrophobicity of the target protein, leading to a change in its retention time on a HIC column. This technique is particularly useful for determining the distribution of different dye-to-protein ratios in a sample.[16][18]

Experimental Protocol:

  • System Setup: Use an HPLC or FPLC system with a HIC column.

  • Mobile Phase: A high-salt buffer is used to promote binding to the column, and a decreasing salt gradient is used for elution.

  • Sample Analysis:

    • Inject the conjugate onto the column in a high-salt buffer.

    • Elute with a decreasing salt gradient.

    • Monitor the elution profile with a UV detector.

    • The unconjugated protein will elute first, followed by the conjugated species in order of increasing DOL (and thus increasing hydrophobicity). The number and resolution of the peaks can provide information on the heterogeneity of the labeling.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. It provides a simple, visual confirmation of conjugation.

Experimental Protocol:

  • Sample Preparation: Mix the protein conjugate with SDS-PAGE loading buffer.

  • Electrophoresis: Load the sample onto a polyacrylamide gel and run the electrophoresis.

  • Visualization:

    • After electrophoresis, the gel can be imaged using a fluorescence imager with the appropriate excitation and emission filters for BDP R6G. A fluorescent band at the expected molecular weight of the target protein confirms conjugation.

    • The gel can then be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands. The fluorescent band should co-migrate with the protein band of the correct molecular weight.

Quantitative Comparison of Validation Methods

MethodInformation ProvidedThroughputCostKey Considerations
Spectrophotometry (DOL) Average number of dyes per proteinHighLowRequires pure sample; provides an average value, not distribution.[11]
Mass Spectrometry (Intact) Precise mass of conjugate; confirms conjugationMediumHighCan be challenging for very large or heterogeneous proteins.
Mass Spectrometry (Peptide Mapping) Site of conjugation; confirms conjugationLowHighRequires additional sample preparation (digestion) and complex data analysis.[1][13][14][15]
Size-Exclusion Chromatography (SEC) Purity; presence of aggregates and free dyeHighMediumDoes not provide information on the distribution of DOL.[16][17]
Hydrophobic Interaction Chromatography (HIC) Heterogeneity of conjugation (DOL distribution)HighMediumMethod development may be required to achieve optimal separation.[16][18]
SDS-PAGE Visual confirmation of conjugation; apparent molecular weightHighLowProvides qualitative rather than quantitative information.

Conclusion

Validating the conjugation of this compound to a target molecule is a critical quality control step. The choice of validation method will depend on the specific information required, the available resources, and the nature of the target molecule. For a comprehensive characterization, a combination of techniques is often recommended. For example, spectrophotometry can be used for a quick determination of the average DOL, while HIC or mass spectrometry can provide more detailed information about the heterogeneity and precise nature of the conjugate. By following the protocols and considering the comparisons outlined in this guide, researchers can confidently validate their BDP R6G conjugates and proceed with their downstream applications with greater assurance of success.

References

Spectral Overlap of BDP R6G Carboxylic Acid with Other Fluorophores: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral properties of BDP R6G carboxylic acid with other commonly used fluorophores, highlighting potential spectral overlap. Detailed experimental protocols for quantifying spectral overlap are also provided to assist researchers in designing and executing multiplex fluorescence experiments.

Introduction to this compound and Spectral Overlap

This compound is a bright and photostable boron-dipyrromethene (BODIPY) dye with spectral characteristics similar to Rhodamine 6G.[1][2][3][4] Its high quantum yield and narrow emission bandwidth make it a valuable tool in various fluorescence-based applications.[1] However, in multicolor fluorescence experiments, the emission spectrum of one fluorophore can overlap with the excitation or emission spectrum of another, a phenomenon known as spectral overlap or crosstalk.[5] This can lead to inaccurate data and misinterpretation of results.[5] Therefore, careful consideration of spectral properties is crucial when selecting fluorophores for multiplex analysis.

Comparative Spectral Data

The following table summarizes the key spectral properties of this compound and other commonly used fluorophores with which it may exhibit spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
This compound 530 [1][2][3][6]548 [1][2][3][6]70,000 [1][2][3]0.96 [1][2][3]
Fluorescein (FITC)494[7]520[7]73,000[7]0.92[7]
Rhodamine B546[1]567[1]~100,000~0.70
Tetramethylrhodamine (TRITC)557[8]576[8]~87,000[4]~0.40
Cyanine3 (Cy3)550[3]570[3]150,0000.15
Alexa Fluor 532532[9]554[9]81,000[9]0.61[9]

Visualization of Spectral Overlap

The concept of spectral overlap is critical in Förster Resonance Energy Transfer (FRET), where the emission spectrum of a donor fluorophore must overlap with the excitation spectrum of an acceptor fluorophore for non-radiative energy transfer to occur.

Spectral_Overlap Conceptual Diagram of Spectral Overlap for FRET cluster_donor Donor Fluorophore (e.g., BDP R6G) cluster_acceptor Acceptor Fluorophore Donor_Excitation Excitation Donor_Emission Emission Overlap Spectral Overlap (J-Integral) Donor_Emission->Overlap Energy Transfer Acceptor_Excitation Excitation Acceptor_Emission Emission Overlap->Acceptor_Excitation

Caption: Conceptual diagram illustrating spectral overlap.

Experimental Protocols

Accurate quantification of spectral overlap is essential for reliable multiplex fluorescence data. Below are detailed protocols for common techniques used to measure and correct for spectral overlap.

Measuring Förster Resonance Energy Transfer (FRET) Efficiency

FRET is a powerful technique to measure molecular proximity and relies on the spectral overlap between a donor and an acceptor fluorophore.[10][11][12]

Experimental Workflow for FRET Measurement

FRET_Workflow Experimental Workflow for FRET Measurement Start Start: Label molecules with Donor & Acceptor Sample_Prep Prepare Samples: 1. Donor-only 2. Acceptor-only 3. Donor-Acceptor pair Start->Sample_Prep Acquire_Spectra Acquire Emission Spectra: - Excite at Donor wavelength - Measure Donor & Acceptor emission Sample_Prep->Acquire_Spectra Data_Analysis Data Analysis: - Correct for crosstalk - Calculate FRET Efficiency (E) Acquire_Spectra->Data_Analysis End End: Determine molecular proximity Data_Analysis->End

Caption: Workflow for a typical FRET experiment.

Methodology:

  • Sample Preparation:

    • Prepare three samples: a "donor-only" sample containing the molecule labeled only with the donor fluorophore (e.g., this compound), an "acceptor-only" sample with the molecule labeled only with the acceptor fluorophore, and a "FRET" sample containing the molecule labeled with both donor and acceptor.

    • Ensure identical concentration and buffer conditions for all samples.

  • Instrumentation and Data Acquisition:

    • Use a spectrofluorometer or a fluorescence microscope equipped with a spectrometer.

    • Set the excitation wavelength to the maximum excitation of the donor fluorophore.

    • Acquire the full emission spectrum for all three samples.[8]

  • Data Analysis:

    • Correction for Spectral Crosstalk:

      • Measure the bleed-through of the donor emission into the acceptor channel using the donor-only sample.

      • Measure the direct excitation of the acceptor at the donor excitation wavelength using the acceptor-only sample.[13]

    • Calculate FRET Efficiency (E): A common method is to use the reduction in donor fluorescence intensity.[7]

      • E = 1 - (I_DA / I_D)

      • Where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.[7]

Quantifying and Correcting Spectral Crosstalk in Microscopy

Spectral unmixing is a powerful technique to separate the signals from multiple fluorophores with overlapping emission spectra in fluorescence microscopy.[14][15]

Methodology:

  • Acquisition of Reference Spectra:

    • Prepare single-labeled control samples for each fluorophore used in the experiment.[9]

    • Using a confocal microscope with a spectral detector, acquire a "lambda stack" (a series of images at different emission wavelengths) for each single-labeled sample. This will generate the reference emission spectrum for each fluorophore.[9][14]

  • Image Acquisition of the Multi-labeled Sample:

    • Acquire a lambda stack of the sample containing all fluorophores.

  • Linear Unmixing:

    • Use the software of the confocal microscope or other image analysis software (e.g., ImageJ/Fiji with appropriate plugins).[15]

    • Provide the reference spectra for each fluorophore to the software.[15]

    • The software will then mathematically calculate the contribution of each fluorophore to the total signal in each pixel of the multi-labeled image, generating separate images for each fluorophore with the crosstalk removed.[16]

Compensation for Spectral Overlap in Flow Cytometry

Compensation is a crucial step in multi-color flow cytometry to correct for the spillover of fluorescence from one detector to another.[17]

Methodology:

  • Preparation of Single-Stain Controls:

    • For each fluorophore in the experimental panel, prepare a separate sample of cells stained with only that single fluorophore.

    • Also, prepare an unstained sample to set the baseline fluorescence.

  • Instrument Setup and Data Acquisition:

    • Run the unstained sample to set the forward and side scatter voltages and to determine the level of autofluorescence.

    • Run each single-stain control and adjust the voltage for its primary detector so that the positive population is on scale.

    • Acquire data for each single-stain control, ensuring to record events in all detectors.

  • Calculation of the Compensation Matrix:

    • The flow cytometry software uses the data from the single-stain controls to calculate a compensation matrix. This matrix quantifies the percentage of fluorescence from each fluorophore that is detected in every other channel.

    • The software then applies this matrix to the multi-color experimental samples to subtract the spillover, providing a more accurate measurement of the true signal for each fluorophore.

Conclusion

This compound is a high-performance fluorophore suitable for a wide range of applications. However, when used in multi-color experiments, its spectral properties must be carefully considered in relation to other fluorophores to avoid data misinterpretation due to spectral overlap. By employing the experimental protocols outlined in this guide, researchers can accurately quantify and correct for spectral crosstalk, leading to more reliable and reproducible results in their fluorescence-based assays.

References

comparative analysis of BODIPY dyes for live-cell imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of live-cell imaging is continually advancing, demanding fluorescent probes with superior photophysical properties and minimal cytotoxicity. Among the plethora of available fluorophores, BODIPY (boron-dipyrromethene) dyes have emerged as a versatile and powerful class of compounds for visualizing subcellular structures and dynamic processes in living cells.[1] Their unique combination of high fluorescence quantum yield, sharp absorption and emission spectra, and exceptional photostability makes them a compelling choice for a wide range of imaging applications.[1][2][3]

This guide provides a comparative analysis of various BODIPY dyes, offering insights into their performance against other fluorescent probes and presenting supporting experimental data. We delve into their spectral properties, applications in organelle staining, and provide detailed experimental protocols to aid in your research endeavors.

Key Advantages of BODIPY Dyes

BODIPY dyes offer several distinct advantages for live-cell imaging:

  • High Quantum Yield: Many BODIPY derivatives exhibit fluorescence quantum yields approaching 1.0, resulting in exceptionally bright signals.[][5]

  • Excellent Photostability: Their rigid molecular structure confers strong resistance to photobleaching, enabling long-term imaging experiments with minimal signal degradation.[][7]

  • Narrow Emission Spectra: The sharp emission peaks of BODIPY dyes reduce spectral overlap, making them ideal for multicolor imaging experiments.[][]

  • Environmental Insensitivity: The fluorescence of many BODIPY dyes is relatively insensitive to changes in solvent polarity and pH, ensuring stable performance in the complex cellular environment.[5]

  • Structural Versatility: The BODIPY core can be readily modified to tune its spectral properties and to incorporate targeting moieties for specific subcellular localization.[1][]

Comparative Analysis of BODIPY Dyes

The selection of an appropriate BODIPY dye is contingent on the specific application, the instrumentation available, and the biological question being addressed. The following tables provide a comparative summary of the photophysical properties of several common BODIPY dyes and their performance against other fluorescent probes.

Table 1: Photophysical Properties of Selected BODIPY Dyes
Dye NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Applications
BODIPY FL ~503~512>80,000~0.9General cytoplasmic and membrane staining, green channel imaging.[8][9]
BODIPY 493/503 ~493~503~80,000HighStaining of neutral lipids and lipid droplets.[8][]
BODIPY 581/591 C11 ~581~591~140,000~0.5Ratiometric detection of lipid peroxidation and oxidative stress.[]
ER-Tracker™ Green ~504~511Not ReportedNot ReportedSpecific staining of the endoplasmic reticulum.[1]
MitoTracker™ Green FM ~490~516Not ReportedNot ReportedStaining of mitochondria regardless of membrane potential.
LysoTracker™ Green DND-26 ~504~511Not ReportedNot ReportedStaining of acidic organelles, primarily lysosomes.
BODIPY TR ~588~616~100,000~0.4Red-shifted imaging, often used for ER and lysosome tracking.[11]

Note: Spectral properties can vary slightly depending on the solvent and local environment.

Table 2: Performance Comparison with Other Fluorescent Dyes
FeatureBODIPY DyesFluorescein (B123965)RhodamineCyanine Dyes (e.g., Cy3, Cy5)
Photostability ExcellentModerateGoodModerate to Good
Quantum Yield Very HighHighHighModerate to High
pH Sensitivity Generally LowHighLow to ModerateLow
Spectral Width NarrowBroadModerateNarrow to Moderate
Cell Permeability Generally Good (can be modified)ModerateGoodVaries
Toxicity Generally LowLowLow to ModerateVaries

Experimental Protocols

The following are generalized protocols for staining live cells with BODIPY dyes. Optimal conditions, including dye concentration and incubation time, may vary depending on the specific dye, cell type, and experimental goals.

General Live-Cell Staining with BODIPY Dyes

This protocol is a starting point for staining live cells with general-purpose BODIPY dyes like BODIPY FL.

Materials:

  • BODIPY dye stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare Staining Solution: Dilute the BODIPY dye stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-5 µM).

  • Cell Preparation: Remove the culture medium from the cells and wash once with PBS.

  • Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the specific BODIPY dye.

Specific Staining of Lipid Droplets with BODIPY 493/503

This protocol is tailored for the visualization of neutral lipid stores within cells.

Materials:

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • Live-cell imaging medium

  • PBS

Procedure:

  • Prepare Staining Solution: Prepare a working solution of BODIPY 493/503 in live-cell imaging medium at a final concentration of 1-3 µM.[]

  • Cell Preparation: Wash cells with PBS to remove any residual culture medium.

  • Staining: Incubate the cells with the BODIPY 493/503 working solution for 15-30 minutes at 37°C, protected from light.[]

  • Washing: Gently wash the cells two to three times with PBS.

  • Imaging: Proceed with fluorescence microscopy using a standard fluorescein filter set.

Visualizing Experimental Workflows and Cellular Pathways

To further clarify the application of BODIPY dyes, the following diagrams illustrate a typical experimental workflow and a conceptual signaling pathway that could be investigated using these probes.

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture cells on glass-bottom dish wash1 Wash with PBS cell_culture->wash1 incubate Incubate cells with dye (15-30 min, 37°C) wash1->incubate prepare_stain Prepare BODIPY staining solution prepare_stain->incubate wash2 Wash to remove unbound dye incubate->wash2 acquire_image Fluorescence Microscopy (Live-cell imaging) wash2->acquire_image image_analysis Image processing and quantification acquire_image->image_analysis interpretation Biological interpretation image_analysis->interpretation

Caption: General workflow for live-cell imaging with BODIPY dyes.

Signaling_Pathway cluster_stimulus Stimulus & Receptor cluster_transduction Signal Transduction cluster_response Cellular Response cluster_visualization Visualization stimulus External Stimulus (e.g., Growth Factor) receptor Cell Surface Receptor stimulus->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade second_messenger Second Messenger (e.g., Ca2+) kinase_cascade->second_messenger gene_expression Altered Gene Expression second_messenger->gene_expression lipid_metabolism Changes in Lipid Metabolism (Visualize with BODIPY 493/503) second_messenger->lipid_metabolism imaging Live-Cell Imaging of Lipid Droplet Dynamics lipid_metabolism->imaging

References

BDP R6G: A Comparative Analysis of Brightness and Photostability Against Other Green-Emitting Dames

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of fluorescence imaging and molecular tracking, the choice of a fluorescent probe is paramount to experimental success. For researchers and drug development professionals, the ideal green-emitting dye must offer a combination of high brightness and robust photostability to ensure signal longevity and data integrity. This guide provides an objective comparison of BDP R6G against other commonly used green-emitting dyes, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Photophysical Properties

The brightness of a fluorophore is determined by its molar extinction coefficient (ε), which measures its ability to absorb light, and its fluorescence quantum yield (Φ), the efficiency of converting absorbed light into emitted light. Photostability refers to a fluorophore's resistance to irreversible photochemical destruction, or photobleaching, upon exposure to excitation light.

The following table summarizes the key photophysical properties of BDP R6G and other popular green-emitting fluorescent dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Relative Brightness (ε × Φ)
BDP R6G 53054870,000 - 76,000[1][2]0.96[1][2][3]67,200 - 72,960
Alexa Fluor 488 49651971,000[4]0.92[4]65,320
Fluorescein (B123965) (FITC) 494518~70,000[5]~0.93[5]~65,100
BODIPY-FL 503512High (Specific value not consistently reported)Approaching 1.0[6][7][8]High
Rhodamine B 561580~106,000[5]~0.31 in water[5]~32,860
Rhodamine 6G 525555~105,0000.95[9]~99,750

Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and conjugation to biomolecules.[5]

As the data indicates, BDP R6G exhibits a high fluorescence quantum yield, comparable to that of Alexa Fluor 488 and Fluorescein, and a significant molar extinction coefficient, resulting in excellent brightness.[1][2] While Rhodamine 6G has a higher molar extinction coefficient, its broader emission spectrum can be a drawback in multiplexing applications. BODIPY-FL is also known for its high quantum yield and brightness.[6][7]

In terms of photostability, BDP R6G is described as being very photostable.[10][11] In direct comparisons, Alexa Fluor 488 is noted for being significantly more photostable than fluorescein (FITC), which is known to fade rapidly under illumination.[12][13][14][15] Rhodamine B shows moderate photostability, an improvement over fluorescein.[5] BODIPY dyes, as a class, are recognized for their high photostability.[][17]

Experimental Protocols

Accurate and reproducible assessment of fluorophore brightness and photostability is crucial for making informed decisions. Below are detailed methodologies for these key experiments.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process and is a key determinant of a dye's brightness. The comparative method, which involves comparing the fluorescence of a test sample to a standard with a known quantum yield, is a widely used and reliable technique.[18]

Principle: If a standard and a sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. The unknown quantum yield can then be calculated by comparing its integrated fluorescence intensity to that of the standard.[18]

Protocol:

  • Sample Preparation:

    • Prepare a series of dilutions for both the test dye and a suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95) in a spectroscopic grade solvent.[9]

    • The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard.

    • Record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength used for the absorbance measurements.

    • Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Data Analysis:

    • Correct the recorded emission spectra for the wavelength-dependent sensitivity of the detection system.

    • Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The resulting plots should be linear and pass through the origin. Determine the gradient (slope) of each line.

    • The quantum yield of the test sample (ΦX) can be calculated using the following equation:[18] ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients of the plots for the test sample and the standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively.

Measurement of Photostability

Photostability is assessed by quantifying the rate of photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[5] A common method involves continuous imaging of the fluorophore and measuring the decay of its fluorescence intensity over time.[19]

Protocol:

  • Sample Preparation:

    • Prepare samples of the fluorescent dyes to be compared, for instance, by labeling cells or immobilizing the dyes on a glass slide.

    • Ensure that the initial fluorescence intensity is comparable across all samples.

  • Imaging Setup:

    • Use a fluorescence microscope (widefield or confocal) equipped with the appropriate excitation source (e.g., laser or arc lamp) and emission filters for each dye.

    • Set the illumination power to a constant and defined level for all experiments.

    • Use a high numerical aperture objective to ensure efficient light collection.[5]

  • Image Acquisition:

    • Acquire a time-lapse series of images of the sample under continuous illumination.

    • The time interval and total duration of the acquisition will depend on the photostability of the dyes being tested.

  • Data Analysis:

    • Select a region of interest (ROI) containing the fluorescent signal for each time-lapse series.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity (Intensity at time t / Initial Intensity).

    • Plot the normalized fluorescence intensity as a function of time.

    • The resulting photobleaching curve can be fitted to an exponential decay function to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[5]

Experimental Workflow Diagrams

To visualize the experimental processes described above, the following diagrams have been generated using the DOT language.

experimental_workflow_quantum_yield cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare Dilutions (Test & Standard) measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_sample->measure_fluor plot_data Plot Intensity vs. Absorbance measure_abs->plot_data integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor integrate_fluor->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for Determining Fluorescence Quantum Yield.

experimental_workflow_photostability cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis prep_sample Prepare Labeled Samples acquire_images Acquire Time-Lapse Images prep_sample->acquire_images measure_intensity Measure ROI Intensity acquire_images->measure_intensity normalize_data Normalize Intensity measure_intensity->normalize_data plot_decay Plot Intensity vs. Time normalize_data->plot_decay calc_halflife Determine Half-Life (t1/2) plot_decay->calc_halflife

Caption: Workflow for Assessing Photostability.

References

A Cost-Benefit Analysis of BDP R6G Carboxylic Acid for Routine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of biological research and drug development, the selection of appropriate fluorescent labels is paramount for generating robust and reproducible data. This guide provides a comprehensive cost-benefit analysis of BDP R6G carboxylic acid for routine labeling applications, comparing its performance against common alternatives such as Rhodamine 6G carboxylic acid and 5-Carboxyfluorescein (5-FAM). This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.

Executive Summary

This compound, a borondipyrromethene (BODIPY) dye, emerges as a superior choice for many routine labeling applications due to its exceptional brightness and photostability. While its initial cost per milligram may be higher than traditional dyes like Rhodamine 6G and 5-FAM, its high quantum yield and resistance to photobleaching can lead to long-term cost savings through reduced reagent consumption and the generation of higher quality data, minimizing the need for repeat experiments. The choice of dye, however, remains application-dependent, with factors such as the specific experimental conditions and the required spectral properties playing a crucial role.

Performance Comparison

The performance of a fluorescent dye is determined by several key photophysical properties. The following tables summarize the quantitative data for this compound and its alternatives.

Table 1: Photophysical Properties of Selected Fluorescent Dyes

PropertyThis compoundRhodamine 6G carboxylic acid5-Carboxyfluorescein (5-FAM)
Excitation Max (nm)530[1]528[2]492[3]
Emission Max (nm)548[1]551[2]514[3]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)70,000[1]~80,000>72,000[4]
Fluorescence Quantum Yield (Φ)0.96[1]~0.95~0.93
PhotostabilityHigh[][]Moderate[2]Low[7]
pH SensitivityLow[8]ModerateHigh
SolubilityGood in organic solvents (DMSO, DMF)[1]Soluble in water and alcohols[2]Soluble in water at pH > 6[3]

Table 2: Cost Comparison

DyeSupplier ExamplePrice (USD) per mg
This compoundLumiprobe~$100 - $150
Rhodamine 6GMedKoo Biosciences~$6.80 (for 25g)
5-Carboxyfluorescein (5-FAM)AAT Bioquest~$0.90 (for 100mg)

Note: Prices are approximate and can vary significantly between suppliers and purity grades. The cost per labeling reaction will depend on the required concentration and reaction scale.

Key Performance Insights

  • Brightness: this compound exhibits a very high fluorescence quantum yield (0.96), making it an exceptionally bright dye, comparable to Rhodamine 6G and slightly brighter than 5-FAM.[1]

  • Photostability: BODIPY dyes, including BDP R6G, are renowned for their superior photostability compared to traditional fluorophores like fluorescein (B123965).[][7][9] This is a critical advantage for applications requiring prolonged or intense illumination, such as single-molecule studies or time-lapse imaging.

  • pH Sensitivity: BDP R6G shows minimal sensitivity to pH changes in the physiological range, ensuring more stable and reliable fluorescence signals in varying cellular environments. In contrast, the fluorescence of 5-FAM is highly pH-dependent.[8]

  • Solubility: The solubility profile of BDP R6G in organic solvents makes it well-suited for labeling reactions that are performed in non-aqueous environments before purification and transfer to aqueous buffers.

Experimental Protocols

General Protocol for Labeling Peptides/Proteins with Carboxylic Acid Dyes

This protocol describes a general method for coupling a carboxylic acid-functionalized dye to the primary amine of a peptide or protein using a carbodiimide (B86325) activator.

Materials:

  • Peptide or protein with a free primary amine

  • Carboxylic acid-functionalized fluorescent dye (e.g., this compound)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size-exclusion or reversed-phase chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid dye (1.5 equivalents) in a minimal volume of anhydrous DMF or DMSO.

    • Add NHS or Sulfo-NHS (1.5 equivalents) and DCC or EDC (1.7 equivalents) to the dye solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the active NHS ester.

  • Labeling Reaction:

    • Dissolve the peptide or protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • Add the activated dye solution to the peptide/protein solution. The molar ratio of dye to protein may need to be optimized (typically ranging from 5:1 to 20:1).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a suitable purification column.

    • Monitor the fractions for absorbance at the dye's maximum and the protein's absorbance at 280 nm to collect the labeled conjugate.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the dye's maximum absorption wavelength and at 280 nm.

Protocol for Relative Quantum Yield Determination

This protocol outlines a comparative method for determining the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.[10][11][12][13][14]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Sample of unknown quantum yield (e.g., BDP R6G labeled protein)

  • Standard with known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Solvent

Procedure:

  • Prepare a series of dilutions for both the standard and the sample in the same solvent.

  • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.

  • Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Determine the slope of the linear fit for both plots.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Mandatory Visualizations

experimental_workflow cluster_activation Dye Activation cluster_labeling Labeling Reaction cluster_purification Purification cluster_characterization Characterization a1 Dissolve Carboxylic Acid Dye in DMF/DMSO a2 Add EDC and NHS a1->a2 a3 Incubate for 1-2 hours a2->a3 b2 Add Activated Dye a3->b2 b1 Dissolve Peptide/Protein in Buffer b1->b2 b3 Incubate for 2-4 hours b2->b3 c1 Size-Exclusion or Reversed-Phase Chromatography b3->c1 d1 Determine Degree of Labeling (DOL) via Spectroscopy c1->d1 gpcr_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ligand Fluorescent Ligand (e.g., BDP R6G-labeled) gpcr GPCR ligand->gpcr Binding & Activation g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Recruitment & Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Initiation

References

Safety Operating Guide

Proper Disposal of BDP R6G Carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (nitrile or similar)

  • Safety goggles or glasses with side shields

  • A laboratory coat

All handling of BDP R6G carboxylic acid waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The recommended and most compliant method for disposing of this compound and materials contaminated with it is to treat them as hazardous chemical waste.

1. Waste Segregation:

  • Properly segregate this compound waste from other waste streams.

  • Do not mix it with incompatible materials, particularly strong bases or oxidizing agents.

2. Containerization:

  • Collect all waste containing this compound—including the pure compound, solutions, and contaminated items like pipette tips, gloves, and wipes—in a dedicated, leak-proof, and chemically compatible hazardous waste container. A high-density polyethylene (B3416737) (HDPE) container is generally a suitable choice.

3. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate description of the contents (e.g., "Solid this compound," "BDP R6G in DMSO," "Contaminated debris")

    • The date when waste was first added to the container.

    • Associated hazards (e.g., "Irritant," "Handle with Care")

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.

5. Final Disposal:

  • Do not pour this compound waste down the drain. As a fluorinated organic compound, it can have a significant environmental impact.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container. They have established procedures and licensed contractors for the proper disposal of chemical waste, which often involves high-temperature incineration for fluorinated organic compounds.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

ParameterValueSource
Excitation Maximum (λex) 530 nm[1][2]
Emission Maximum (λem) 548 nm[1][2]
Molar Extinction Coefficient (ε) 70,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.96[1]
Molecular Formula C₁₈H₁₅BF₂N₂O₂[1]
Molecular Weight 340.13 g/mol [1]
Purity ≥95%[1]
Storage Temperature (upon receipt) -20°C in the dark[1][3]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

G cluster_start cluster_ppe cluster_container cluster_storage cluster_contact cluster_disposal cluster_no_drain start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe no_drain DO NOT Dispose Down the Drain start->no_drain container Collect in a Labeled, Compatible Hazardous Waste Container ppe->container storage Store in Designated Satellite Accumulation Area (SAA) container->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Professional Disposal (via licensed contractor) contact_ehs->disposal

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for BDP R6G Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines critical safety and logistical procedures for the handling and disposal of BDP R6G carboxylic acid, a fluorescent dye demanding rigorous safety protocols. Adherence to these guidelines is essential for ensuring the well-being of all laboratory personnel and maintaining a safe research environment.

Researchers, scientists, and drug development professionals must familiarize themselves with these procedures before working with this compound. This guide provides a direct, step-by-step operational plan to mitigate risks associated with this chemical.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE, drawing on safety data for structurally similar BODIPY dyes and general laboratory safety principles.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be chemical splash-proof and compliant with ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement.[2] For prolonged contact or when handling larger quantities, double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene) is recommended. Gloves must be inspected before each use and disposed of immediately after contamination.[2]
Body Protection Laboratory CoatA full-length, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[1][2]
Respiratory Protection Fume Hood or RespiratorAll work with solid this compound that may generate dust, or with solutions that may produce aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Foot Protection Closed-Toe ShoesShoes must fully cover the feet to protect against spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow provides a step-by-step guide for all procedures involving this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal Inspect_Container Inspect Container for Damage Don_PPE Don Appropriate PPE Inspect_Container->Don_PPE Upon receipt Work_in_Hood Work in a Fume Hood Don_PPE->Work_in_Hood Before handling Weigh_Solid Carefully Weigh Solid Work_in_Hood->Weigh_Solid For solid compound Prepare_Solution Prepare Stock Solution Weigh_Solid->Prepare_Solution Use_in_Experiment Use in Experiment Prepare_Solution->Use_in_Experiment Label_Containers Label All Containers Use_in_Experiment->Label_Containers Decontaminate_Glassware Decontaminate Glassware Label_Containers->Decontaminate_Glassware After use Clean_Work_Area Clean Work Area Decontaminate_Glassware->Clean_Work_Area Doff_PPE Doff PPE Correctly Clean_Work_Area->Doff_PPE Segregate_Waste Segregate Hazardous Waste Doff_PPE->Segregate_Waste Collect all waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store Waste Securely Label_Waste->Store_Waste Dispose_Waste Dispose via EHS Store_Waste->Dispose_Waste Follow institutional protocols

Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocols

1. Preparation of Stock Solutions:

  • Precaution: Perform all weighing and initial dissolution of the solid dye within a certified chemical fume hood to prevent inhalation of dust particles.

  • Procedure:

    • Don all required PPE as outlined in the table above.

    • Carefully weigh the desired amount of this compound solid.

    • Add the appropriate solvent (e.g., DMSO, DMF) to the solid in a labeled, clean, and dry container.

    • Ensure the container is securely capped and mix thoroughly until the solid is completely dissolved.

    • Clearly label the stock solution with the chemical name, concentration, solvent, and date of preparation.

2. Spill Response:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the spill from entering drains.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, absorbent materials, and empty containers. Place these items in a clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Never dispose of this compound down the drain or in the regular trash. [3] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local and national regulations.[3] Keep all waste containers securely sealed and stored in a designated, well-ventilated area away from incompatible materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BDP R6G carboxylic acid
Reactant of Route 2
BDP R6G carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.